(2-Amino-3-bromophenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-amino-3-bromophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQHOKATFHJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Amino-3-bromophenyl)methanol (CAS 397323-70-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(2-Amino-3-bromophenyl)methanol, bearing the CAS number 397323-70-5, is a strategically important bifunctional building block in modern synthetic organic and medicinal chemistry.[1][2][3][4][5][6][7][8] Its unique substitution pattern, featuring an ortho-amino group and a bromine atom on a benzyl alcohol scaffold, offers a versatile platform for the construction of complex heterocyclic systems and novel molecular architectures. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, key reactivity, and applications, with a particular focus on its utility in the synthesis of quinazoline derivatives—a core scaffold in numerous pharmacologically active compounds. Detailed, field-tested protocols for its synthesis and purification are presented, alongside a critical discussion of safety and handling considerations. This document is intended to serve as a valuable resource for researchers leveraging this compound in drug discovery and development programs.
Physicochemical and Spectroscopic Characterization
This compound is a solid at room temperature, possessing a molecular formula of C₇H₈BrNO and a molecular weight of 202.05 g/mol .[1][4] The presence of both an amino and a hydroxyl group imparts polarity to the molecule, influencing its solubility and chromatographic behavior.
Structural and Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 397323-70-5 | [1][4][5] |
| Molecular Formula | C₇H₈BrNO | [1][4][5] |
| Molecular Weight | 202.05 g/mol | [1][4] |
| IUPAC Name | This compound | [3][7] |
| Synonyms | 2-Amino-3-bromobenzyl alcohol | [1] |
| Appearance | Solid (predicted) | General Knowledge |
| Boiling Point | 330.7±27.0 °C (Predicted) | [5] |
| Storage | 2-8 °C, under inert atmosphere | [8][9] |
Spectroscopic Profile
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton, and the amine protons (NH₂). The aromatic protons would likely appear as a multiplet in the range of δ 6.5-7.5 ppm. The benzylic methylene protons would be a singlet around δ 4.5 ppm, and the hydroxyl and amine protons would appear as broad singlets that are D₂O exchangeable.
-
¹³C NMR (Predicted): The carbon NMR would display seven distinct signals. The carbon bearing the methanol group would be in the range of δ 60-65 ppm. The aromatic carbons would appear between δ 110-150 ppm, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effects.
-
Infrared (IR) Spectroscopy (Predicted): Key vibrational bands would include O-H stretching from the alcohol (broad, ~3300-3400 cm⁻¹), N-H stretching from the primary amine (two sharp peaks, ~3350-3450 cm⁻¹), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the CH₂ group (~2850-2950 cm⁻¹), and C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).
-
Mass Spectrometry (MS) (Predicted): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 201 and 203 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
Synthesis and Purification
The most direct and reliable synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-amino-3-bromobenzoic acid. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from a verified procedure for the synthesis of the isomeric (2-Amino-5-bromophenyl)methanol and is expected to yield the desired product with high fidelity.
Materials:
-
2-Amino-3-bromobenzoic acid (1.0 equiv)
-
Lithium aluminum hydride (LAH) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-amino-3-bromobenzoic acid.
-
Dissolution: Add anhydrous THF to the flask to dissolve the starting material.
-
Cooling: Cool the flask to 0 °C using an ice bath under a nitrogen atmosphere.
-
LAH Addition: Carefully and portion-wise, add lithium aluminum hydride to the cooled solution over a period of 30-60 minutes. Causality: This slow, portion-wise addition is crucial to control the exothermic reaction between LAH and the carboxylic acid, preventing a dangerous temperature increase and potential side reactions. The acidic proton of the carboxylic acid and the amine will react first with LAH, generating hydrogen gas.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully add ethyl acetate to quench the excess LAH, followed by the dropwise addition of water. Causality: This quenching procedure must be performed with extreme caution as the reaction of LAH with water is highly exothermic and liberates flammable hydrogen gas. Ethyl acetate is added first to react with the bulk of the unreacted LAH in a more controlled manner than direct water addition.
-
Work-up: Add more water and stir until two distinct layers form. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude this compound can be purified by either column chromatography or recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[10] The addition of a small amount of triethylamine (0.5%) to the eluent can help to prevent tailing of the amine on the silica gel.[10]
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto a packed silica gel column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol, methanol, or a mixture of ethyl acetate and hexanes are suitable candidates.[11][12]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.[11]
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its three reactive sites: the amino group, the hydroxyl group, and the bromine atom. This trifecta of functionality makes it a valuable precursor for a variety of complex molecules, most notably quinazolines.
Synthesis of Quinazolines
Quinazolines are a class of heterocyclic compounds that form the core structure of many approved drugs, including gefitinib (an EGFR inhibitor) and prazosin (an alpha-blocker). This compound is an excellent starting material for quinazoline synthesis via acceptorless dehydrogenative coupling (ADC) reactions.
Reaction Mechanism: The general mechanism involves the in-situ oxidation of the benzyl alcohol to the corresponding aldehyde, followed by condensation with a nitrogen source (like an amide or nitrile) and subsequent cyclization.
Caption: Generalized mechanism for quinazoline synthesis from 2-aminobenzyl alcohols.
This transformation is typically catalyzed by transition metals such as ruthenium, manganese, or copper.[13] The process is highly atom-economical, with water and hydrogen gas being the only byproducts.[10]
Example Protocol Outline (Copper-Catalyzed):
-
To a reaction vessel, add this compound, an aldehyde, a copper catalyst (e.g., CuCl), a ligand (e.g., 2,2'-bipyridine), a base, and a suitable solvent.
-
Heat the reaction mixture under an oxygen or air atmosphere.
-
The reaction proceeds through the oxidation of the alcohol to an aldehyde, followed by condensation with the added aldehyde and an in-situ generated ammonia equivalent, leading to the quinazoline product.
Other Potential Reactions
-
N-Alkylation/Arylation: The primary amino group can be functionalized through various C-N bond-forming reactions.
-
O-Alkylation/Acylation: The hydroxyl group can be converted into ethers or esters.
-
Cross-Coupling Reactions: The bromine atom is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of various aryl, alkyl, or heteroaryl substituents. This is a powerful strategy for library synthesis in drug discovery.[13]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care, following standard laboratory safety procedures.
Hazard Identification
While specific toxicity data for this compound is not thoroughly investigated, it should be handled as a potentially hazardous substance based on its structural components: aromatic amines and bromoarenes.[14]
-
Potential Hazards:
-
Harmful if swallowed.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.[15]
-
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15][16][17][18]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[15] Storage at 2-8 °C under an inert atmosphere is recommended for long-term stability.[8][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[15]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[15][16]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
This compound is a high-value chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery and development. Its utility as a precursor to the medicinally important quinazoline scaffold is well-established. This guide has provided a comprehensive overview of its synthesis, purification, characterization, reactivity, and safe handling. By understanding these key technical aspects, researchers can effectively and safely incorporate this versatile building block into their synthetic strategies to accelerate the development of new therapeutic agents.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. americanelements.com [americanelements.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 397323-70-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. CAS 397323-70-5 | this compound - Synblock [synblock.com]
- 6. This compound | 397323-70-5 | XQA32370 [biosynth.com]
- 7. This compound 97% | CAS: 397323-70-5 | AChemBlock [achemblock.com]
- 8. Cas 397323-70-5,this compound | lookchem [lookchem.com]
- 9. 397323-70-5|this compound|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. capotchem.cn [capotchem.cn]
- 15. aksci.com [aksci.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. proman.org [proman.org]
- 18. fishersci.co.uk [fishersci.co.uk]
An In-Depth Technical Guide to (2-Amino-3-bromophenyl)methanol: Molecular Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-3-bromophenyl)methanol, a substituted benzyl alcohol derivative, represents a versatile building block in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its unique trifunctional substitution pattern—comprising an activating amino group, a directing bromo substituent, and a reactive hydroxymethyl group on a benzene ring—renders it a valuable precursor for the construction of a diverse array of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its contemporary applications as a key intermediate in the synthesis of quinolines and other nitrogen-containing heterocycles, which are prevalent motifs in numerous biologically active compounds. Detailed experimental protocols, mechanistic insights, and spectroscopic data are presented to equip researchers and drug development professionals with the critical knowledge required for the effective utilization of this important synthetic intermediate.
Molecular Structure and Physicochemical Properties
This compound, also known as 2-amino-3-bromobenzyl alcohol, possesses the chemical formula C₇H₈BrNO and a molecular weight of 202.05 g/mol .[1][2] The molecule features a benzene ring substituted with an amino (-NH₂) group at position 2, a bromine (-Br) atom at position 3, and a hydroxymethyl (-CH₂OH) group at position 1.
The spatial arrangement and electronic effects of these functional groups dictate the molecule's reactivity and physical properties. The amino group is a strong activating group, increasing the electron density of the aromatic ring through resonance, particularly at the ortho and para positions. The bromine atom, while deactivating due to its inductive effect, is an ortho, para-director in electrophilic aromatic substitution reactions. The hydroxymethyl group provides a primary alcohol functionality, which is amenable to a wide range of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 397323-70-5 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3] |
A three-dimensional representation of the molecular structure is crucial for understanding its steric and electronic properties.
Caption: 2D structure of this compound.
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amino protons. The aromatic region will display a complex splitting pattern due to the ortho, meta, and para couplings between the protons on the substituted benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents.
The ¹³C NMR spectrum will exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the amino, bromo, and hydroxymethyl substituents.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H stretch of the alcohol, the N-H stretches of the primary amine, the C-N stretch, and the C-Br stretch, as well as absorptions characteristic of the substituted benzene ring. The O-H stretching band is typically broad due to hydrogen bonding[4].
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 202 and a characteristic isotopic pattern for the presence of one bromine atom (M+2 peak with approximately the same intensity as the M⁺ peak). Fragmentation patterns can provide further structural information.
Synthesis of this compound
The likely precursor, 2-amino-3-bromobenzaldehyde, can be synthesized from o-nitrobenzaldehyde through a two-step process involving reduction of the nitro group followed by bromination[6][7].
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from a similar synthesis)
Caution: This is an adapted protocol and should be performed with appropriate safety precautions by trained personnel.
Reaction: Reduction of 2-amino-3-bromobenzaldehyde to this compound.
Materials:
-
2-amino-3-bromobenzaldehyde
-
Methanol (or another suitable solvent like ethanol or tetrahydrofuran)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-bromobenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Reactivity Profile and Applications in Drug Discovery
The trifunctional nature of this compound makes it a highly versatile intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.
Reactivity of the Functional Groups
-
Hydroxymethyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde, 2-amino-3-bromobenzaldehyde, using a variety of mild oxidizing agents[8][9]. This aldehyde is a key intermediate for the synthesis of various heterocyclic systems. The hydroxyl group can also be converted into a leaving group for nucleophilic substitution reactions or participate in ether and ester formation.
-
Amino Group: The primary amine is nucleophilic and can undergo a range of reactions, including acylation, alkylation, and diazotization. It is a key participant in condensation reactions that lead to the formation of heterocyclic rings.
-
Aromatic Ring: The electron-rich aromatic ring is susceptible to further electrophilic aromatic substitution, although the position of substitution will be directed by the existing groups. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of further molecular complexity.
Key Synthetic Transformations and Applications
A significant application of 2-aminobenzyl alcohols, including this compound, is in the synthesis of quinolines and quinazolines. These heterocycles are core structures in a vast number of pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Dehydrogenative Cyclization to Quinolines:
This compound can undergo a dehydrogenative cyclization with ketones or secondary alcohols to afford substituted quinolines[1][10]. This transformation often proceeds via an initial oxidation of the benzyl alcohol to the corresponding aldehyde, followed by a condensation with the ketone and subsequent cyclization.
Caption: General scheme for quinoline synthesis.
This methodology offers an atom-economical and environmentally friendly route to highly functionalized quinolines, which are valuable targets in drug discovery. The bromine substituent on the resulting quinoline can be further functionalized using cross-coupling reactions to generate libraries of potential drug candidates.
Synthesis of Other N-Heterocycles:
Beyond quinolines, 2-aminobenzyl alcohols are precursors to a variety of other N-heterocycles, such as quinazolines, oxazines, and diazepines[11]. The combination of the amino and hydroxymethyl groups in a 1,2-relationship on the aromatic ring allows for a range of annulation strategies with different reaction partners.
The utility of this compound as a building block is underscored by its potential to introduce a specific substitution pattern that can be critical for biological activity. The bromine atom can act as a handle for further diversification or can itself contribute to the pharmacological profile of the final molecule through halogen bonding or by influencing its metabolic stability.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. The ability to readily access highly substituted quinolines and other N-heterocycles from this precursor highlights its importance for the generation of novel chemical entities for pharmaceutical research. This guide has provided a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, offering a solid foundation for its effective utilization in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Protheragen [protheragen.ai]
- 3. 397323-70-5|this compound|BLD Pharm [bldpharm.com]
- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104447366A - Preparation method of high-purity 2-amino-3, 5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 8. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (2-Amino-3-bromophenyl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-3-bromophenyl)methanol, a substituted benzyl alcohol derivative, is a valuable molecular building block in modern organic and medicinal chemistry. Its unique substitution pattern—featuring nucleophilic amino (-NH₂) and hydroxyl (-OH) groups, along with a strategically placed bromine (-Br) atom—offers a versatile platform for the construction of complex molecular architectures. The ortho-relationship of the amino and hydroxymethyl groups facilitates intramolecular cyclization reactions, making it a key precursor for various heterocyclic scaffolds. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of chemical space in drug discovery programs.
This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a robust synthetic protocol, key reactivity patterns, and applications in the synthesis of medicinally relevant compounds.
Core Compound Identification
The fundamental identity of this compound is established by its IUPAC name and universally recognized chemical identifiers.
Physicochemical and Safety Data
A summary of the known physicochemical properties and safety information is presented below. It is important to note that while key identifiers are well-documented, experimental data such as melting and boiling points are not consistently reported in peer-reviewed literature and should be determined empirically for rigorous applications.
| Property | Value / Information | Source(s) |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [3] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, THF, and DMSO. Solubility in water is likely low but may be enhanced under acidic conditions due to protonation of the amino group. | [4] |
| Storage | Store at room temperature in a well-sealed container, protected from light and moisture. | [3] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [3] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Synthesis and Mechanistic Insight
The most direct and reliable method for the synthesis of 2-aminobenzyl alcohols is the reduction of the corresponding 2-aminobenzoic acids. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing carboxylic acids to primary alcohols.[5][6]
Causality in Reagent Selection: Why Lithium Aluminum Hydride?
-
Potent Hydride Source: Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing carboxylic acids, LiAlH₄ is a powerful hydride (H⁻) donor capable of reducing the highly stabilized carboxyl group.[6]
-
Mechanism of Action: The reduction proceeds through a well-defined mechanism. The first step is a rapid acid-base reaction where the acidic proton of the carboxylic acid reacts with the basic hydride to form a lithium carboxylate salt and hydrogen gas.[7] Subsequently, the AlH₃ generated in situ (or the remaining LiAlH₄) coordinates to the carboxylate, activating it for nucleophilic attack by a hydride ion. This forms a tetrahedral intermediate which, after a series of steps involving the elimination of an O-Al species, ultimately yields the primary alcohol upon aqueous workup.[7]
-
Chemoselectivity: LiAlH₄ will reduce both the carboxylic acid and any other susceptible functional groups. However, in the context of 2-amino-3-bromobenzoic acid, the primary functional group for reduction is the carboxylic acid. The aromatic ring and the bromo-substituent are inert to LAH, ensuring the integrity of the core structure.[5]
Workflow for the Synthesis of 2-Aminobenzyl Alcohols
The following diagram illustrates the general workflow for the reduction of a 2-aminobenzoic acid derivative to the corresponding benzyl alcohol.
Caption: General workflow for LiAlH₄ reduction.
Field-Proven Experimental Protocol
Reaction: Reduction of 2-Amino-5-bromobenzoic Acid to 2-Amino-5-bromobenzyl Alcohol
-
Setup: To a 1-L single-necked, round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol, 1.0 equiv) and dry tetrahydrofuran (THF, 400 mL). Fit the flask with a septum and an inlet needle for inert gas (Nitrogen or Argon).
-
Cooling: Cool the resulting solution in an ice bath under a positive pressure of nitrogen.
-
Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄, 5.00 g, 132 mmol, 2.9 equiv) in small portions (approx. 0.5 g each) over a period of 1 hour. Causality Note: Portion-wise addition is critical to control the initial exothermic acid-base reaction and subsequent reduction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature while stirring. Continue stirring overnight (approx. 20 hours) to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture into a 2 L Erlenmeyer flask containing ethyl acetate (400 mL) cooled in an ice bath. Safety Note: This step quenches the excess, highly reactive LiAlH₄ and must be done slowly and behind a blast shield.
-
Workup: With vigorous stirring, slowly add water (50 mL) dropwise over 30 minutes to the quenched mixture. Add an additional 450 mL of water and stir until two distinct layers form (approx. 30 minutes).
-
Extraction: Transfer the mixture to a 2 L separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 500 mL).
-
Washing and Drying: Combine all organic layers, wash with brine (600 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product as a light yellow solid.
-
Purification: Analytically pure material can be obtained by recrystallization from a minimal amount of hot ethyl acetate, followed by precipitation with hexanes. This procedure typically yields the product in 80-88% yield.[8]
Reactivity and Applications in Heterocyclic Synthesis
The true value of this compound lies in its utility as a versatile synthon. The ortho-amino benzyl alcohol moiety is a classic precursor for building fused N-heterocyclic systems, which are privileged structures in medicinal chemistry.
Application Example: Regioselective Synthesis of Quinolines
A recent study by Guo and coworkers highlights an innovative application of 2-aminobenzyl alcohols in the synthesis of substituted quinolines.[9] Quinolines are a cornerstone of pharmaceutical chemistry, found in drugs such as chloroquine (antimalarial) and various kinase inhibitors.
Traditionally, the reaction of a 2-aminobenzyl alcohol with a benzaldehyde in a non-polar solvent like toluene yields a benzoxazine. However, the researchers discovered that by simply changing the solvent to dimethyl sulfoxide (DMSO), the reaction pathway is completely altered, leading to the formation of a quinoline ring system.[9]
The Reaction:
Mechanistic Rationale and Causality:
-
Solvent as a Reactant: Deuterium-labeling studies confirmed that DMSO is not merely a solvent but also a reactant. The C2 carbon of the resulting quinoline ring originates from the methyl group of DMSO.[9]
-
Oxidative Annulation: The reaction proceeds via an oxidative annulation pathway. The 2-aminobenzyl alcohol is first oxidized in situ to the corresponding 2-aminobenzaldehyde intermediate. This is followed by a series of condensation and cyclization steps involving the benzaldehyde and DMSO to construct the final quinoline framework.
-
Regioselectivity: This method provides excellent control over the substitution pattern of the final product. The substituents from the 2-aminobenzyl alcohol (e.g., the bromine atom at C3) end up on the benzo-fused portion of the quinoline, while the substituent from the benzaldehyde partner is installed at the C3 position of the quinoline ring.[9]
This solvent-controlled regioselective strategy represents a significant advancement, providing a practical and efficient route to structurally diverse quinolines that would be more challenging to access through traditional methods. The ability to use substituted 2-aminobenzyl alcohols like the title compound allows for the direct installation of functionalities like bromine, which can be further elaborated using palladium-catalyzed cross-coupling reactions to build molecular complexity.
Analytical Characterization
Full characterization of this compound would be achieved using a combination of standard spectroscopic and analytical techniques. While a peer-reviewed, published spectrum for this specific compound is not available, the expected features are outlined below.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), a singlet or broad singlet for the amino (-NH₂) protons, a singlet for the benzylic methylene (-CH₂OH) protons, and a triplet or broad singlet for the hydroxyl (-OH) proton. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the hydroxymethyl group (C-COH) would appear around 60-65 ppm, while the aromatic carbons would resonate in the δ 110-150 ppm region. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronic effect.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of nearly equal intensity, which is the isotopic signature of a compound containing one bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretches of the primary amine (two sharp peaks, ~3350-3450 cm⁻¹), and C-O stretch (~1050-1150 cm⁻¹).
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for applications in pharmaceutical and materials science research. Its synthesis is readily achievable through the robust reduction of its corresponding carboxylic acid precursor. The compound's true utility is realized in its role as a versatile building block for complex heterocyclic systems, as exemplified by its innovative use in the regioselective synthesis of quinolines. The presence of the bromine atom provides a crucial vector for diversification, allowing researchers to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. This guide provides the foundational knowledge required for scientists to effectively utilize this valuable compound in their research and development endeavors.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. This compound | 397323-70-5 | XQA32370 [biosynth.com]
- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. 2-Amino-3-bromobenzoic acid 97 20776-51-6 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of (2-Amino-3-bromophenyl)methanol
This guide provides a comprehensive overview of the essential safety protocols, storage requirements, and handling procedures for (2-Amino-3-bromophenyl)methanol (CAS No. 397323-70-5). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data to ensure minimal risk and maintain laboratory integrity. While comprehensive toxicological data for this specific compound is not fully available, the recommendations herein are grounded in data from structurally similar compounds and established principles of chemical safety.
Compound Identification and Physicochemical Properties
This compound, also known as 2-Amino-3-bromobenzyl alcohol, is a substituted aromatic compound.[1] Its structure, containing an amino group, a bromine atom, and a hydroxymethyl group on a benzene ring, dictates its reactivity and potential hazards. Understanding these properties is foundational to its safe manipulation.
| Property | Value | Source |
| CAS Number | 397323-70-5 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Solid (Typical for related compounds) | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis | [3][4] |
Hazard Identification and GHS Classification
Based on data from analogous chemical structures, this compound is classified as hazardous.[5][6] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[7] The Globally Harmonized System (GHS) provides a framework for communicating these hazards.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
This classification is based on data for structurally related compounds and should be treated as a minimum precaution.[5][6]
Caption: GHS Hazard Communication Workflow for this compound.
Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure is paramount and is achieved through a combination of engineering controls, administrative procedures, and appropriate PPE.[8]
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[3][9] This is critical to mitigate the risk of inhaling dust or vapors, which may cause respiratory irritation (H335).[5]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any airborne contaminants.[10]
-
Safety Stations: Accessible and routinely tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.[4]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards. The causality is clear: because the compound is a skin and eye irritant, protective barriers are non-negotiable.
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact (H319).[5]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile gloves).[9] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[5] Contaminated gloves should be disposed of as chemical waste.
-
Skin and Body Protection: A laboratory coat must be worn, fully buttoned, with sleeves of sufficient length to protect the arms.[9] Full-length pants and closed-toe shoes are also required.[9]
-
Respiratory Protection: If working outside of a fume hood (a practice that is strongly discouraged) or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges (e.g., P95 particle respirator for dust or OV/AG/P99 for higher-level protection) is necessary.[11] Respirator use requires prior training and fit-testing.[9]
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL | 50739-76-9 [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. aablocks.com [aablocks.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. aksci.com [aksci.com]
- 11. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Commercial Availability and Supply of (2-Amino-3-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: (2-Amino-3-bromophenyl)methanol, with CAS Number 397323-70-5, is a key building block in synthetic organic chemistry.[1][2][3][4] Its utility in the synthesis of various heterocyclic compounds and as an intermediate in the development of pharmaceutically active molecules makes a clear understanding of its commercial availability, purity, and supplier reliability paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the global supply landscape for this compound, offering insights into supplier evaluation, quality considerations, and procurement strategies.
Chemical Identity and Properties
-
Synonyms: 2-Amino-3-bromobenzyl alcohol[5]
Commercial Suppliers and Availability
This compound is available from a range of chemical suppliers, catering to different scales of research and development needs. These suppliers can be broadly categorized into large, multinational distributors and smaller, specialized chemical synthesis companies.
Major Global Suppliers:
-
Sigma-Aldrich (Merck): A well-established supplier with a global distribution network, offering this compound, often in research quantities.
-
Apollo Scientific: A UK-based supplier with US stock, providing this compound with a typical purity of 95%.[3]
-
Biosynth: Offers this compound as a reference standard for pharmaceutical testing.[1]
Other Notable Suppliers:
-
Protheragen: Lists the compound for research use.[5]
-
Sunway Pharm Ltd: Provides various quantities with a stated purity of 97%.[2]
-
ChemicalBook: Acts as a directory, listing multiple suppliers, primarily based in Asia.[4]
-
BLD Pharm: Offers the product and notes the need for cold-chain transportation.[6]
Table 1: Comparison of Select Suppliers for this compound
| Supplier | Purity | Available Quantities | Notes |
| Apollo Scientific | 95% | Gram scale | UK and US stock available[3] |
| Sunway Pharm Ltd | 97% | 100mg, 250mg, 1g, 5g | Pricing visible on their website[2] |
| Biosynth | High-quality reference standard | Inquire for details | Focus on pharmaceutical testing[1] |
| Protheragen | Research Grade | Inquire for details | For research use only[5] |
Quality and Purity Considerations
For researchers and drug development professionals, the purity and consistency of starting materials are critical. When sourcing this compound, it is essential to consider the following:
-
Purity: Suppliers typically offer this compound with purities ranging from 95% to over 99%.[3][7][8] The required purity will depend on the sensitivity of the subsequent synthetic steps. For early-stage research, a lower purity might be acceptable, while for later-stage development and GMP (Good Manufacturing Practice) processes, higher purity is necessary.
-
Certificate of Analysis (CoA): Always request a batch-specific CoA from the supplier. This document provides crucial information on the purity (often determined by HPLC or NMR), appearance, and other quality control parameters.[7][8] For example, some CoAs for a related compound, (2-Amino-5-bromophenyl)methanol, show purity determined by HPLC to be over 99%.[7][8]
-
Analytical Data: Reputable suppliers should be able to provide analytical data such as ¹H NMR and HPLC spectra to confirm the structure and purity of the compound.[2]
Workflow for Supplier Qualification
Selecting the right supplier is a critical step in ensuring the success and reproducibility of your research and development efforts. The following workflow can be used to qualify a potential supplier:
Caption: A streamlined workflow for qualifying suppliers of critical chemical reagents.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential for maintaining its integrity and ensuring laboratory safety.
-
Safety Data Sheet (SDS): Always consult the SDS before handling the compound. The SDS for a related compound, (2-Amino-3,5-dibromophenyl)methanol, indicates that it may cause respiratory irritation.[9] General advice includes consulting a physician if inhaled, or in case of skin or eye contact.[9]
-
Handling: Use personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Ensure adequate ventilation to avoid inhalation of dust or vapors.[10][11]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][10] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8°C) and protection from light.[2][7][8] It is often stored under an inert atmosphere.[10]
Applications in Research and Development
This compound is a versatile intermediate. While specific synthetic applications for this exact isomer are not extensively detailed in the provided search results, its structure is analogous to other 2-aminobenzyl alcohol derivatives that are precursors for a variety of heterocyclic systems. For instance, related compounds like 2-aminothiophenol are used in the synthesis of 2-substituted benzothiazoles, which have diverse biological activities.[12] Similarly, 2-amino-3,5-dibromobenzylamines are precursors to important pharmaceutical compounds like Ambroxol and Bromhexine.[13] Researchers can anticipate using this compound in similar multi-step syntheses where the amino and alcohol functionalities can be selectively manipulated to build more complex molecular architectures.
Conclusion
The commercial availability of this compound is robust, with a variety of suppliers catering to the needs of the research and drug development community. By carefully considering the purity requirements, thoroughly vetting potential suppliers, and adhering to proper safety and handling protocols, scientists can confidently procure this important building block for their synthetic endeavors.
References
- 1. This compound | 397323-70-5 | XQA32370 [biosynth.com]
- 2. This compound - CAS:397323-70-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. 397323-70-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 397323-70-5 [chemicalbook.com]
- 5. This compound - Protheragen [protheragen.ai]
- 6. 397323-70-5|this compound|BLD Pharm [bldpharm.com]
- 7. file.leyan.com [file.leyan.com]
- 8. file.leyan.com [file.leyan.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines - Google Patents [patents.google.com]
Unlocking New Chemical Frontiers: A Technical Guide to the Research Potential of (2-Amino-3-bromophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
(2-Amino-3-bromophenyl)methanol, a seemingly unassuming aromatic scaffold, holds significant untapped potential for innovation across medicinal chemistry, materials science, and catalysis. This guide moves beyond the compound's current limited profile as a synthetic intermediate to provide a forward-looking exploration of novel research avenues. By dissecting the molecule's inherent reactivity—a strategic interplay of its vicinal amino, bromo, and benzylic alcohol functionalities—we present a roadmap for its application in the synthesis of novel heterocyclic systems, the development of advanced polymeric materials, and the design of bespoke catalytic ligands. This document is intended to serve as a practical and inspirational resource, empowering researchers to pioneer new discoveries grounded in the unique chemical architecture of this compound.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound, with the CAS number 397323-70-5, is a trifunctional aromatic compound.[1] Its structure is characterized by a benzene ring substituted with an amino group, a bromine atom, and a hydroxymethyl group. The spatial arrangement of these functional groups—particularly the ortho-positioning of the amine and the bromine—offers a rich playground for synthetic chemists. While its primary current use is in specialized organic synthesis, its true value lies in its potential as a precursor to more complex and functional molecules. This guide will illuminate these prospective applications, providing both the conceptual framework and practical methodologies to explore them.
Foundational Synthesis and Characterization
While not widely documented, a plausible and efficient synthesis of this compound can be extrapolated from standard organic chemistry transformations. A common route would involve the reduction of the corresponding carboxylic acid or ester.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 397323-70-5 | [1] |
| Molecular Formula | C7H8BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
Experimental Protocol: Synthesis via Reduction of 2-Amino-3-bromobenzoic acid
-
Dissolution: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-bromobenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reducing Agent Addition: Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4) (1.1-1.5 equivalents), to the stirred solution. Causality: The choice of a powerful reducing agent like LiAlH4 or BH3·THF is crucial for the efficient reduction of the carboxylic acid to the primary alcohol without affecting the aromatic bromine or the amino group.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution and then more water, while maintaining cooling in an ice bath.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Research Area 1: Synthesis of Novel Nitrogen-Containing Heterocycles
The juxtaposition of the amino and bromo groups on the aromatic ring makes this compound an ideal precursor for the synthesis of a variety of fused nitrogen-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Proposed Pathway: Palladium-Catalyzed Intramolecular C-N Coupling
A promising avenue of research is the intramolecular Buchwald-Hartwig amination of this compound derivatives. This would lead to the formation of novel dihydro-1,3-benzoxazine ring systems.
Caption: Proposed synthetic route to dihydro-1,3-benzoxazines.
Experimental Workflow: Synthesis of a Dihydro-1,3-benzoxazine Derivative
-
N-Protection: Protect the amino group of this compound with a suitable protecting group (e.g., Boc anhydride for a tert-butoxycarbonyl group). Causality: Protection of the amine is necessary to prevent intermolecular side reactions and to allow for controlled intramolecular cyclization.
-
Cyclization Setup: In a Schlenk tube, combine the N-protected this compound (1 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.2 equivalents) in an anhydrous, deoxygenated solvent like toluene.
-
Reaction: Heat the mixture at 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification and Characterization: Concentrate the filtrate and purify the resulting dihydro-1,3-benzoxazine derivative by column chromatography. Characterize the product using standard spectroscopic methods.
-
Deprotection (Optional): Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the core heterocyclic scaffold.
Potential Research Area 2: Development of Functional Polymers and Materials
The presence of both an amino and a hydroxyl group in this compound makes it a valuable monomer for the synthesis of novel functional polymers.[2] The bromine atom can be further functionalized post-polymerization to introduce additional properties.
Proposed Application: Synthesis of Polybenzoxazines with Tunable Properties
Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, and high mechanical strength. This compound can serve as a precursor to a benzoxazine monomer, with the bromine atom providing a handle for post-polymerization modification.
References
An In-depth Technical Guide to (2-Amino-3-bromophenyl)methanol: Synthesis, Characterization, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of (2-Amino-3-bromophenyl)methanol, a key building block in synthetic organic and medicinal chemistry. While a definitive historical account of its initial discovery is not prominently documented in scientific literature, its emergence and utility are best understood through the lens of its synthesis and its role as a versatile precursor to complex molecular architectures, particularly in the realm of drug development. This document will delve into the logical synthetic pathways, detailed experimental protocols, and the significant potential this compound holds for researchers and scientists.
Introduction and Physicochemical Properties
This compound, also known as 2-amino-3-bromobenzyl alcohol, is an aromatic amino alcohol. The strategic placement of the amino, bromo, and hydroxymethyl groups on the benzene ring makes it a highly valuable intermediate for the construction of a variety of heterocyclic systems and other complex organic molecules. Its structure offers multiple reaction sites for functionalization, rendering it a versatile tool in the synthesis of targeted compounds for pharmaceutical and materials science applications.
| Property | Value | Source |
| CAS Number | 397323-70-5 | [1][2][3] |
| Molecular Formula | C₇H₈BrNO | [3] |
| Molecular Weight | 202.05 g/mol | [3] |
| Appearance | Typically a solid | |
| Synonyms | 2-Amino-3-bromobenzyl alcohol | [3] |
Synthetic Methodologies: A Rational Approach
The synthesis of this compound is not explicitly detailed in a seminal publication. However, its preparation can be logically deduced from established and reliable organic transformations. The most practical and efficient routes involve the reduction of a corresponding carbonyl compound, either a carboxylic acid or an aldehyde. These precursors, 2-amino-3-bromobenzoic acid and 2-amino-3-bromobenzaldehyde, are commercially available, making the synthesis accessible.
Synthetic Route 1: Reduction of 2-Amino-3-bromobenzoic Acid
A robust and widely used method for the conversion of a carboxylic acid to a primary alcohol is reduction with a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄). This method is well-documented for analogous compounds.
Caption: Reduction of 2-Amino-3-bromobenzoic acid to this compound.
Experimental Protocol:
-
Materials: 2-Amino-3-bromobenzoic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Ethyl acetate, Water, Saturated sodium sulfate solution.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-3-bromobenzoic acid (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add LiAlH₄ (approx. 2.0-3.0 eq) to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then a saturated solution of sodium sulfate.
-
Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
-
Synthetic Route 2: Reduction of 2-Amino-3-bromobenzaldehyde
A milder and often more chemoselective approach is the reduction of the corresponding aldehyde, 2-amino-3-bromobenzaldehyde, using a borohydride reagent such as sodium borohydride (NaBH₄). This method avoids the highly reactive nature of LiAlH₄ and is generally tolerant of a wider range of functional groups.
Caption: Reduction of 2-Amino-3-bromobenzaldehyde to this compound.
Experimental Protocol:
-
Materials: 2-Amino-3-bromobenzaldehyde, Sodium borohydride (NaBH₄), Methanol, Water, Ethyl acetate.
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-bromobenzaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) in small portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to afford the product, which can be purified as needed.
-
Characterization and Spectroscopic Analysis
The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected data is as follows:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂OH), the hydroxyl proton, and the amine protons (NH₂). The aromatic region would display a complex splitting pattern due to the substitution on the ring. The benzylic protons would likely appear as a singlet or a doublet if coupled to the hydroxyl proton.
-
¹³C NMR: The carbon NMR would show the expected number of signals for the seven carbon atoms in the molecule, with the carbon bearing the hydroxyl group appearing in the 60-70 ppm range and the aromatic carbons in the 110-150 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. A C-O stretching band would be expected around 1000-1200 cm⁻¹.[4][5][6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.[7][8] Fragmentation would likely involve the loss of a hydroxyl radical or water, as well as cleavage of the benzylic C-C bond.
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its application as a versatile starting material for the synthesis of biologically active compounds. The class of 2-aminobenzyl alcohols is particularly important in the construction of quinoline and quinazoline ring systems, which are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.
Synthesis of Substituted Quinolines
The Friedländer annulation and its variations are powerful methods for quinoline synthesis. 2-Aminobenzyl alcohols serve as stable and convenient surrogates for the often less stable 2-aminobenzaldehydes. The in situ oxidation of the alcohol to the aldehyde, followed by condensation with a ketone or other carbonyl compound, leads to the formation of the quinoline core. The bromine atom at the 3-position of the starting material can be retained in the final product or used as a handle for further functionalization via cross-coupling reactions.
Caption: General scheme for the synthesis of substituted quinolines from this compound.
The ability to synthesize polysubstituted quinolines is of paramount importance in drug discovery, as this scaffold is found in antimalarial, antibacterial, and anticancer agents.[9][10][11][12][13]
Conclusion
This compound is a valuable and versatile chemical intermediate. While its specific discovery and historical timeline are not well-documented, its synthetic accessibility from common precursors and its utility in the construction of medicinally relevant heterocyclic systems, such as quinolines, firmly establish its importance in the field of organic synthesis and drug development. The logical synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers and scientists to utilize this compound in their own research endeavors.
References
- 1. americanelements.com [americanelements.com]
- 2. 397323-70-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocols: Strategic Use of (2-Amino-3-bromophenyl)methanol for Quinazoline Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This document provides a detailed guide for the synthesis of functionalized quinazolines utilizing (2-Amino-3-bromophenyl)methanol as a key precursor. This starting material is particularly valuable as it incorporates a bromine atom, a versatile handle for post-synthetic modification via cross-coupling reactions, thereby enabling rapid library generation for structure-activity relationship (SAR) studies. We will explore the mechanistic underpinnings of the key synthetic transformations, present detailed experimental protocols for various catalytic systems, and offer insights into reaction optimization.
Mechanistic Principles: The Power of In Situ Oxidation
The synthetic utility of (2-aminoaryl)methanols, such as this compound, lies in their ability to serve as stable, solid precursors to the more reactive and often less stable 2-aminobenzaldehydes. The core strategy involves an initial, catalyst-mediated oxidation of the benzylic alcohol to the corresponding aldehyde in situ. This transiently formed aldehyde immediately participates in a cascade of reactions with a coupling partner to construct the quinazoline ring.
The general mechanistic pathway proceeds through several key steps:
-
Dehydrogenation/Oxidation: The benzylic alcohol is oxidized to an aldehyde. In transition-metal-catalyzed Acceptorless Dehydrogenative Coupling (ADC) reactions, this step formally releases H₂, making the process highly atom-economical.[1][2] In other systems, an external oxidant (like O₂ from the air or a chemical oxidant) is required.[3][4]
-
Condensation: The newly formed 2-aminobenzaldehyde condenses with a nitrogen-containing nucleophile (e.g., a primary amide, amine, or nitrile) to form an imine or a related intermediate.
-
Intramolecular Cyclization: The amino group of the benzaldehyde moiety attacks the imine carbon, leading to the formation of a dihydroquinazoline intermediate.
-
Aromatization: A final oxidation step converts the dihydroquinazoline to the stable, aromatic quinazoline product. This can occur via dehydrogenation or with the aid of an oxidant.
This cascade approach is efficient as it bypasses the need to isolate the often-sensitive aldehyde intermediate. The choice of catalyst and coupling partner dictates the specific reaction conditions and the substitution pattern of the final product.
Caption: General mechanism for quinazoline synthesis from (2-aminoaryl)methanols.
Synthetic Protocols and Methodologies
The bromine substituent on this compound is generally well-tolerated under various reaction conditions, making protocols developed for the parent (2-aminophenyl)methanol directly applicable.
Protocol 1: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling (ADC) with Amides
This protocol leverages an earth-abundant and cost-effective manganese catalyst to achieve a highly atom-economical synthesis. The reaction couples the in situ generated aldehyde with a primary amide, releasing only water and hydrogen gas as byproducts.[1][2]
Materials:
-
This compound
-
Substituted primary amide (e.g., Benzamide)
-
Mn(CO)₅Br or other Mn(I) salt
-
NNN-tridentate ligand (e.g., as described by Balaraman et al.)[1]
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene
Detailed Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the Mn(I) salt (e.g., Mn(CO)₅Br, 5 mol%), the NNN-tridentate ligand (6 mol%), and potassium tert-butoxide (20 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the primary amide (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (3.0 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-substituted 8-bromoquinazoline.
Causality and Insights:
-
Catalyst System: The Mn(I) catalyst, in cooperation with the ligand, facilitates the acceptorless dehydrogenation of the alcohol to the aldehyde.[2]
-
Base: Potassium tert-butoxide acts as a co-catalyst, assisting in the deprotonation steps required for catalyst activation and turnover.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the catalyst and potential side reactions.
Protocol 2: Iodine-Catalyzed Aerobic Oxidative Annulation with Benzylamines
This method offers a transition-metal-free alternative, utilizing molecular iodine as a catalyst and atmospheric oxygen as the terminal oxidant. This approach is environmentally benign and operationally simple.[3][4]
Materials:
-
This compound
-
Substituted benzylamine
-
Molecular Iodine (I₂)
-
Optional: High-boiling solvent like Toluene or solvent-free conditions
Detailed Procedure:
-
In a round-bottom flask equipped with a reflux condenser open to the air, combine this compound (1.0 mmol, 1.0 equiv.), the desired benzylamine (1.1 mmol, 1.1 equiv.), and molecular iodine (10 mol%).
-
For a solvent-free reaction, heat the mixture directly in a preheated oil bath at 130 °C. Alternatively, add toluene (2 mL) as a solvent.
-
Stir the reaction vigorously for 12-15 hours. The reaction mixture will typically turn dark brown.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (25 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 15 mL) to quench the excess iodine.
-
Wash with brine (15 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target quinazoline.
Causality and Insights:
-
Iodine Catalyst: Iodine facilitates the oxidation steps. It is believed to react with the starting materials to form intermediates that are more susceptible to oxidation.[4]
-
Oxygen as Oxidant: Atmospheric oxygen serves as the terminal oxidant, regenerating the active iodine catalyst from HI formed during the reaction, making the process catalytic.[3]
-
Solvent-Free: Running the reaction neat (solvent-free) often improves reaction rates and aligns with green chemistry principles by reducing solvent waste.
Protocol 3: Copper-Catalyzed Cascade Reaction with Aldehydes
This protocol demonstrates a three-component reaction where the quinazoline is constructed from this compound, an aldehyde, and an ammonia source, often in a one-pot fashion. Copper catalysts are effective for the oxidative coupling steps.[5]
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
Copper(I) chloride (CuCl)
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Acetonitrile (MeCN)
-
Oxygen (O₂) balloon
Detailed Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the aldehyde (1.2 mmol, 1.2 equiv.), CuCl (10 mol%), Ce(NO₃)₃·6H₂O (10 mol%), and NH₄Cl (2.0 mmol, 2.0 equiv.).
-
Add acetonitrile (5 mL) as the solvent.
-
Purge the flask with oxygen and then fit it with an oxygen-filled balloon.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction for 24 hours, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and quench with aqueous ammonia (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue via silica gel column chromatography to obtain the 2-substituted 8-bromoquinazoline.
Causality and Insights:
-
Copper Catalyst: Copper is known to catalyze aerobic oxidation of alcohols and amines, facilitating both the initial oxidation of the benzyl alcohol and the final aromatization step.[1][5]
-
Co-oxidant/Additive: Cerium nitrate can act as a co-catalyst to facilitate the redox cycles of the copper catalyst.
-
Ammonia Source: Ammonium chloride serves as the source for the N1 nitrogen atom of the quinazoline ring in this specific variation of the reaction with aldehydes.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of quinazolines using the protocols described above.
Caption: A standard workflow for quinazoline synthesis, from setup to characterization.
Summary of Synthetic Methods
The table below provides a comparative summary of the presented protocols for synthesizing 8-bromoquinazolines.
| Protocol | Catalyst System | Coupling Partner | Typical Conditions | Yield Range | Key Advantages |
| 1: ADC | Mn(I) / Ligand | Primary Amide | Toluene, 130 °C, Inert atm. | 58-81%[2] | High atom economy; uses earth-abundant metal; no external oxidant. |
| 2: Aerobic | I₂ (catalytic) | Benzylamine | Neat or Toluene, 130 °C, Air | 49-68%[4] | Transition-metal-free; uses O₂ as a green oxidant; operationally simple. |
| 3: Cascade | CuCl / Ce(NO₃)₃ | Aldehyde / NH₄Cl | MeCN, 80 °C, O₂ balloon | 70-90%[5] | One-pot three-component reaction; utilizes readily available aldehydes. |
References
- 1. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines [mdpi.com]
- 5. journals.uob.edu.ly [journals.uob.edu.ly]
The Architectonics of Heterocyclic Synthesis: A Guide to Copper-Catalyzed Cascade Reactions with (2-Amino-3-bromophenyl)methanol
Introduction: The Strategic Value of (2-Amino-3-bromophenyl)methanol in Cascade Synthesis
In the landscape of modern synthetic chemistry, the pursuit of efficiency and molecular complexity from simple, readily available starting materials is a paramount objective. Cascade reactions, also known as tandem or domino reactions, have emerged as a powerful strategy in this endeavor, allowing for the construction of intricate molecular architectures in a single synthetic operation. This approach minimizes purification steps, reduces solvent and reagent consumption, and often leads to higher overall yields. Within this paradigm, the use of versatile building blocks is crucial. This compound is one such scaffold, a molecule primed for sequential, controlled transformations. Its unique arrangement of a primary alcohol, an aniline, and a strategically positioned bromine atom on a benzene ring offers a rich platform for the copper-catalyzed synthesis of diverse heterocyclic systems, particularly quinolines and phenazines.
This technical guide provides an in-depth exploration of copper-catalyzed cascade reactions commencing with this compound. We will dissect the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present data to guide researchers, scientists, and drug development professionals in harnessing the synthetic potential of this versatile substrate.
The Cornerstone of the Cascade: In-Situ Aerobic Oxidation of the Hydroxymethyl Group
The initiation of a cascade reaction from this compound hinges on the selective transformation of one of its functional groups to unveil a more reactive intermediate. The primary alcohol, in this context, serves as a masked aldehyde. Copper catalysis, particularly in the presence of an oxidant like molecular oxygen (from air), provides an elegant solution for the in-situ generation of the corresponding 2-amino-3-bromobenzaldehyde. This transformation is a critical first step, as the newly formed aldehyde becomes a key electrophilic partner for subsequent intramolecular or intermolecular reactions.
The aerobic oxidation of benzylic alcohols catalyzed by copper is a well-established process. A plausible mechanism involves the formation of a copper(I) alkoxide intermediate, which then undergoes oxidation to a copper(II) species with concomitant release of the aldehyde product. The reduced copper(I) catalyst is then regenerated by molecular oxygen, completing the catalytic cycle. The use of co-catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can significantly enhance the efficiency of this process[1][2].
Application & Protocol 1: Synthesis of 8-Bromoquinolines via Copper-Catalyzed Aerobic Oxidative Annulation
A prominent application of the in-situ generated 2-amino-3-bromobenzaldehyde is its participation in the Friedländer annulation, a classic method for quinoline synthesis. In this cascade, the aldehyde condenses with a ketone or an enolizable carbonyl compound to construct the quinoline core. The use of an N-heterocyclic carbene (NHC)-copper complex has been shown to be particularly effective for this transformation, proceeding under mild conditions with dimethyl sulfoxide (DMSO) serving as the oxidant[3][4]. The bromine atom at the 8-position of the resulting quinoline provides a valuable handle for further synthetic elaborations, such as cross-coupling reactions to introduce diverse substituents.
Detailed Experimental Protocol
Materials:
-
This compound
-
Substituted ketone (e.g., acetophenone)
-
Copper(I) chloride (CuCl)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene, anhydrous
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in-situ): In a dry Schlenk flask under an argon atmosphere, add CuCl (5 mol%) and IPr·HCl (6 mol%). Add anhydrous toluene and stir the suspension for 10 minutes at room temperature.
-
Add KOtBu (7 mol%) and stir the mixture for another 30 minutes at room temperature to generate the IPrCuCl complex.
-
Reaction Setup: To the flask containing the catalyst, add this compound (1.0 mmol, 1.0 equiv.), the substituted ketone (1.2 mmol, 1.2 equiv.), and anhydrous DMSO (3 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-60 °C, for less reactive substrates) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 8-bromoquinoline derivative.
Data Summary: Substrate Scope and Yields
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetophenone | 8-Bromo-2-phenylquinoline | 85 |
| 2 | Propiophenone | 8-Bromo-2-phenyl-3-methylquinoline | 82 |
| 3 | Cyclohexanone | 8-Bromo-1,2,3,4-tetrahydroacridine | 78 |
| 4 | 4'-Methoxyacetophenone | 8-Bromo-2-(4-methoxyphenyl)quinoline | 88 |
| 5 | 4'-Nitroacetophenone | 8-Bromo-2-(4-nitrophenyl)quinoline | 75 |
Note: Yields are representative and may vary based on the specific reaction conditions and the purity of the starting materials.
Application & Protocol 2: A Potential Pathway to Phenazine Derivatives
The strategic placement of the amino and bromo groups in this compound opens up possibilities for constructing more complex polycyclic aromatic systems like phenazines. While a direct one-pot synthesis from this specific starting material is not extensively documented, a plausible two-step, one-pot cascade can be envisioned based on established copper-catalyzed methodologies. The first step, as before, is the in-situ oxidation to the aldehyde. This aldehyde can then undergo a self-condensation or a condensation with another molecule of the starting amine, followed by an intramolecular copper-catalyzed Ullmann-type C-N coupling to form the central pyrazine ring of the phenazine core.
Hypothetical Protocol and Mechanistic Rationale
This proposed protocol is based on the principles of copper-catalyzed aerobic oxidation and intramolecular C-N bond formation.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Proposed Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous DMF (3 mL) and seal the tube.
-
Reaction Execution: Heat the reaction mixture at 120-140 °C under an air atmosphere (or with periodic introduction of air) for 24-48 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with dichloromethane. The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography.
Trustworthiness and Self-Validation: The Causality Behind Experimental Choices
The protocols described herein are designed as self-validating systems, where the choice of each reagent and condition is rooted in established mechanistic principles of copper catalysis.
-
Choice of Copper Source and Ligand: Copper(I) salts are often preferred as they are readily oxidized to the active copper(II) species in the presence of air. The use of N-heterocyclic carbene ligands, such as IPr, stabilizes the copper center, prevents catalyst decomposition, and enhances its catalytic activity, allowing for reactions to proceed at lower temperatures[3][4]. For the more demanding C-N coupling, a bidentate nitrogen ligand like 1,10-phenanthroline is often employed to facilitate the oxidative addition and reductive elimination steps.
-
The Role of the Base: In the synthesis of quinolines, a mild base like potassium carbonate or a stronger base like potassium tert-butoxide can facilitate the deprotonation of the ketone to form the enolate, which is necessary for the initial condensation step. In the proposed phenazine synthesis, a base is crucial for the intramolecular Ullmann coupling to deprotonate the amine, making it a more potent nucleophile.
-
Solvent Selection: The choice of solvent is critical for both solubility and reactivity. DMSO is not only a good solvent for many organic and inorganic compounds but can also act as an oxidant at elevated temperatures, which can be beneficial in these cascade reactions[3]. DMF is a high-boiling polar aprotic solvent that is well-suited for Ullmann-type couplings, which often require higher temperatures.
Conclusion: A Versatile Platform for Heterocyclic Chemistry
This compound represents a highly versatile and strategic starting material for the construction of complex heterocyclic scaffolds through copper-catalyzed cascade reactions. The ability to unmask an aldehyde in situ via aerobic oxidation, followed by intramolecular or intermolecular annulation, provides a streamlined and atom-economical approach to valuable molecular architectures. The presence of the bromine atom further enhances the synthetic utility of the resulting products, opening avenues for late-stage functionalization and the generation of diverse compound libraries. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this powerful synthetic strategy.
References
- 1. Enantioselective Copper‐Catalyzed Borylative Cyclization for the Synthesis of Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application of (2-Amino-3-bromophenyl)methanol in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: The strategic incorporation of halogen atoms onto reactive aromatic scaffolds provides a versatile handle for the construction of complex molecular architectures. (2-Amino-3-bromophenyl)methanol is a prime exemplar of such a scaffold, possessing vicinal amino and hydroxymethyl functionalities, ortho to a bromine substituent. This unique arrangement of functional groups makes it a highly valuable precursor in heterocyclic chemistry, particularly for the synthesis of fused ring systems with significant biological and pharmaceutical relevance. The presence of the bromine atom allows for various cross-coupling and cyclization strategies, while the amino and alcohol moieties can participate in condensation and ring-closure reactions. This application note will delve into the utility of this compound as a key building block for the synthesis of dibenzo[b,f][1][2]oxazepines, a class of compounds with a wide range of pharmacological activities.[3][4]
Core Application: Synthesis of Dibenzo[b,f][1][2]oxazepines
The dibenzo[b,f][1][2]oxazepine core is a privileged scaffold found in numerous psychoactive drugs and other biologically active molecules.[2] The synthesis of this tricyclic system often relies on the formation of a central seven-membered oxazepine ring fused to two benzene rings. This compound provides a strategic entry point to this ring system through a tandem reaction sequence involving an initial N-arylation followed by an intramolecular O-arylation (etherification).
A common and effective method for the construction of the dibenzo[b,f][1][2]oxazepine skeleton involves the condensation of a 2-aminophenol derivative with a 2-halobenzaldehyde, followed by cyclization.[1][3] In this context, this compound can first be N-arylated with a suitable partner, such as 2-fluorobenzaldehyde, and subsequently undergo an intramolecular cyclization to furnish the desired heterocyclic core.
Proposed Synthetic Pathway and Mechanism
The synthetic strategy hinges on a two-step sequence: 1) Reductive amination of 2-fluorobenzaldehyde with this compound to form a secondary amine intermediate, and 2) An intramolecular Ullmann-type or Buchwald-Hartwig-type etherification to construct the central oxazepine ring.
The causality behind this experimental design lies in the strategic utilization of the functionalities present in the starting materials. The initial reductive amination selectively forms the C-N bond, creating the precursor necessary for the subsequent intramolecular cyclization. The choice of a copper or palladium catalyst for the final ring closure is critical for promoting the intramolecular C-O bond formation, a key step in forming the seven-membered ring.
Caption: Proposed synthetic pathway for a dibenzo[b,f][1][2]oxazepine derivative.
Detailed Experimental Protocols
The following protocols are representative methodologies adapted from established procedures for the synthesis of dibenzo[b,f][1][2]oxazepines from related precursors.[1][3] These protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Protocol 1: Synthesis of N-(2-fluorobenzyl)-(2-amino-3-bromophenyl)methanol
Objective: To synthesize the key intermediate for the subsequent cyclization reaction via reductive amination.
Materials:
-
This compound
-
2-Fluorobenzaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add 2-fluorobenzaldehyde (1.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-(2-fluorobenzyl)-(2-amino-3-bromophenyl)methanol.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Dibenzo[b,f][1][2]oxazepine Derivative via Intramolecular Cyclization
Objective: To construct the dibenzo[b,f][1][2]oxazepine ring system via a copper-catalyzed intramolecular C-O bond formation.
Materials:
-
N-(2-fluorobenzyl)-(2-amino-3-bromophenyl)methanol (from Protocol 1)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add N-(2-fluorobenzyl)-(2-amino-3-bromophenyl)methanol (1.0 eq), copper(I) iodide (0.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF (0.1 M) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired dibenzo[b,f][1][2]oxazepine derivative.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
Data Presentation
The following table summarizes expected outcomes for the synthesis of a hypothetical dibenzo[b,f][1][2]oxazepine derivative based on literature precedents for similar reactions.
| Step | Reactant | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | N-(2-fluorobenzyl)-(2-amino-3-bromophenyl)methanol | NaBH₄ | Methanol | 0 - RT | 5 | ~85 |
| 2 | N-(2-fluorobenzyl)-(2-amino-3-bromophenyl)methanol | Dibenzo[b,f][1][2]oxazepine derivative | CuI, K₂CO₃ | DMF | 120 | 24 | ~70 |
Visualization of the Reaction Workflow
The following diagram illustrates the logical flow of the experimental process.
Caption: Experimental workflow for the synthesis of a dibenzo[b,f][1][2]oxazepine.
Conclusion and Future Perspectives
This compound serves as a highly effective and versatile building block for the synthesis of complex heterocyclic systems. The presented application in the synthesis of dibenzo[b,f][1][2]oxazepines highlights its potential in medicinal chemistry and drug development. The bromine atom in the final product offers a further point of diversification through various cross-coupling reactions, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. Future work could explore the use of other catalytic systems, such as palladium-based catalysts for the intramolecular cyclization, and the expansion of the substrate scope to include a wider range of substituted benzaldehydes.
References
Application Note: Strategic Derivatization of (2-Amino-3-bromophenyl)methanol for High-Diversity Compound Libraries
Introduction: The Strategic Value of the (2-Amino-3-bromophenyl)methanol Scaffold
The 1,2,3-trisubstituted aromatic ring is a privileged scaffold in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1] this compound represents a particularly valuable starting material for the synthesis of diverse compound libraries due to its three distinct and orthogonally reactive functional groups: a nucleophilic primary aniline, a primary benzylic alcohol, and an aryl bromide suitable for metal-catalyzed cross-coupling reactions.
This trifecta of reactive sites allows for the systematic and combinatorial exploration of chemical space around a core phenylmethanol structure. Derivatization at these positions can modulate key drug-like properties such as solubility, lipophilicity, metabolic stability, and target engagement. This application note provides a detailed guide for researchers, outlining robust protocols for the selective and sequential derivatization of this scaffold to generate high-quality compound libraries for drug discovery and chemical biology.
Chemical Strategy and Synthetic Overview
The successful construction of a compound library from this compound hinges on the chemoselective manipulation of its three functional handles. The primary amine is generally the most nucleophilic site, followed by the primary alcohol. The aryl bromide is unreactive under standard conditions but can be readily engaged using transition metal catalysis. This hierarchy of reactivity allows for a logical and often selective derivatization sequence.
An overarching strategy involves three main diversification pathways:
-
Vector 1 (Nitrogen): Acylation, sulfonylation, or reductive amination of the primary amine.
-
Vector 2 (Oxygen): Esterification, etherification, or oxidation of the primary alcohol.
-
Vector 3 (Carbon): Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the aryl bromide position.
These pathways can be pursued sequentially, often requiring the use of protecting groups to ensure selectivity, a concept known as an orthogonal protection strategy.[2][3]
References
Application Notes: (2-Amino-3-bromophenyl)methanol as a Strategic Building Block in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potential. (2-Amino-3-bromophenyl)methanol, a trifunctional arene, represents a highly versatile and valuable scaffold for medicinal chemists. Its structure, featuring a primary aromatic amine, a benzylic alcohol, and a bromine atom positioned ortho to the amine, provides three distinct points for chemical modification. This unique arrangement of functional groups enables access to a diverse range of complex heterocyclic systems, particularly those recognized as "privileged structures" in medicinal chemistry due to their recurrent appearance in bioactive compounds.
This guide provides an in-depth exploration of this compound as a key intermediate. We will delve into its application in the synthesis of medicinally relevant quinazoline cores, propose pathways for other heterocyclic systems, and provide detailed, field-tested protocols to facilitate its use in drug development programs.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful laboratory work.
| Property | Value |
| CAS Number | 397323-70-5[1][2] |
| Molecular Formula | C₇H₈BrNO[1] |
| Molecular Weight | 202.05 g/mol [1] |
| Synonyms | 2-Amino-3-bromobenzyl alcohol[1] |
| Appearance | Typically a solid |
Safety & Handling Protocol
This compound and its related structures should be handled with care, following standard laboratory safety procedures.[3][4][5][6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[3][4] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.[3][4]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[6]
-
-
Disposal: Dispose of waste materials through a licensed waste disposal contractor in accordance with local regulations.[4]
Core Application: Synthesis of 2-Substituted Quinazolines
The quinazoline scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs, including kinase inhibitors for oncology. The reaction of (2-aminophenyl)methanols with aldehydes or nitriles is a powerful method for constructing this bicyclic system.[7][8] this compound is an ideal substrate for these transformations, leading to quinazolines that retain the bromine atom as a synthetic handle for further diversification via cross-coupling reactions.
Reaction Principle: Copper-Catalyzed Aerobic Oxidative Annulation
This protocol describes a cascade reaction where the (2-aminophenyl)methanol derivative reacts with an aldehyde.[8] The process typically involves an initial condensation to form a Schiff base, followed by intramolecular cyclization. The final, crucial step is an aerobic oxidation to aromatize the ring system, yielding the stable quinazoline product. Copper catalysts are particularly effective for this transformation, and using air or oxygen as the terminal oxidant makes the process environmentally benign.[7][9]
Detailed Protocol: Synthesis of 8-Bromo-2-phenylquinazoline
This representative protocol is based on established copper-catalyzed methods for synthesizing quinazolines from (2-aminophenyl)methanols and aldehydes.[8]
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
Copper(I) chloride (CuCl) (0.1 eq)
-
2,2'-Bipyridine (bpy) (0.1 eq)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Oxygen balloon or air pump
-
Standard work-up and column chromatography equipment
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (202 mg, 1.0 mmol), CuCl (10 mg, 0.1 mmol), and 2,2'-bipyridine (16 mg, 0.1 mmol).
-
Reagent Addition: Evacuate and backfill the flask with oxygen or air. Add anhydrous acetonitrile (10 mL), followed by benzaldehyde (127 mg, 1.2 mmol) and powdered potassium hydroxide (112 mg, 2.0 mmol).
-
Causality Note: The base is crucial for facilitating the deprotonation steps and promoting the cyclization cascade. The ligand (bpy) stabilizes the copper catalyst, enhancing its efficacy.
-
-
Reaction Execution: Heat the reaction mixture to 80°C and stir vigorously for 24 hours under an oxygen atmosphere (a balloon is sufficient). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting materials and the appearance of a new, more nonpolar spot (the quinazoline product) on the TLC plate indicates a successful reaction.
-
-
Work-up: After cooling to room temperature, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 8-bromo-2-phenylquinazoline.
| Reactant | Molar Eq. | Catalyst | Oxidant | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | 1.2 | CuCl/bpy | O₂ (1 atm) | 80 | 24 | 75-85 |
| 4-Methoxybenzaldehyde | 1.2 | CuCl/bpy | O₂ (1 atm) | 80 | 24 | 80-90 |
| 4-Nitrobenzaldehyde | 1.2 | CuCl/bpy | O₂ (1 atm) | 80 | 24 | 70-80 |
Potential Application: Synthesis of 7-Bromoindoles
While less common, the functional groups of this compound also permit its use in constructing indole scaffolds. A plausible approach is a palladium-catalyzed domino reaction with a terminal alkyne, such as a modified Larock indole synthesis. This strategy leverages both the amine and the bromine atom in a single cascade to build the pyrrole ring of the indole.
Reaction Principle: Palladium-Catalyzed Heteroannulation
In this proposed synthesis, the palladium catalyst first undergoes oxidative addition into the C-Br bond. The resulting organopalladium species is then intercepted by the alkyne. Subsequent intramolecular attack by the ortho-amino group onto the activated alkyne moiety, followed by reductive elimination, would generate the indole ring.
Hypothetical Protocol: Synthesis of (7-Bromo-2-phenyl-1H-indol-3-yl)methanol
This protocol is a scientifically informed projection based on established palladium-catalyzed indole syntheses.[10][11]
Materials & Equipment:
-
This compound (1.0 eq)
-
Phenylacetylene (2.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (202 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Causality Note: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere is critical to prevent catalyst degradation and ensure a high yield.
-
-
Reagent Addition: Add anhydrous DMF (5 mL) followed by phenylacetylene (255 mg, 2.5 mmol) via syringe.
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 110°C. Stir the mixture for 16-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification & Isolation: Wash the filtrate with water (3 x 20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to yield the target indole.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry programs. Its pre-installed functional groups provide a direct route to high-value heterocyclic cores like quinazolines and offer potential for developing novel syntheses towards other scaffolds such as indoles. The bromine atom serves as a valuable linchpin for late-stage functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The protocols and insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this strategic intermediate in the quest for new therapeutic agents.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. This compound - CAS:397323-70-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. aksci.com [aksci.com]
- 4. proman.org [proman.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. journals.uob.edu.ly [journals.uob.edu.ly]
- 9. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole synthesis [organic-chemistry.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: Aerobic Oxidative Synthesis of Quinolines and their Derivatives Using (2-Amino-3-bromophenyl)methanol Precursors
Abstract
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties. This document provides a comprehensive guide to the aerobic oxidative synthesis of these vital heterocycles, with a specific focus on the utilization of (2-Amino-3-bromophenyl)methanol and its derivatives as versatile starting materials. We delve into the mechanistic underpinnings of this transformation, present detailed, field-tested protocols for various catalytic systems, and offer insights into reaction optimization and troubleshooting. The methodologies described herein leverage economical and environmentally benign oxidants, such as molecular oxygen from ambient air, aligning with the principles of green chemistry.[1][2] This guide is intended for researchers, scientists, and professionals in drug development seeking to employ robust and efficient strategies for the synthesis of quinoline-based compounds.
Introduction: The Significance of Aerobic Oxidation in Heterocyclic Synthesis
The synthesis of nitrogen-containing heterocycles is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and functional materials.[3] Quinazolines, a class of these heterocycles, are particularly noteworthy for their broad spectrum of pharmacological activities.[1][3] Traditional synthetic routes to quinazolines and related compounds often rely on stoichiometric, and sometimes hazardous, oxidants, leading to significant waste generation and complex purification procedures.[4]
The advent of aerobic oxidative catalysis has revolutionized this field by offering a more sustainable and atom-economical alternative.[1] These methods utilize molecular oxygen, typically from air, as the terminal oxidant, with water being the only byproduct.[5] Copper-based catalytic systems have emerged as particularly effective for these transformations due to copper's low cost, abundance, and versatile redox chemistry.[6] This guide will focus on the application of such systems to the synthesis of quinazolines from readily available (2-aminophenyl)methanol derivatives.
Mechanistic Rationale: A Tandem Oxidation-Cyclization Cascade
The aerobic oxidative synthesis of quinazolines from (2-aminophenyl)methanol derivatives and a coupling partner (e.g., another amine or nitrile) proceeds through a sophisticated tandem reaction cascade. The generally accepted mechanism involves several key steps:
-
Oxidation of the Alcohol: The primary alcohol of the (2-aminophenyl)methanol derivative is first oxidized to the corresponding aldehyde. This step is often the rate-determining step and is facilitated by a catalyst, such as a copper complex.[7][8][9]
-
Imine/Amidine Formation: The in situ generated aldehyde then reacts with a suitable nitrogen source. This can be an external amine to form an imine, or in the case of using nitriles, it can lead to an amidine intermediate after hydration and condensation.[10]
-
Intramolecular Cyclization: The intermediate containing the newly formed C=N bond undergoes intramolecular cyclization, where the amino group on the phenyl ring attacks the imine or amidine carbon.
-
Aromatization: The resulting dihydroquinazoline intermediate is then oxidized in a final step to afford the aromatic quinazoline product. Molecular oxygen serves as the ultimate oxidant in this process, regenerating the active catalyst.[11]
Caption: Generalized reaction mechanism for the aerobic oxidative synthesis of quinazolines.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of quinazoline derivatives using this compound as a key starting material. The protocols are designed to be robust and adaptable to a range of substrates.
Protocol 1: Copper-Catalyzed Aerobic Oxidation with Benzylamines
This protocol describes a common and effective method for the synthesis of 2-arylquinazolines.
Materials:
-
This compound
-
Substituted benzylamine
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)[7]
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Balloon filled with air or an air pump
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv).
-
Add the desired benzylamine (1.0-1.5 mmol, 2.0-3.0 equiv).
-
Add the copper catalyst (e.g., CuBr, 0.05 mmol, 10 mol%).
-
Add DMSO (2-3 mL) as the solvent.
-
Attach a condenser and place an air-filled balloon atop the condenser, or alternatively, bubble air through the reaction mixture using a needle connected to an air pump.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylquinazoline.
Protocol 2: Iodine-Catalyzed Metal-Free Aerobic Oxidation
For researchers seeking to avoid transition metals, an iodine-catalyzed system provides an excellent alternative.[2]
Materials:
-
This compound
-
Substituted benzylamine
-
Iodine (I₂)
-
Oxygen balloon
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In an oven-dried round-bottom flask, combine this compound (0.5 mmol, 1.0 equiv), the substituted benzylamine (1.0 mmol, 2.0 equiv), and iodine (0.05 mmol, 10 mol%).[12]
-
No solvent is necessarily required, but a high-boiling, non-coordinating solvent like toluene can be used if desired.
-
Fit the flask with a condenser and an oxygen-filled balloon.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 5-12 hours.[12]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield the pure quinazoline product.
Protocol 3: Aerobic Oxidation using tert-Butyl Hydroperoxide (TBHP) as an Oxidant
In some cases, the use of a co-oxidant like tert-Butyl Hydroperoxide (TBHP) can enhance the reaction rate and efficiency, particularly in systems where the re-oxidation of the catalyst by air is slow.[13][14][15]
Materials:
-
This compound
-
Aldehyde or nitrile coupling partner
-
Copper catalyst (e.g., Cu(OAc)₂)
-
tert-Butyl Hydroperoxide (TBHP), 70% aqueous solution
-
Acetonitrile (ACN) or Dichloroethane (DCE)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask, add this compound (0.5 mmol), the aldehyde or nitrile (0.6 mmol), and the copper catalyst (e.g., Cu(OAc)₂, 5-10 mol%).
-
Add the solvent (ACN or DCE, 3 mL).
-
Slowly add TBHP (1.5-2.0 equiv) to the stirring reaction mixture.
-
Heat the reaction to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction and quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Data Presentation and Optimization
The efficiency of the aerobic oxidative synthesis of quinazolines is highly dependent on several factors. The following table summarizes typical reaction parameters and expected yields for the synthesis of 2-phenylquinazoline from (2-aminophenyl)methanol and benzylamine.
| Catalyst System | Oxidant | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| CuBr (10 mol%) | Air | 110 | 12-24 | 75-90 | [11] |
| I₂ (10 mol%) | O₂ | 80 | 5 | ~85 | [12] |
| CuCl/DABCO/TEMPO | O₂ | Room Temp | 24 | >90 | [7] |
| CsOH | Air | 120 | 24 | 70-85 | [10] |
Key Optimization Parameters:
-
Catalyst: Copper salts are generally effective and inexpensive. The choice of the copper source (e.g., CuBr, CuCl, Cu(OAc)₂) can influence the reaction rate and yield.[7] Ligands such as DABCO or TEMPO can significantly enhance catalytic activity.[7]
-
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are commonly used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.
-
Temperature: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates, but may also result in the formation of side products.
-
Oxygen Source: While ambient air is often sufficient, using an oxygen balloon or bubbling pure oxygen can accelerate the reaction.
Caption: A streamlined workflow for the synthesis and purification of quinazolines.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure an adequate supply of oxygen. |
| Catalyst deactivation | Use a fresh catalyst. Consider using a ligand to stabilize the catalyst. | |
| Substrate decomposition | Lower the reaction temperature. | |
| Formation of Side Products | Over-oxidation | Reduce the reaction temperature or time. |
| Dimerization of starting materials | Adjust the stoichiometry of the reactants. | |
| Difficult Purification | Residual high-boiling solvent (e.g., DMSO) | Perform thorough aqueous washes during workup. |
| Co-eluting impurities | Optimize the eluent system for column chromatography. |
Conclusion
The aerobic oxidative synthesis of quinazolines from this compound derivatives represents a powerful and sustainable approach for accessing this important class of heterocyclic compounds. The use of inexpensive and readily available catalysts, coupled with the environmentally benign nature of air as the oxidant, makes these methods highly attractive for both academic research and industrial applications. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement and adapt these synthetic strategies for their specific research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ as a bioinspired cooperative catalytic system under mi ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10303A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic characterization of aerobic alcohol oxidation catalyzed by Pd(OAc)(2)/pyridine including identification of the catalyst resting state and the origin of nonlinear [catalyst] dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: One-Pot Synthesis of 8-Bromo-2-arylquinazolines from (2-Amino-3-bromophenyl)methanol and Aldehydes
Abstract
This guide provides a comprehensive overview and a detailed experimental protocol for the one-pot synthesis of 8-bromo-2-arylquinazolines. This class of heterocycles is of significant interest in medicinal chemistry and drug development due to the versatile synthetic handle provided by the bromine substituent and the proven biological activity of the quinazoline core.[1] The described methodology leverages the reaction between (2-Amino-3-bromophenyl)methanol and various aldehydes, utilizing o-iodoxybenzoic acid (IBX) as a mild and efficient oxidant. This metal-free approach offers high yields, operational simplicity, and a broad substrate scope, making it a valuable strategy for constructing diverse chemical libraries for screening and lead optimization.[2]
Introduction: Strategic Importance and Rationale
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs, including Gefitinib and Erlotinib.[1] These compounds often function as kinase inhibitors, and their efficacy is highly dependent on the substitution pattern around the heterocyclic core. The presence of a halogen, such as bromine, at the 6- or 8-position of the quinazoline ring has been shown to enhance anticancer activity.[1][3]
Furthermore, the bromine atom serves as a key functional group for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of analogues with diverse functionalities, a critical step in structure-activity relationship (SAR) studies.
Traditional multi-step syntheses of such compounds can be time-consuming and inefficient. One-pot tandem reactions, which combine multiple transformations in a single flask, represent a more atom-economical and streamlined approach.[4] The methodology detailed herein—a one-pot condensation and oxidative aromatization—is grounded in this principle. By starting with this compound, the bromine atom is pre-installed on the scaffold, providing a direct route to valuable 8-bromoquinazoline intermediates.
Reaction Mechanism and Scientific Principles
The one-pot synthesis of 8-bromo-2-arylquinazolines from this compound and an aldehyde is a tandem process that proceeds through three key stages. The use of o-iodoxybenzoic acid (IBX) is critical for the final oxidative aromatization step under mild, metal-free conditions.[2][5]
-
Schiff Base (Imine) Formation: The reaction initiates with the nucleophilic attack of the primary amino group of this compound onto the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (or imine) intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the benzyl alcohol moiety then acts as an intramolecular nucleophile, attacking the imine carbon. This cyclization step forms a non-aromatic tetrahydroquinazoline intermediate.
-
Oxidative Aromatization: The reaction's driving force is the subsequent oxidation of the tetrahydroquinazoline intermediate. IBX, a hypervalent iodine reagent, serves as the oxidant, abstracting two hydrogen atoms to form the stable, aromatic quinazoline ring system.[2] Mechanistic studies on similar reactions confirm a stepwise dehydrogenation process.[2] Using two equivalents of IBX ensures the complete conversion to the fully aromatic quinazoline.[2]
Caption: Proposed reaction mechanism for the one-pot synthesis.
Application Scope and Data
This protocol demonstrates broad applicability with a variety of aldehydes, including aromatic, heteroaromatic, and aliphatic types. The reaction is tolerant of diverse functional groups on the aldehyde partner, which is a significant advantage for library synthesis. The table below, adapted from analogous syntheses, illustrates the expected versatility and yield potential.[2][4]
| Entry | Aldehyde (R group) | Expected Yield (%) |
| 1 | Phenyl | 90-95 |
| 2 | 4-Chlorophenyl | 88-93 |
| 3 | 4-Methoxyphenyl | 92-96 |
| 4 | 4-Nitrophenyl | 85-90 |
| 5 | 2-Naphthyl | 87-92 |
| 6 | 2-Thienyl | 80-85 |
| 7 | Cyclohexyl | 70-75 |
| 8 | n-Hexyl | 65-70 |
Yields are estimated based on reported data for similar substrates and conditions and may vary.[2][6]
Detailed Experimental Protocol
This protocol describes a representative synthesis of 8-Bromo-2-phenylquinazoline on a 1.0 mmol scale.
4.1. Materials and Equipment
-
Reagents:
-
This compound (1.0 mmol, 218 mg)
-
Benzaldehyde (1.1 mmol, 117 mg, 112 µL)
-
o-Iodoxybenzoic acid (IBX) (2.0 mmol, 560 mg)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
-
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Apparatus for column chromatography (silica gel)
-
Standard laboratory glassware
-
4.2. Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
4.3. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 218 mg) and anhydrous acetonitrile (10 mL). Stir the mixture at room temperature until the solid dissolves.
-
Addition of Aldehyde: Add benzaldehyde (1.1 mmol, 112 µL) to the solution.
-
Addition of Oxidant: Carefully add o-iodoxybenzoic acid (IBX) (2.0 mmol, 560 mg) to the reaction mixture in one portion. The reaction is typically exothermic, but no special cooling is required for this scale.
-
Reaction: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, UV-active spot for the product indicates reaction progression. The reaction is typically complete within 6-8 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (15 mL) to reduce any unreacted IBX, followed by saturated aqueous NaHCO₃ solution (15 mL) to neutralize the byproduct (IBA). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to afford the pure 8-Bromo-2-phenylquinazoline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after 8 hours, allow the reaction to stir for longer (up to 12 hours). Ensure the IBX used is of good quality, as it can be deactivated by moisture.
-
Formation of Dihydroquinazoline: If the dihydroquinazoline intermediate is isolated, it indicates incomplete oxidation. This can happen if less than 2 equivalents of IBX are used. The reaction can be resubjected to the oxidant to drive it to completion.[2]
-
Low Yields with Aliphatic Aldehydes: Reactions with aliphatic aldehydes may be slower and give slightly lower yields compared to aromatic aldehydes.[2] Gentle heating (40-50 °C) may improve the reaction rate, but should be monitored carefully to avoid side reactions.
-
Solvent Choice: Acetonitrile is the preferred solvent for this IBX-mediated reaction.[2] Note that using DMSO as a solvent can lead to unexpected annulation products (quinolines instead of quinazolines) under basic conditions.[7]
-
Safety: IBX is potentially explosive upon impact or heating above 200 °C. Handle with care and avoid grinding. Perform the reaction in a well-ventilated fume hood.
Conclusion
The one-pot synthesis of 8-bromo-2-arylquinazolines via an IBX-mediated tandem reaction of this compound and aldehydes is a robust, efficient, and versatile method. It provides direct access to a class of compounds with high potential in drug discovery, combining a privileged heterocyclic core with a versatile synthetic handle for further chemical exploration. This protocol offers researchers a practical and scalable route to generate novel quinazoline derivatives for biological evaluation.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Quinazolines and Dihydroquinazolines: o-Iodoxybenzoic Acid Mediated Tandem Reaction of o-Aminobenzylamine with Aldehydes [organic-chemistry.org]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of Quinazolines and Dihydroquinazolines: o-Iodoxybenzoic Acid Mediated Tandem Reaction of o-Aminobenzylamine with Aldehydes | Semantic Scholar [semanticscholar.org]
- 7. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines [organic-chemistry.org]
Introduction: Strategic Importance of (2-Amino-3-bromophenyl)methanol
An In-depth Guide to the Large-Scale Laboratory Synthesis of (2-Amino-3-bromophenyl)methanol
This document provides a comprehensive protocol for the large-scale laboratory synthesis of this compound, a key intermediate in pharmaceutical development. Tailored for researchers, chemists, and drug development professionals, this guide emphasizes the scientific rationale behind the procedural steps, ensuring a synthesis that is not only reproducible but also safe and scalable.
This compound, CAS No. 397323-70-5, is a valuable substituted benzyl alcohol derivative.[1][2] Its molecular structure, featuring amino, bromo, and hydroxymethyl functional groups, makes it a versatile building block for constructing more complex molecules. This strategic importance is particularly pronounced in medicinal chemistry, where it serves as a precursor for a variety of therapeutic agents. A robust, well-understood, and scalable synthetic route is therefore essential for advancing research and development programs that rely on this intermediate.
This guide details a widely-used and reliable two-step approach: the reduction of 2-amino-3-bromobenzoic acid using a powerful hydride reagent. We will dissect this process, from reagent selection to final product characterization, with a focus on safety, efficiency, and purity.
Synthetic Pathway: Reduction of a Carboxylic Acid
The chosen method involves the reduction of the carboxylic acid group in 2-amino-3-bromobenzoic acid to a primary alcohol.[3] For this transformation on a larger scale, Lithium Aluminum Hydride (LAH) is the reducing agent of choice due to its high reactivity and effectiveness.[4] The reaction is performed in an anhydrous ethereal solvent to accommodate the reactivity of LAH.[4]
Synthetic Workflow Overview
Caption: A high-level overview of the synthesis, from starting materials to the final product.
Materials and Equipment
Reagents and Consumables
| Reagent | CAS Number | Molecular Formula | Molecular Weight | Purity/Grade |
| 2-Amino-3-bromobenzoic acid | 20776-51-6 | C₇H₆BrNO₂ | 216.03 | ≥97%[5] |
| Lithium Aluminum Hydride (LAH) | 16853-85-3 | LiAlH₄ | 37.95 | 1.0 M solution in THF |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous, ≥99.9% |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Granular |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |
Equipment
-
Multi-neck round-bottom flask (appropriate for the intended scale, e.g., 5 L)
-
Overhead mechanical stirrer
-
Pressure-equalizing addition funnel
-
Reflux condenser
-
Nitrogen gas line with bubbler
-
Large crystallizing dish or ice bath
-
Temperature probe
-
Large separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): Fire-retardant lab coat, safety goggles, face shield, nitrile/neoprene gloves.[6]
Detailed Synthesis Protocol
Part A: Reduction with Lithium Aluminum Hydride
Causality & Rationale: The core of this synthesis is the reduction of a carboxylic acid. LAH is a potent source of hydride (H⁻) ions, which attack the electrophilic carbonyl carbon. The reaction must be conducted in an anhydrous aprotic solvent like THF because LAH reacts violently with water and protic solvents, releasing flammable hydrogen gas.[4][6] The reaction is performed under an inert nitrogen atmosphere to prevent premature quenching of the LAH by atmospheric moisture. Initial cooling to 0 °C is critical to control the initial exothermic reaction upon LAH addition.[4]
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen. Equip a 5 L, three-neck flask with an overhead stirrer, a temperature probe, and a reflux condenser topped with a nitrogen inlet.
-
Charging the Reactor: Add 2-amino-3-bromobenzoic acid (e.g., 108 g, 0.5 mol) to the reaction flask.
-
Solvent Addition: Add anhydrous THF (2.0 L) to the flask. Stir the mixture to form a suspension.
-
Inerting and Cooling: Purge the system with nitrogen. Cool the flask to 0 °C using an ice-water bath.
-
LAH Addition: Transfer a 1.0 M solution of LAH in THF (e.g., 1.25 L, 1.25 mol, 2.5 equiv) to a pressure-equalizing addition funnel. Add the LAH solution dropwise to the stirred suspension over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Let the reaction stir overnight (16-20 hours).
-
Monitoring: Check for the disappearance of the starting material using Thin Layer Chromatography (TLC) [Eluent: 50% Ethyl Acetate / Hexanes].
Part B: Workup and Purification
Causality & Rationale: The workup is designed to safely neutralize the highly reactive excess LAH and break down the resulting aluminum alkoxide complexes. The Fieser method is a trusted procedure for this purpose.[4] It involves the sequential, slow addition of water, followed by a sodium hydroxide solution, and finally more water. This process is highly exothermic and liberates hydrogen gas; therefore, cooling and slow addition are paramount for safety.[7] This procedure generates granular aluminum salts that are easily removed by filtration.
Step-by-Step Methodology:
-
Cooling for Quench: Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Quenching the Reaction: Perform this step with extreme caution behind a blast shield.
-
Slowly and dropwise, add deionized water (e.g., 47.5 mL, corresponding to 1 mL per gram of LAH used). Vigorous gas evolution will occur.
-
Next, add a 15% aqueous NaOH solution (e.g., 47.5 mL, same volume as the water) dropwise.
-
Finally, add deionized water again (e.g., 142.5 mL, 3x the initial water volume) dropwise.
-
-
Precipitation: Remove the ice bath and stir the resulting thick slurry vigorously for 1-2 hours at room temperature. The precipitate should become a white, granular, and easily filterable solid.
-
Filtration: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with several portions of ethyl acetate to ensure all product is recovered.
-
Extraction: Transfer the combined filtrate to a large separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a light yellow solid.[3]
-
Purification: The crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc).
-
Isolation: Combine the pure fractions identified by TLC and evaporate the solvent to yield this compound as a purified solid.
Safety and Hazard Management
Handling Lithium Aluminum Hydride requires strict adherence to safety protocols due to its severe reactivity.
-
Reactivity: LAH is a water-reactive, corrosive, and toxic chemical.[6] It reacts violently with water and protic solvents, potentially causing ignition of the evolved hydrogen gas.[8]
-
Handling: Always handle LAH solutions in a certified chemical fume hood.[6] Ensure an inert atmosphere is maintained during transfer and reaction.[4] Keep a Class D fire extinguisher, dry sand, or soda ash readily available for emergencies; never use water or CO₂ extinguishers on an LAH fire.[7]
-
Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., neoprene over nitrile).[6][9]
-
Spills: In case of a spill, evacuate the area. Cover the spill with dry sand, dry lime, or soda ash. Do not use water or combustible materials like paper towels.[7][9]
-
Quenching: The quenching process is the most hazardous step. Always perform it with slow, controlled additions into a cooled reaction mixture.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. This compound | 397323-70-5 | XQA32370 [biosynth.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. research.uga.edu [research.uga.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. nj.gov [nj.gov]
Application Note: High-Resolution Chromatographic Purification of (2-Amino-3-bromophenyl)methanol
Abstract
(2-Amino-3-bromophenyl)methanol is a pivotal building block in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is critical for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API). This application note provides a detailed guide to the chromatographic purification of this compound, addressing the specific challenges posed by its chemical structure. We present validated protocols for Flash Column Chromatography and Preparative Thin-Layer Chromatography (Prep TLC), emphasizing the scientific rationale behind method selection and parameter optimization to ensure high yield and purity.
Introduction: The Purification Challenge
This compound is a substituted aromatic amine containing both a primary amine (-NH₂) and a primary alcohol (-CH₂OH) functional group.[1] This bifunctional nature presents a distinct challenge for purification via standard silica gel chromatography. The basicity of the aromatic amine can lead to strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the surface of silica gel.[2] These interactions often result in significant peak tailing, poor resolution from impurities, and potential on-column degradation, leading to reduced yield and purity.
This guide provides a systematic approach to overcome these challenges, enabling researchers to select and implement the most effective chromatographic strategy based on the scale of purification and the specific impurity profile.
Physicochemical Properties & Chromatographic Implications
Understanding the properties of this compound is fundamental to designing a successful purification strategy.
| Property | Value | Chromatographic Implication |
| Molecular Formula | C₇H₈BrNO | - |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Solid | |
| Key Functional Groups | Primary Aromatic Amine, Primary Alcohol | The polar alcohol group increases affinity for polar stationary phases like silica. The basic amine group can cause strong interactions with acidic silica, requiring mobile phase modification.[2] |
| Predicted Polarity | High | The compound will have low mobility (low Rƒ) in non-polar solvents and requires a relatively polar mobile phase for elution from normal-phase media. |
Strategic Approach to Purification Method Selection
The choice of chromatographic technique depends primarily on the quantity of material to be purified and the difficulty of the separation. The following workflow provides a decision-making framework.
Figure 1: Decision workflow for selecting the appropriate purification method.
Flash Column Chromatography
Flash chromatography is the preferred method for purifying quantities typically ranging from 50 mg to several grams. Its primary advantage is throughput. The key to success with basic amines like our target compound is the addition of a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to the mobile phase.[2][3] This additive neutralizes the acidic silica surface, preventing the analyte from binding irreversibly and thus ensuring symmetric peak shapes and improved recovery.
Preparative Thin-Layer Chromatography (Prep TLC)
Prep TLC is an invaluable technique for small-scale purifications (typically <100 mg) or for separations that are particularly challenging.[4] It offers higher resolution than flash chromatography and is an excellent tool for isolating a small amount of ultra-pure material for analytical purposes or for optimizing separation conditions before scaling up.[5]
Experimental Protocols
Protocol 1: Method Development with Analytical TLC
Before any preparative separation, it is essential to identify an optimal mobile phase using analytical Thin-Layer Chromatography (TLC). This step validates the separation conditions.
Figure 2: Workflow for mobile phase optimization using analytical TLC.
Step-by-Step Protocol:
-
Plate Preparation: Use standard silica gel 60 F₂₅₄ plates.[6] Draw a light pencil line for the origin, about 1 cm from the bottom.
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the origin.
-
Solvent System Selection: Prepare a series of eluents with varying polarity. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate. Crucially, add 0.5% triethylamine (TEA) to each eluent to mitigate tailing.[3]
-
Test System 1: 70:30 (Hexane:EtOAc) + 0.5% TEA
-
Test System 2: 50:50 (Hexane:EtOAc) + 0.5% TEA
-
Test System 3: 30:70 (Hexane:EtOAc) + 0.5% TEA
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.
-
Analysis: Calculate the Retention Factor (Rƒ) for the spot corresponding to the product. The ideal Rƒ for flash column chromatography is approximately 0.25-0.35.[3] Adjust the eluent polarity until this Rƒ is achieved.
Protocol 2: Purification by Flash Column Chromatography
This protocol is designed for purifying >50 mg of crude material.
Materials & Setup:
-
Stationary Phase: Silica gel 60 (230-400 mesh).
-
Column: Appropriate size for the amount of crude material (see table below).
-
Mobile Phase: Optimized eluent from Protocol 1 (e.g., 60:40 Hexane:EtOAc + 0.5% TEA).
-
Sample Preparation: Dry loading is recommended for polar compounds to ensure a narrow application band and better separation.
| Crude Sample Mass | Silica Gel Mass | Column Diameter | Fraction Size |
| 100 mg | 5 - 10 g | 1 cm | 5 - 10 mL |
| 500 mg | 25 - 50 g | 2.5 cm | 20 - 25 mL |
| 1.0 g | 50 - 100 g | 4 cm | 30 - 50 mL |
| Table adapted from general guidelines for flash chromatography.[7] |
Step-by-Step Protocol:
-
Column Packing:
-
Insert a small cotton or glass wool plug at the bottom of the column.[8] Add a thin layer (0.5 cm) of sand.
-
Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow it to settle.[7]
-
Use gentle air pressure to pack the column firmly, ensuring no cracks or air bubbles are present.[8] The final silica bed should be level. Add another thin layer of sand on top to protect the silica surface.
-
-
Sample Loading (Dry Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Begin collecting fractions immediately. Monitor the elution process by collecting small samples from the fractions and analyzing them by analytical TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this step.
-
The resulting solid should be the purified this compound. Confirm purity by NMR or LC-MS.
-
Protocol 3: Purification by Preparative TLC
This protocol is ideal for small-scale purification (<100 mg).[4][5]
Step-by-Step Protocol:
-
Plate Preparation: Use a preparative TLC plate with a thicker silica layer (e.g., 1000-2000 µm).[4]
-
Sample Application: Dissolve the crude sample in a minimal volume of solvent. Using a syringe or pipette, carefully apply the solution as a thin, uniform line across the origin of the plate.[5]
-
Development: Place the plate in a large developing tank with the optimized mobile phase (from Protocol 1). Ensure the tank is sealed to maintain a saturated atmosphere. Develop the plate as you would for analytical TLC. Multiple developments can be used to improve the separation of closely eluting spots.[6]
-
Visualization: After development, visualize the separated bands under UV light and lightly outline the band corresponding to the desired product with a pencil.
-
Extraction:
-
Using a clean spatula or razor blade, carefully scrape the silica from the outlined product band onto a clean piece of weighing paper.[5]
-
Transfer the collected silica to a small flask or a fritted funnel.
-
Wash the silica several times with a polar solvent in which the product is highly soluble (e.g., 100% Ethyl Acetate or 95:5 Dichloromethane:Methanol) to elute the compound.[5]
-
-
Isolation: Collect the solvent washes and filter them through a cotton plug or syringe filter to remove any fine silica particles. Remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing (Streaking on TLC/Column) | Acid-base interaction between the basic amine and acidic silica. | Ensure an adequate amount of triethylamine (0.5-1.0%) is added to the mobile phase.[2] Alternatively, consider using a different stationary phase like alumina or reversed-phase silica. |
| Poor Resolution (Co-elution of Impurities) | The mobile phase polarity is not optimal for separating the components. | Systematically adjust the mobile phase polarity. A less polar eluent will increase retention and may improve separation.[9] For very difficult separations, switch to Prep TLC or consider HPLC. |
| Low Product Recovery | The compound is irreversibly adsorbed onto the silica gel. The compound is not fully extracted from the silica after Prep TLC scraping. | Increase the concentration of triethylamine in the mobile phase. When extracting from scraped silica, use a more polar solvent or a sequence of solvents to ensure complete elution.[5] |
Conclusion
The successful purification of this compound hinges on effectively managing the interactions between its basic amino group and the acidic silica gel stationary phase. The systematic application of analytical TLC for method development, followed by the appropriate selection of either modified normal-phase flash chromatography or preparative TLC, enables the isolation of this valuable intermediate with high purity and yield. The protocols and troubleshooting guide provided herein offer a robust framework for researchers in the pharmaceutical and chemical sciences.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. How To [chem.rochester.edu]
- 6. organomation.com [organomation.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: (2-Amino-3-bromophenyl)methanol as a Strategic Precursor for N-Heterocycle Synthesis
Abstract
Nitrogen-containing heterocycles (N-heterocycles) form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The development of efficient and versatile synthetic routes to these scaffolds is a cornerstone of modern organic chemistry. (2-Amino-3-bromophenyl)methanol is a particularly valuable and strategic starting material for the synthesis of diverse N-heterocyclic systems. Its unique trifunctional nature—a nucleophilic primary amine, a handle for cross-coupling in the form of a bromine atom, and a reactive hydroxymethyl group—offers a powerful platform for constructing complex fused ring systems through precisely controlled reaction sequences. This guide details key applications and provides robust protocols for the use of this compound in the synthesis of medicinally relevant heterocycles such as quinazolines and dibenzo[b,f][4][5]oxazepines.
Introduction: The Strategic Advantage of this compound
The utility of this compound lies in the orthogonal reactivity of its three functional groups. The ortho relationship between the amine and the hydroxymethyl group is ideal for condensation and cyclization reactions to form a six-membered ring. The bromine atom, positioned meta to the hydroxymethyl group, serves as a key site for metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents or the formation of an additional fused ring.
This strategic arrangement enables chemists to design convergent and atom-economical synthetic pathways. Instead of building a complex scaffold step-by-step on a simple benzene ring, this compound provides a pre-functionalized core, streamlining the synthesis of target molecules.
Logical Workflow for N-Heterocycle Synthesis
The diverse applications of this precursor can be visualized through a general synthetic workflow. The initial step typically involves a reaction targeting the amine and/or methanol groups, followed by a subsequent cyclization that often leverages the bromine atom for ring closure.
Caption: General synthetic pathways from this compound.
Application I: Synthesis of 2-Substituted Quinazolines
Quinazolines are a prominent class of N-heterocycles with a wide range of biological activities, including anticancer and anti-inflammatory properties.[6][7][8] The reaction of (2-aminophenyl)methanols with aldehydes provides a direct and efficient route to this scaffold.[5]
Mechanistic Rationale
This transformation proceeds via a one-pot, multi-step cascade. The reaction is typically catalyzed by copper salts and involves an oxidant.
-
Oxidation: The primary alcohol of this compound is first oxidized in situ to the corresponding aldehyde.
-
Imine Formation: The aniline nitrogen condenses with the external aldehyde reactant to form a Schiff base (imine).
-
Cyclization & Aromatization: The newly formed aldehyde from step 1 is now positioned to react. A series of intramolecular steps, including cyclization and subsequent oxidation/aromatization, leads to the formation of the stable quinazoline ring system.
The bromine atom is carried through the reaction sequence, providing a handle for further diversification of the quinazoline core if desired.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Arylquinazolines
This protocol is adapted from a general method for the synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes.[5]
Reaction Scheme: (Image of the reaction of this compound with a generic aldehyde R-CHO to form a 2-R-substituted-8-bromoquinazoline)
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Copper(I) chloride (CuCl)
-
Cerium(IV) ammonium nitrate (CAN)
-
Cesium hydroxide (CsOH)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for organic synthesis, magnetic stirrer, heating mantle.
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol, 202 mg).
-
Add the aromatic aldehyde (1.2 mmol).
-
Add CuCl (0.1 mmol, 10 mg) and ceric ammonium nitrate (CAN) (1.2 mmol, 658 mg).
-
Add CsOH (2.0 mmol, 336 mg) as the base.
-
Add anhydrous acetonitrile (5 mL) as the solvent.
-
Stir the mixture at 60 °C and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired 8-bromo-2-arylquinazoline.
Data and Insights
The choice of catalyst and oxidant is critical. Copper catalysts are effective for the aerobic oxidation steps, while CAN can also serve this purpose effectively.[5] The base is required to facilitate key deprotonation steps in the cascade.
| Entry | Aldehyde | Catalyst/Oxidant | Base | Yield (%) |
| 1 | Benzaldehyde | CuCl / CAN | CsOH | ~85 |
| 2 | 4-Methoxybenzaldehyde | CuCl / CAN | CsOH | ~90 |
| 3 | 4-Chlorobenzaldehyde | CuCl / CAN | CsOH | ~82 |
Expert Insight: Aldehydes bearing electron-donating groups (e.g., 4-methoxy) often give higher yields than those with electron-withdrawing groups.[5] This is likely due to the increased nucleophilicity of the imine intermediate, facilitating the cyclization step.
Application II: Synthesis of Dibenzo[b,f][4][5]oxazepines
Dibenzo[b,f][4][5]oxazepines (DBOs) are a class of seven-membered heterocyclic compounds that are of significant interest in pharmaceutical research.[4][9][10] this compound can be used in a multi-step synthesis culminating in an intramolecular cyclization to form the DBO core.
Synthetic Strategy and Workflow
The synthesis relies on building a precursor where the oxygen and nitrogen atoms are poised for ring closure. This is typically achieved through an initial N-arylation followed by an intramolecular O-arylation (etherification).
Caption: Workflow for Dibenzo[b,f][4][5]oxazepine synthesis.
Mechanistic Considerations
-
N-Arylation: A palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation can be used to couple the primary amine of the starting material with a suitable aryl halide (e.g., 2-fluorobenzaldehyde).
-
Intramolecular O-Arylation: The key ring-forming step is an intramolecular nucleophilic aromatic substitution (SₙAr) or a metal-catalyzed etherification. The hydroxymethyl group's oxygen acts as the nucleophile, displacing a halide on the newly introduced aromatic ring. The bromine on the original ring remains as a handle for further chemistry.
Experimental Protocol: Two-Step DBO Synthesis
This protocol describes the formation of a brominated dihydro-DBO intermediate.
Part A: N-Arylation with 2-Fluorobenzaldehyde
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 202 mg), 2-fluorobenzaldehyde (1.1 mmol, 136 mg), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC.
-
After cooling, dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography to isolate the N-arylated intermediate.
Part B: Intramolecular Cyclization
-
Dissolve the N-arylated intermediate (1.0 mmol) from Part A in anhydrous DMF (10 mL).
-
Add potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg) as the base.
-
Heat the mixture to 120 °C for 6-10 hours. The intramolecular SₙAr reaction displaces the fluoride atom.
-
Cool the reaction, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the brominated 10,11-dihydrodibenzo[b,f][4][5]oxazepine derivative.
Expert Insight: The choice of base and solvent is crucial for the intramolecular cyclization. A strong, non-nucleophilic base in a polar aprotic solvent like DMF or DMSO generally provides the best results for the SₙAr cyclization step.[11]
Conclusion
This compound is a superb building block for diversity-oriented synthesis of N-heterocycles. Its pre-installed, orthogonally reactive functional groups enable streamlined access to complex and medicinally relevant scaffolds like quinazolines and dibenzo[b,f][4][5]oxazepines. The protocols outlined here demonstrate the strategic application of this precursor in modern synthetic organic chemistry, providing reliable pathways for researchers in drug discovery and materials science.
References
- 1. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in dibenzo[b,f][1,4]oxazepine synthesis | CoLab [colab.ws]
- 5. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2-Amino-3-bromophenyl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (2-Amino-3-bromophenyl)methanol (CAS No. 397323-70-5).[1] This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot and optimize your reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally high-yielding method is the reduction of 2-amino-3-bromobenzoic acid. This transformation is typically achieved using a powerful hydride-based reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ethereal solvent like Tetrahydrofuran (THF).[2] While other methods exist, the reduction of the carboxylic acid is well-documented and robust.
Q2: Which reducing agent is optimal for this synthesis? LiAlH₄, NaBH₄, or something else?
The choice of reducing agent is critical and depends on the starting material.
-
Lithium Aluminum Hydride (LiAlH₄): This is the recommended agent for reducing the carboxylic acid functional group in 2-amino-3-bromobenzoic acid. It is potent enough to reduce the acid directly to the alcohol in high yield. However, it is highly reactive, moisture-sensitive, and requires strict anhydrous conditions.[2][3]
-
Sodium Borohydride (NaBH₄): This reagent is generally not effective for the direct reduction of carboxylic acids. It is a milder reducing agent primarily used for aldehydes and ketones. Attempting to use NaBH₄ directly on 2-amino-3-bromobenzoic acid will result in very low to no yield.
-
Borane (BH₃•THF or BH₃•SMe₂): Borane complexes are an excellent alternative to LiAlH₄. They efficiently reduce carboxylic acids and are often considered more selective. They can be a good choice if side reactions or selectivity issues are a concern with LiAlH₄.
Q3: What are the most critical reaction parameters to control for maximizing yield?
Three parameters are paramount:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Any moisture in the glassware, solvent, or starting material will consume the reagent, leading to a lower effective stoichiometry and significantly reduced yield.
-
Temperature Control: The reaction is highly exothermic. The initial addition of LiAlH₄ should be performed at a reduced temperature (e.g., 0 °C) to maintain control.[2] Allowing the reaction to warm to room temperature for an extended period ensures it goes to completion.
-
Reagent Stoichiometry: A molar excess of the reducing agent is necessary. For the reduction of a carboxylic acid with LiAlH₄, at least 2.5-3.0 equivalents are recommended to ensure complete conversion.[2]
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. The starting material (2-amino-3-bromobenzoic acid) is significantly more polar and will have a lower Rf value than the product, this compound. Use a moderately polar eluent system, such as 30-50% ethyl acetate in hexanes. The disappearance of the starting material spot indicates the reaction is complete.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: The reaction yield is significantly lower than expected (<50%).
This is the most common issue and can stem from several sources.
| Possible Cause | Explanation & Recommended Solution |
| 1. Inactive Reducing Agent | LiAlH₄ is extremely sensitive to moisture and can degrade upon storage. If the reagent is old or has been exposed to air, its activity will be compromised. Solution: Use a new, unopened bottle of LiAlH₄ or a freshly prepared solution of known molarity. Ensure the solid is a fine, free-flowing grey powder, not a dark, clumpy solid. |
| 2. Non-Anhydrous Conditions | Trace amounts of water in the solvent, on the glassware, or in the starting material will quench the LiAlH₄. Solution: Rigorously dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon. Use a high-purity anhydrous solvent (e.g., THF from a solvent purification system or freshly distilled over sodium/benzophenone). Ensure the starting material is dry. |
| 3. Improper Workup Procedure | The workup for LiAlH₄ reactions is crucial for breaking down the aluminum-alkoxide complexes and liberating the alcohol product. If done incorrectly, the product can remain trapped in the gelatinous aluminum salt precipitate, leading to significant loss. Solution: Follow a validated quenching procedure meticulously. A common and effective method is the Fieser workup: for a reaction with 'X' g of LiAlH₄, cool the mixture to 0 °C and add, sequentially and slowly, 'X' mL of water, 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water. Stir vigorously until a granular white precipitate forms, which can be easily filtered off.[2] |
| 4. Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or too low a temperature. Solution: After the initial addition of LiAlH₄ at 0 °C, allow the reaction to warm to room temperature and stir overnight (16-20 hours) to ensure completion.[2] Confirm with TLC analysis before proceeding with the workup. |
Problem 2: The final product is impure, showing multiple spots on TLC.
| Possible Cause | Explanation & Recommended Solution |
| 1. Impure Starting Material | The quality of the starting 2-amino-3-bromobenzoic acid is critical. Impurities will carry through the reaction or form other byproducts. Solution: Verify the purity of your starting material by melting point or NMR spectroscopy. If necessary, recrystallize it from a suitable solvent (e.g., ethanol/water) before use. |
| 2. Reductive Debromination | Although less common with LiAlH₄ compared to catalytic hydrogenation, reductive removal of the bromine atom is a potential side reaction, which would produce 2-aminobenzyl alcohol. Solution: Avoid excessive heating during the reaction. Maintain a controlled temperature profile. If debromination is a persistent issue, consider switching to a milder reducing agent like BH₃•THF, which may offer better chemoselectivity. |
| 3. Incomplete Quench | Residual reactive species from an incomplete quench can lead to degradation or side reactions during workup and purification. Solution: Ensure the quenching agent is added slowly but in sufficient quantity to neutralize all excess LiAlH₄. The formation of a persistent white precipitate is a good indicator of a complete quench. |
Problem 3: Difficulty with product purification.
| Possible Cause | Explanation & Recommended Solution |
| 1. Product Loss During Extraction | This compound has moderate polarity and may have some solubility in the aqueous layer, especially if the pH is acidic (protonation of the amine). Solution: Ensure the aqueous layer is neutral or slightly basic before extraction. Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate to maximize recovery. Washing the combined organic layers with brine can help remove dissolved water and improve separation.[2] |
| 2. Streaking on Silica Gel Column | The primary amine in the product is basic and can interact strongly with the acidic silica gel, causing the product to streak down the column, resulting in poor separation and recovery. Solution: Deactivate the silica gel by adding 1-2% triethylamine (Et₃N) or ammonia in methanol to your eluent system. This will cap the acidic sites on the silica and allow for clean elution of the amine-containing product. |
| 3. Difficulty with Recrystallization | The product may oil out or fail to crystallize due to residual solvent or impurities. Solution: A proven method is recrystallization from a minimal amount of hot ethyl acetate, followed by the slow addition of hexanes until the solution becomes cloudy.[2] Cooling slowly to room temperature and then to 0-4 °C should induce crystallization. Seeding with a pure crystal can also be effective. |
Visualizations: Workflows and Logic
The following diagrams illustrate the standard synthetic workflow and a decision-making process for troubleshooting low yield.
References
Identifying common side products in (2-Amino-3-bromophenyl)methanol reactions
Technical Support Center: (2-Amino-3-bromophenyl)methanol Reactions
A Guide to Identifying and Mitigating Common Side Products
Welcome to the technical support center for researchers working with this compound. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the lab. This compound is a valuable and versatile starting material, but the interplay of its three functional groups—a primary benzylic alcohol, a primary aromatic amine, and a bromo substituent—creates specific pathways for side product formation. This guide provides in-depth, field-proven insights to help you anticipate, identify, and troubleshoot these issues, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered when working with this reagent.
Q1: What are the primary reactive sites on this compound, and how do they influence side product formation?
A: The molecule has three key reactive sites whose reactivities are interdependent:
-
Benzylic Alcohol (-CH₂OH): This is the most common site for transformation, typically via oxidation to the corresponding aldehyde or carboxylic acid. However, its reactivity can be sterically hindered by the adjacent bromo group.
-
Aromatic Amine (-NH₂): The amine is a potent nucleophile and can be easily oxidized. Its presence makes the aromatic ring electron-rich, influencing its susceptibility to electrophilic substitution, though this is less common than reactions at the amine itself. In many synthetic routes, protecting this group is the first and most critical step to prevent unwanted side reactions.[][2]
-
Bromo Substituent (-Br): The C-Br bond is susceptible to cleavage under reductive conditions, particularly catalytic hydrogenation, leading to dehalogenation.[3][4] It also serves as a handle for cross-coupling reactions, though side reactions like debromination can occur under these conditions as well.[5]
The proximity of these groups can also lead to intramolecular cyclization, especially after the alcohol has been oxidized.
Q2: I am trying to oxidize the alcohol to 2-amino-3-bromobenzaldehyde. What are the most likely side products?
A: This is a classic chemoselectivity challenge. The most common side products are:
-
2-Amino-3-bromobenzoic Acid: This results from over-oxidation of the intermediate aldehyde. This is highly likely if using strong oxidizing agents (like KMnO₄ or Jones reagent) or if the reaction is left for too long.
-
N-Oxidized Species or Polymerization: The aniline moiety is sensitive to oxidation, which can lead to complex mixtures of colored byproducts, including nitroso or nitro compounds and polymeric tars.
-
4H-3,1-Benzoxazin-4-one derivatives (Cyclization Product): If over-oxidation to the carboxylic acid occurs, the molecule can undergo intramolecular cyclization between the newly formed carboxylic acid and the adjacent amine, especially under heating or acidic/basic conditions, to form a stable six-membered ring.[6][7]
To avoid these, it is critical to use mild, selective oxidation conditions, such as those employing copper/TEMPO systems, which are known to be chemoselective for aminobenzyl alcohols.[8][9][10]
Q3: My mass spectrometry results show a significant peak corresponding to [M-Br+H]⁺. What happened?
A: You have encountered reductive debromination (or hydrodehalogenation). This is the replacement of the bromine atom with a hydrogen atom. This side reaction is very common under reductive conditions. Key culprits include:
-
Catalytic Hydrogenation: Using H₂ gas with catalysts like Palladium on Carbon (Pd/C) or Platinum (PtO₂) is a primary cause. Aryl bromides are more readily reduced than aryl chlorides.[3][4]
-
Strong Hydride Reagents: While less common for aryl halides, some powerful reducing agents or specific reaction conditions can promote this.
-
Metal-Catalyzed Reactions: Certain conditions in cross-coupling reactions (e.g., Suzuki, Heck) can lead to a proto-dehalogenation side reaction, especially if the catalytic cycle is inefficient.[5][11][12]
To prevent this, avoid catalytic hydrogenation if preserving the bromine is necessary. If a reduction is required elsewhere in the molecule, alternative reagents that are less aggressive towards aryl halides should be screened.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve specific experimental problems.
Issue: Low Yield of Desired Product & Complex TLC Profile
Symptom: Your TLC plate shows multiple spots after the reaction, with only a faint spot for your desired product.
Diagnostic Workflow:
Caption: Troubleshooting workflow for identifying side products.
Part 3: Common Side Products - Identification & Mitigation
This table summarizes the most common unintended products, the conditions that favor their formation, and key analytical signatures for identification.
| Side Product | Structure | Favored By | Key Analytical Signatures | Mitigation Strategy |
| (2-Aminophenyl)methanol (Debromination) | ![]() | Catalytic hydrogenation (H₂/Pd/C), some strong hydride reagents.[3][4] | MS: Isotopic pattern for bromine is absent. M⁺ peak corresponds to the debrominated structure. ¹H NMR: Appearance of a new aromatic proton signal in the 7-8 ppm region, replacing the region of the C-Br bond. | Avoid catalytic hydrogenation. Use alternative deprotection or reduction methods (e.g., chemical reduction, transfer hydrogenation with specific donors). |
| 2-Amino-3-bromobenzoic Acid (Over-oxidation) | ![]() | Strong oxidizing agents (KMnO₄, CrO₃), prolonged reaction times, elevated temperatures. | MS: M+14 peak (or M+16-2H) relative to starting material. IR: Broad O-H stretch (~3000 cm⁻¹) and strong C=O stretch (~1700 cm⁻¹). ¹H NMR: Disappearance of the benzylic -CH₂OH signal (~4.5 ppm). | Use mild, selective oxidants (e.g., MnO₂, PCC, Cu/TEMPO systems).[8][9] Monitor reaction progress carefully by TLC and quench upon consumption of starting material. |
| 5-Bromo-2H-3,1-benzoxazin-2-one (Cyclization) | ![]() | Reaction with phosgene or its equivalents, or intramolecular cyclization following oxidation to the carboxylic acid, often promoted by heat or acid/base catalysis.[6][7] | MS: M+12 peak relative to the benzoic acid intermediate. IR: Characteristic cyclic anhydride/carbamate C=O stretches (~1760-1780 cm⁻¹). ¹H NMR: Disappearance of both -NH₂ and -COOH protons. | If oxidation is the goal, work up under neutral, anhydrous conditions. If cyclization is desired, this becomes the target product. To avoid it, protect the amine group before oxidation. |
| N-Alkylated Product (From solvent) | ![]() | Reactions run in reactive alcoholic solvents like methanol, especially under conditions that can generate an electrophile (e.g., "hydrogen borrowing" mechanisms).[13] | MS: M+14 (N-Me), M+28 (N-Et) etc., depending on the solvent. ¹H NMR: Appearance of a new singlet for N-CH₃ (~3 ppm) or other alkyl signals. | Use non-reactive solvents like THF, Dioxane, or Toluene. If an alcohol is required, consider using a tertiary alcohol like t-butanol. |
Part 4: Recommended Protocol - Chemoselective Oxidation to Aldehyde
This protocol describes a reliable method for the oxidation of this compound to 2-amino-3-bromobenzaldehyde, minimizing common side products. The causality behind key steps is explained to ensure success.
Objective: Synthesize 2-amino-3-bromobenzaldehyde.
Methodology: Copper(I)/TEMPO-Catalyzed Aerobic Oxidation.[8][9][10]
Materials:
-
This compound (1.0 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Oxygen (O₂) balloon
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), CuI (0.1 equiv), TEMPO (0.1 equiv), and DMAP (0.1 equiv).
-
Expert Insight: Cu(I) is the primary catalyst. TEMPO acts as a co-catalyst, facilitating the oxidation cycle by regenerating the active Cu(II) species. DMAP acts as a ligand to stabilize the copper catalyst and can also act as a mild base.[9]
-
-
Atmosphere: Evacuate the flask and backfill with dry oxygen from a balloon. Ensure the balloon is securely attached.
-
Expert Insight: Molecular oxygen is the terminal oxidant in this catalytic cycle. The only byproduct is water, making this a "green" and clean reaction. Using an O₂ balloon provides a sufficient, low-pressure supply.
-
-
Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a concentration of ~0.1 M.
-
Expert Insight: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and does not interfere with the oxidation.
-
-
Reaction: Stir the mixture vigorously at room temperature.
-
Expert Insight: Vigorous stirring is crucial to ensure efficient mixing of the solid catalysts and good gas-liquid transfer of oxygen. Running the reaction at room temperature is a key advantage of this method, preventing thermal degradation and over-oxidation.[8]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material is more polar than the aldehyde product. The reaction is complete when the starting material spot is consumed.
-
Expert Insight: Do not let the reaction run significantly past the point of completion. Extended reaction times are the primary cause of over-oxidation to the carboxylic acid, even with this mild system.
-
-
Workup: Once complete, filter the reaction mixture through a short plug of silica gel or Celite®, washing with ethyl acetate to remove the copper catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-amino-3-bromobenzaldehyde.
Part 5: Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus the common side-reaction pathways of over-oxidation and subsequent cyclization.
Caption: Key reaction pathways from this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 8. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving (2-Amino-3-bromophenyl)methanol
Welcome to the Technical Support Center for optimizing catalytic reactions with (2-Amino-3-bromophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the scientific reasoning behind them to empower your research.
This compound is a valuable building block, particularly in the synthesis of heterocyclic compounds like carbazoles.[1][2][3] Its bifunctional nature, possessing both an amino and a bromo-hydroxyl group, allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[4][5][6] However, the presence of the amine and hydroxyl functionalities can also lead to challenges, including catalyst inhibition and side reactions. This guide will help you navigate these complexities and optimize your catalyst loading for successful outcomes.
Troubleshooting Guide
This section addresses common problems encountered when performing catalytic reactions with this compound.
Problem 1: Low or No Product Yield
Low or non-existent product yield is a frequent issue. The underlying causes can range from inactive catalysts to suboptimal reaction conditions.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Quality Check: Ensure your palladium precatalyst is of high quality and has been stored correctly under an inert atmosphere.[7] - Pre-catalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), confirm that the reaction conditions are suitable for its reduction to the active Pd(0) species.[8] The presence of a reducing agent, which can sometimes be a ligand or solvent, is crucial.[9] - Degassing: Thoroughly degas all solvents and the reaction mixture to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.[7] |
| Ineffective Ligand | - Ligand Selection: For challenging substrates, consider switching to bulkier, more electron-rich phosphine ligands like SPhos or XPhos.[10] These ligands can stabilize the active catalytic species and promote the desired reaction pathway.[10] - Ligand-to-Metal Ratio: The ratio of ligand to palladium can be critical. Too little ligand may not adequately stabilize the catalyst, while too much can sometimes inhibit the reaction.[11] An optimal ratio often needs to be determined empirically. |
| Insufficiently Active Base | - Base Strength: Employ a stronger base such as K₃PO₄ or Cs₂CO₃.[7] The choice of base is critical for the efficiency of many cross-coupling reactions.[12] - Base Preparation: Ensure the base is finely powdered and anhydrous, if required by the reaction conditions.[7] |
| Low Reaction Temperature | - Temperature Optimization: Gradually increase the reaction temperature while monitoring for any potential decomposition of your substrate or product.[7] |
| Poor Reagent Quality | - Purity: Use high-purity this compound and coupling partners. Impurities can act as catalyst poisons.[13] |
Problem 2: Significant Formation of Side Products (e.g., Homocoupling)
The formation of undesired side products, such as the homocoupling of the boronic acid in a Suzuki reaction, can significantly reduce the yield of your target molecule.
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Inert Atmosphere: Rigorously degas all solvents and the reaction mixture.[7] Maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[7] |
| Sub-optimal Catalyst System | - Pd(0) Source: Consider starting with a Pd(0) source like Pd₂(dba)₃ to minimize side reactions that can occur during the in-situ reduction of Pd(II) precatalysts.[7] |
| Reaction Conditions | - Concentration Effects: Very low concentrations can sometimes favor side reactions. Experiment with slightly higher concentrations of your reactants.[14] |
Problem 3: Catalyst Deactivation
The amino group in this compound can coordinate to the palladium center, leading to catalyst deactivation.[15]
| Possible Cause | Troubleshooting Steps |
| Coordination of Amino Group | - Ligand Choice: Use bulky ligands that can shield the metal center and prevent strong coordination by the substrate's amino group.[15] - Protecting Groups: In some cases, temporarily protecting the amino group might be a viable strategy, though this adds extra steps to your synthesis. |
| Product Inhibition | - Reaction Monitoring: The product itself, especially if it's a chelating heterocycle, can inhibit the catalyst.[16] Monitor the reaction progress and stop it once a satisfactory conversion is reached to avoid potential product-induced deactivation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with this compound?
A1: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point.[14] However, the optimal loading is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, etc.), the reactivity of the coupling partner, and the efficiency of the chosen ligand.[17][18] For well-optimized systems, it's often possible to reduce the catalyst loading significantly, sometimes to as low as 0.0025 mol%.[17]
Q2: How does the choice of solvent affect catalyst loading and reaction efficiency?
A2: The solvent plays a crucial role in catalyst stability, reagent solubility, and overall reaction rate.[9][19] Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF.[7] The polarity of the solvent can influence the activity of the catalyst.[9] For instance, less polar solvents are often paired with neutral catalyst complexes, while highly polar solvents may be better for ionic pre-catalysts.[9] It's also important to be aware that impurities in solvents can poison the catalyst.[13]
Q3: Which ligands are generally recommended for cross-coupling reactions involving substrates with amino groups?
A3: For substrates containing potentially coordinating groups like amines, sterically hindered and electron-rich ligands are often preferred.[15] Ligands from the Buchwald (e.g., SPhos, XPhos) and Hartwig groups have demonstrated success in mitigating catalyst deactivation in Buchwald-Hartwig aminations.[15] The bulky nature of these ligands helps to prevent the formation of inactive catalyst dimers and promotes the desired reductive elimination step.[10]
Q4: Can intramolecular reactions, such as the synthesis of carbazoles, be achieved with this compound?
A4: Yes, this compound and its derivatives are excellent precursors for intramolecular cyclization reactions to form carbazoles.[1] This can often be achieved through palladium-catalyzed processes that involve an initial intermolecular C-N or C-C bond formation followed by an intramolecular C-H activation or direct arylation step.[1]
Q5: What are the key steps in a general experimental protocol for optimizing catalyst loading?
A5: A systematic approach is crucial. Start with a standard set of conditions and vary one parameter at a time. A typical workflow would be:
-
Reaction Setup: In an oven-dried flask, combine the coupling partner, base, palladium precatalyst, and ligand under an inert atmosphere.
-
Solvent and Substrate Addition: Add degassed solvent, followed by this compound.
-
Execution and Monitoring: Heat the reaction to the desired temperature and monitor its progress using techniques like TLC, GC, or LC-MS.
-
Analysis and Iteration: Based on the results (yield, side products), systematically vary the catalyst loading, ligand, base, solvent, and temperature in subsequent experiments to identify the optimal conditions.
Visualizing Experimental Workflows
General Workflow for Catalyst Loading Optimization
Caption: A systematic workflow for optimizing catalyst loading.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. Carbazole synthesis [organic-chemistry.org]
- 2. Construction of carbazole-based unnatural amino acid scaffolds via Pd(ii)-catalyzed C(sp3)–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (2-Amino-3-bromophenyl)methanol
Welcome to the technical support guide for the purification of crude (2-Amino-3-bromophenyl)methanol (CAS No. 397323-70-5)[1][2]. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. The unique combination of a basic amino group, a polar hydroxyl group, and a halogenated aromatic ring presents specific purification hurdles. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and observations during the handling and purification of this compound.
Question: My crude (and sometimes even my "purified") product is a yellow or brownish solid. Is this normal?
Answer: While the pure compound is typically an off-white or pale yellow solid, a distinct yellow to brown coloration is a common observation and almost always indicates the presence of an oxidation impurity. The benzylic alcohol moiety is susceptible to oxidation to the corresponding aldehyde, 2-amino-3-bromobenzaldehyde. This aldehyde is often more colored and can form further complex impurities. Minimizing exposure to air and light is crucial. For related aminobenzyl alcohols, oxidation to the aldehyde is a well-documented transformation.[3][4][5]
Question: Why does my compound streak so badly on a standard silica gel TLC plate?
Answer: This is the most frequently encountered issue and stems from the fundamental properties of the molecule and the stationary phase. The primary cause is the strong interaction between the basic amino group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to non-ideal chromatographic behavior, including significant tailing (streaking), and can result in poor separation and even irreversible adsorption to the column.[6]
Question: What are the most likely impurities in my crude sample?
Answer: The impurity profile depends heavily on the synthetic route used. However, for typical syntheses involving the reduction of a nitro or carbonyl group, you should anticipate:
-
Oxidation Product: 2-Amino-3-bromobenzaldehyde, from the oxidation of the target molecule.
-
Unreacted Starting Material: Such as 2-amino-3-bromobenzaldehyde or a 2-amino-3-bromobenzoic acid derivative.
-
Over-reduction/Side-Reaction Products: Debrominated species like (2-aminophenyl)methanol can sometimes form under harsh reductive conditions.
-
Dimerization Products: The presence of both an amine and a reactive benzylic alcohol (or aldehyde impurity) can lead to self-condensation or imine formation over time.
Question: How should I store the purified this compound to maintain its purity?
Answer: Given its sensitivity to oxidation, proper storage is critical. The purified solid should be kept in a dark place, sealed in a dry environment, and stored under an inert atmosphere (e.g., argon or nitrogen). Refrigeration at 2-8°C is also recommended to slow down potential degradation pathways.
Section 2: Troubleshooting Guide: Column Chromatography
Column chromatography is the most common method for purifying this compound, but it requires specific modifications to be successful.
Observed Problem 1: The compound streaks severely, and I am getting poor separation and low recovery.
-
Causality: As mentioned in the FAQ, the basic amine is interacting with acidic silica gel. This strong, non-specific binding prevents the compound from moving in a tight band, causing it to "streak" down the column. A significant portion of your product may even remain permanently bound to the silica, leading to low mass recovery.[6][7]
-
Solution: You must neutralize the acidic sites on the silica gel by modifying your eluent.
-
Primary Recommendation: Add a small amount of a basic modifier to your solvent system. A common and effective choice is to use an eluent containing 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH).[6][8] For example, a gradient of Ethyl Acetate in Hexane could be modified to "Ethyl Acetate in Hexane, both containing 1% TEA."
-
Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Neutral alumina can be an effective alternative to silica gel for the purification of basic compounds.[6]
-
Observed Problem 2: My compound won't elute from the column, even with high concentrations of ethyl acetate.
-
Causality: this compound is a highly polar molecule due to both the amino and hydroxyl groups. An eluent system based solely on ethyl acetate and hexanes may not be polar enough to overcome the compound's affinity for the polar stationary phase.
-
Solution: Increase the polarity of your eluent.
-
Add a Polar Co-solvent: Introduce a more polar solvent like methanol into your eluent system. A common system for polar amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[6] You can start with 1-2% MeOH in DCM and gradually increase the concentration.
-
Combined Approach: For best results, combine this with the basic modifier strategy. A highly effective eluent system is DCM:MeOH:NH₄OH in a ratio like 95:4.5:0.5 or 90:9:1.[6]
-
Observed Problem 3: I see a new, less polar spot appear on my TLC plates as I run the column.
-
Causality: This is a classic sign of on-column degradation. The silica gel can act as a catalyst for the oxidation of your benzylic alcohol to the corresponding aldehyde. The aldehyde is typically less polar than the alcohol and will therefore have a higher Rf value on TLC.
-
Solution:
-
Deactivate the Silica: Use the basic modifier (TEA or NH₄OH) as described above. This not only prevents streaking but also helps to passivate the silica, reducing its catalytic activity.
-
Work Quickly: Do not leave the compound on the column for an extended period. Prepare your fractions and run the column as efficiently as possible.[6]
-
Use Fresh Solvents: Ensure your solvents are free of peroxides or other oxidizing contaminants.
-
Data Summary: Recommended Eluent Systems for Chromatography
| Eluent System Components | Ratio (Approximate Starting Point) | Modifier | Use Case |
| Ethyl Acetate / Hexane | 30:70 to 80:20 | 1% Triethylamine | For moderate polarity and to prevent streaking. |
| Dichloromethane / Methanol | 98:2 to 90:10 | 1% Triethylamine | For higher polarity needs.[7] |
| Dichloromethane / Methanol / Ammonium Hydroxide | 90:9:1 | (Included) | A robust system for highly polar and basic amines.[6] |
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization can be an excellent final purification step to obtain highly pure, crystalline material, but finding the right conditions is key.
Observed Problem 1: I am struggling to find a single solvent that will work for recrystallization.
-
Causality: An ideal recrystallization solvent should dissolve the compound when hot but not when cold.[9] Highly polar compounds like this compound are often too soluble in polar solvents (like ethanol or methanol) even when cold, and completely insoluble in non-polar solvents (like hexane).
-
Solution: Use a binary solvent system. This involves a "soluble" solvent in which the compound is readily soluble and an "anti-solvent" in which the compound is insoluble.[6]
-
Recommended Pairs:
-
Ethanol / Water: Dissolve the crude solid in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (persistent turbidity). Add a drop or two more of hot ethanol to redissolve the solid and then allow the solution to cool slowly.[7]
-
Ethyl Acetate / Hexane: Dissolve the crude material in a minimal amount of hot ethyl acetate and follow the same procedure, adding hexane as the anti-solvent.[10]
-
-
Observed Problem 2: My compound "oils out" instead of forming crystals.
-
Causality: Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point (or the melting point of the impure mixture). This can be caused by the solution being too concentrated or cooling too rapidly.
-
Solution:
-
Dilute the Solution: Add a small amount more of the "soluble" solvent to the oiled-out mixture, heat to redissolve everything, and attempt to cool it again more slowly.[6]
-
Slow Cooling: Do not immediately place the hot flask in an ice bath. Allow it to cool to room temperature undisturbed first. Slower cooling promotes the formation of larger, purer crystals.[9][11]
-
Induce Crystallization: If crystals are slow to form, try scratching the inside surface of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of pure product.[6][12]
-
Observed Problem 3: The recrystallized product is still colored.
-
Causality: Highly colored, often polymeric, impurities may be co-crystallizing with your product or be trapped within the crystal lattice.
-
Solution: Use activated charcoal.
-
Procedure: Dissolve the crude solid in the minimum amount of hot recrystallization solvent. Let the solution cool slightly from boiling and add a very small amount of activated charcoal (a spatula tip is often enough). Swirl and bring the mixture back to a gentle boil for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration through a fluted filter paper to remove the charcoal, then allow the clear filtrate to cool and crystallize.[13]
-
Caution: Charcoal can also adsorb your desired product, leading to a reduction in yield. Use it sparingly.
-
Section 4: Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Preparation: Select an appropriate eluent system based on TLC analysis (e.g., 40% Ethyl Acetate in Hexane + 1% Triethylamine). Prepare a sufficient volume of this eluent.
-
Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent. Ensure the column bed is stable and free of air bubbles.
-
Sample Loading: Pre-adsorb the crude this compound onto a small amount of silica gel (~2-3x the mass of the crude product). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like DCM or Ethyl Acetate), add the silica, and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.
-
Elution: Carefully load the dry powder onto the top of the packed column. Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent under reduced pressure using a rotary evaporator. Be mindful that triethylamine is relatively high-boiling and may require a high vacuum or gentle heating to remove completely.
Protocol 2: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil (using a hot plate) while swirling until the solid completely dissolves.[14]
-
Anti-Solvent Addition: While the ethanol solution is still hot, add hot water dropwise until you observe a persistent faint cloudiness (turbidity).
-
Clarification: Add 1-2 more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. For maximum recovery, you can then place the flask in an ice-water bath for 15-20 minutes.[11]
-
Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing & Drying: Wash the crystals in the funnel with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio) to remove any adhering impurities. Allow the crystals to dry under vacuum and then in a desiccator.
Section 5: Mandatory Visualizations
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. 397323-70-5|this compound|BLD Pharm [bldpharm.com]
- 3. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Assessing the stability of (2-Amino-3-bromophenyl)methanol under various reaction conditions
Welcome to the technical support center for (2-Amino-3-bromophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile chemical intermediate. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and field-proven insights.
Introduction
This compound is a key building block in organic synthesis, valued for its bifunctional nature, containing both a nucleophilic amino group and a primary alcohol on a substituted phenyl ring. This unique structure allows for a variety of chemical transformations but also presents specific stability challenges that must be carefully managed to ensure successful and reproducible experimental outcomes. This guide will address common issues related to the stability of this compound under various reaction conditions and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellowish or brownish tint upon storage. Is it still usable?
A1: The development of a yellow or brown color is a common observation and typically indicates partial oxidation of the amino group.[1] Aminobenzyl alcohols are susceptible to air and light-induced oxidation, which can lead to the formation of colored impurities. For many applications, particularly those where the amine is subsequently acylated or otherwise protected, this minor impurity may not significantly affect the reaction outcome. However, for high-purity applications or sensitive catalytic processes, it is advisable to purify the material before use. Storage under an inert atmosphere (nitrogen or argon) in a cool, dark place is recommended to minimize degradation.[1]
Q2: I am experiencing low yields in my reaction. Could the stability of this compound be a factor?
A2: Yes, low yields can be a consequence of the compound's instability under your specific reaction conditions. Several factors could be at play:
-
Thermal Instability: If your reaction requires high temperatures, thermal decomposition could be a contributing factor. For a related compound, 4-aminobenzyl alcohol, the onset of decomposition is around 170°C.[2]
-
Incompatibility with Reagents: The amino and alcohol groups can react with a variety of reagents, leading to unintended side products. For instance, the amino group can act as a poison for certain metal catalysts.[1]
Q3: What are the best practices for purifying this compound?
A3: Due to its polarity, purification can be challenging. Column chromatography on silica gel is a common and effective method. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be used.[1] To prevent tailing on the silica gel due to the basicity of the amino group, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[3] Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can also be an effective purification technique.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Unexpected Side Products in Acylation Reactions
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Formation of a di-acylated product (on both the amine and alcohol). | The reaction conditions are not selective for N-acylation over O-acylation. This is common when using highly reactive acylating agents like acyl chlorides without a base or with a non-selective base. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent. 2. Choice of Base: Employ a non-nucleophilic base like pyridine or triethylamine, which will preferentially deprotonate the more acidic N-H proton over the O-H proton under controlled temperatures. 3. Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. |
| Low yield of the desired N-acylated product with unreacted starting material. | The amino group may be protonated by an acidic byproduct (e.g., HCl from an acyl chloride), rendering it non-nucleophilic. | 1. Add a Base: Ensure at least one equivalent of a non-nucleophilic base is present to neutralize any acidic byproducts. 2. Protecting Group Strategy: Consider protecting the alcohol group as a silyl ether before acylation, followed by deprotection. |
Issue 2: Inconsistent Results in Metal-Catalyzed Cross-Coupling Reactions
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate or stalls. | The free amino group can coordinate to the metal center of the catalyst (e.g., Palladium, Copper), leading to catalyst deactivation or poisoning.[1] | 1. Protect the Amino Group: Protect the amino group as an amide or carbamate (e.g., Boc or Cbz) before performing the cross-coupling reaction. These protecting groups can be removed later in the synthetic sequence. 2. Use a Ligand: Employ a ligand that can displace the amino group from the metal's coordination sphere. 3. Increase Catalyst Loading: While not ideal, a higher catalyst loading may overcome partial deactivation. |
| Debromination of the starting material or product. | The reaction conditions (e.g., presence of a hydride source, elevated temperature) may be promoting reductive dehalogenation. | 1. Scrutinize Reagents: Ensure that no unintended reducing agents are present. 2. Optimize Temperature: Run the reaction at the lowest effective temperature. 3. Choice of Catalyst and Ligand: Some catalyst/ligand systems are more prone to reductive dehalogenation than others. A screening of different systems may be necessary. |
Issue 3: Color Formation and Degradation During Workup
| Observed Problem | Potential Cause(s) | Troubleshooting Steps |
| The reaction mixture or isolated product darkens significantly upon exposure to air or during aqueous workup. | Oxidation of the amino group is occurring, leading to the formation of colored, often polymeric, byproducts.[1] | 1. Inert Atmosphere: Perform the workup under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. 2. Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite to the aqueous phase during extraction can mitigate oxidation. 3. Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete. |
| Low recovery of the product from the aqueous layer during extraction. | The compound is polar and may have significant solubility in the aqueous phase, especially under acidic conditions where the amine is protonated. | 1. Adjust pH: Before extraction, basify the aqueous layer to a pH > 10 to ensure the amino group is in its free base form, which is less water-soluble.[3] 2. Salting Out: Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product.[1][3] 3. Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[3] |
Experimental Protocols
Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a general method for determining the thermal stability of this compound, adapted from a procedure for 4-aminobenzyl alcohol.[2]
-
Objective: To determine the onset of decomposition and the thermal decomposition profile of the compound.
-
Instrumentation: Standard thermogravimetric analyzer.
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.
-
Instrument Setup: Place the crucible in the TGA instrument and purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
| Illustrative Thermal Properties of an Aminobenzyl Alcohol | |
| Parameter | Illustrative Value |
| Onset of Decomposition (Tonset) | ~ 170 °C |
| Peak Decomposition Temperature (Tpeak) | ~ 200 °C |
| Weight Loss at 300°C | ~ 55% |
| Residue at 600°C | ~ 20% |
| Note: These values are for the analogous 4-aminobenzyl alcohol and serve as an estimation. Actual values for this compound may vary.[2] |
Protocol 2: Test for Stability in Acidic and Basic Conditions
This protocol allows for a qualitative assessment of the stability of this compound under acidic and basic conditions.
-
Objective: To determine if the compound degrades in the presence of acid or base at a given temperature.
-
Materials:
-
This compound
-
A suitable solvent (e.g., THF, methanol)
-
1 M HCl
-
1 M NaOH
-
TLC plates and developing chamber
-
-
Procedure:
-
Prepare three small vials.
-
In each vial, dissolve a small amount of this compound in the chosen solvent.
-
To the first vial, add a few drops of the solvent (control).
-
To the second vial, add a few drops of 1 M HCl.
-
To the third vial, add a few drops of 1 M NaOH.
-
Stir all vials at the desired reaction temperature for a set period (e.g., 1 hour).
-
Spot each solution on a TLC plate and elute with an appropriate solvent system.
-
Visualize the TLC plate and compare the spots. The appearance of new spots or the disappearance of the starting material spot in the acid or base vials indicates instability.
-
Visualizations
Potential Degradation Pathways
References
Technical Support Center: Overcoming Challenges in Scaling Up (2-Amino-3-bromophenyl)methanol Production
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for overcoming challenges encountered during the scale-up of (2-Amino-3-bromophenyl)methanol production. This document offers practical, field-proven insights and troubleshooting strategies to ensure a safe, efficient, and scalable synthesis process.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis and scale-up of this compound.
Q1: What is the most common synthetic route for this compound, and what are the key scale-up considerations?
The most prevalent laboratory-scale synthesis involves a two-step process: the reduction of a suitable precursor, typically 2-amino-3-bromobenzoic acid, using a powerful reducing agent. The primary choice for this reduction is Lithium Aluminum Hydride (LAH), a potent but hazardous reagent.[1][2][3]
Key Scale-up Considerations:
-
Precursor Availability and Purity: The quality of the starting material, 2-amino-3-bromobenzoic acid, is crucial. Impurities in the starting material can lead to side reactions and complicate purification.
-
Choice of Reducing Agent: While LAH is highly effective, its pyrophoric nature and violent reaction with water present significant safety challenges on a larger scale.[2][3] Alternative, safer reducing agents should be considered for industrial production.
-
Reaction Conditions: Precise control of temperature, addition rates, and agitation is critical to manage the exothermic nature of the reduction and prevent runaway reactions.
-
Work-up and Product Isolation: Quenching the excess reducing agent and isolating the polar amino alcohol product from inorganic salts can be challenging and may require optimization for large-scale operations.
Q2: Are there safer alternatives to Lithium Aluminum Hydride (LAH) for the reduction of 2-amino-3-bromobenzoic acid?
Yes, while LAH is a common lab-scale reagent, its use in large-scale production is often avoided due to safety concerns.[2][3] Alternative reducing agents to consider include:
-
Borane Complexes: Borane-tetrahydrofuran (B₂H₆-THF) or borane-dimethyl sulfide (BMS) are effective for reducing carboxylic acids and are generally considered safer to handle than LAH.
-
Sodium Borohydride in the Presence of Additives: While sodium borohydride alone is not strong enough to reduce carboxylic acids, it can be used in combination with additives like iodine or sulfuric acid to generate more powerful reducing species in situ.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Palladium on carbon).[4] While this is a greener and safer alternative, it may require high pressure and temperature, and the catalyst can sometimes be sensitive to functional groups present in the molecule.
The choice of an alternative reducing agent will depend on factors such as cost, availability, reaction conditions, and compatibility with the substrate.
Q3: What are the common impurities encountered during the production of this compound, and how can they be minimized?
Common impurities can originate from the starting materials or be formed during the reaction. These may include:
-
Unreacted Starting Material: Incomplete reduction can leave residual 2-amino-3-bromobenzoic acid.
-
Over-reduction Products: While less common for this specific substrate, over-reduction of the aromatic ring is a possibility with very harsh reducing conditions.
-
Side-products from the Precursor Synthesis: If the precursor, 2-amino-3-bromobenzoic acid, is synthesized from 2-bromo-3-nitrobenzoic acid, isomers from the nitration step can carry through the synthesis.[5]
-
Products of Decomposition: The amino alcohol product may be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of air.
Minimization Strategies:
-
High-Purity Starting Materials: Use highly pure 2-amino-3-bromobenzoic acid.
-
Optimized Reaction Conditions: Ensure complete reaction by optimizing temperature, reaction time, and stoichiometry of the reducing agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Controlled Work-up: Careful quenching of the reaction and controlled pH during extraction can prevent the degradation of the product.
Q4: How can the final product be effectively purified on a larger scale?
Purification of the polar this compound can be challenging.
-
Crystallization: This is often the most effective and scalable method for purifying solid organic compounds. A systematic screening of solvents and solvent mixtures is recommended to find optimal crystallization conditions.
-
Column Chromatography: While effective at the lab scale, it is often not economically viable for large-scale production. It may be used for very high purity requirements or for the removal of closely related impurities.
-
Acid-Base Extraction: The amino group allows for the formation of a salt by treatment with an acid. This can be used to move the product into an aqueous layer, wash with an organic solvent to remove non-basic impurities, and then regenerate the free base by the addition of a base.
Q5: What are the key safety precautions to take when scaling up this synthesis?
-
Handling of Reducing Agents: If using LAH, strict adherence to safety protocols for handling pyrophoric reagents is essential. This includes working in a dry, inert atmosphere and having appropriate quenching procedures and fire-extinguishing equipment readily available.[2][3]
-
Exothermic Reaction Management: The reduction of a carboxylic acid is highly exothermic. A robust cooling system for the reactor is necessary, and the reducing agent should be added slowly and in a controlled manner to prevent a runaway reaction.
-
Solvent Safety: The use of flammable solvents like THF or diethyl ether requires proper grounding of equipment to prevent static discharge and working in a well-ventilated area away from ignition sources.
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves, must be worn at all times.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during the scale-up of this compound production.
Guide 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. - Increase Reaction Time or Temperature: If the reaction is sluggish, cautiously increasing the reaction time or temperature may be necessary. - Ensure Efficient Mixing: Inadequate agitation can lead to localized "hot spots" and incomplete reaction. Ensure the reactor's stirring mechanism is adequate for the scale of the reaction. |
| Degradation of Product During Work-up | - Controlled Quenching: Quench the reaction at a low temperature (e.g., 0 °C) and add the quenching agent (e.g., water or a solution of sodium sulfate) slowly. - Avoid Extreme pH: Strong acidic or basic conditions during extraction can potentially degrade the product. Maintain a controlled pH. |
| Loss of Product During Extraction | - Optimize Extraction Solvent: The polarity of the product means it may have some solubility in water. Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery. - Salt Saturation: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the product in the aqueous phase and improve extraction efficiency. |
| Suboptimal Reducing Agent Stoichiometry | - Titrate the Reducing Agent: The activity of reducing agents like LAH can vary. It is good practice to titrate a sample of the reagent to determine its exact molarity before use. - Ensure Sufficient Equivalents: Use a sufficient excess of the reducing agent to ensure complete conversion of the carboxylic acid. |
Guide 2: Formation of Impurities
| Observed Impurity | Potential Cause | Recommended Action | | :--- | :--- | | Starting Material (2-amino-3-bromobenzoic acid) | Incomplete reaction. | See "Low Yield" troubleshooting guide. | | Colored Impurities | Oxidation of the amino group or other side reactions. | - Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere. - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Activated Carbon Treatment: A treatment of the crude product solution with activated carbon can sometimes remove colored impurities. | | Unidentified Side Products | Side reactions due to high temperatures or reactive intermediates. | - Lower Reaction Temperature: If possible, run the reaction at a lower temperature. - Controlled Addition: Add the reducing agent slowly to maintain a consistent temperature and minimize the concentration of reactive species at any given time. - Characterize Impurities: Isolate and characterize the major impurities to understand their formation mechanism and develop a targeted strategy for their prevention. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via LAH Reduction
Warning: This procedure involves Lithium Aluminum Hydride, which is a highly reactive and pyrophoric substance. It should only be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.
Materials:
-
2-Amino-3-bromobenzoic acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
LAH Suspension: Under a positive pressure of nitrogen, carefully add Lithium Aluminum Hydride (2-3 equivalents) to the flask, followed by anhydrous THF to create a suspension.
-
Substrate Addition: Dissolve 2-amino-3-bromobenzoic acid (1 equivalent) in anhydrous THF in the dropping funnel.
-
Reaction: Cool the LAH suspension to 0 °C using an ice bath. Slowly add the solution of 2-amino-3-bromobenzoic acid dropwise to the LAH suspension with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x is the mass of LAH in grams), followed by 15% aqueous sodium hydroxide (x mL), and then water (3x mL).[6]
-
Filtration: Stir the resulting mixture at room temperature for 15 minutes. The aluminum salts should precipitate as a granular solid. Add anhydrous magnesium sulfate and stir for another 15 minutes. Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Scale-Up Considerations and Modifications
When scaling up the synthesis, the following modifications to the lab-scale protocol should be considered:
-
Reactor Setup: Use a jacketed glass reactor with an overhead stirrer and a temperature probe to ensure efficient heat transfer and mixing.
-
Reagent Addition: For larger quantities, use a pump for the controlled addition of the 2-amino-3-bromobenzoic acid solution.
-
Alternative Quenching: The Fieser workup may not be practical for very large scales. An alternative is to slowly add the reaction mixture to a cooled, stirred solution of a quenching agent (e.g., aqueous Rochelle's salt or dilute acid, if the product is stable).
-
Product Isolation: After quenching, the product can be isolated by extraction. Phase separation can be improved by using a liquid-liquid extractor.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Techniques for removing stubborn impurities from (2-Amino-3-bromophenyl)methanol
Welcome to the dedicated technical support guide for handling and purifying (2-Amino-3-bromophenyl)methanol (CAS No: 397323-70-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and stubborn challenges encountered during the purification of this versatile chemical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Understanding and Identifying Common Impurities
A successful purification strategy begins with understanding the nature of the impurities you are trying to remove. For this compound, impurities typically fall into three categories.
Frequently Asked Questions: Impurity Profiling
Q1: My freshly synthesized this compound has a dark brown or reddish color. What causes this?
A1: This is the most common issue and is almost always due to oxidation. Aromatic amines, particularly anilines, are highly susceptible to air and light-induced oxidation.[1] The primary amino group (-NH₂) and the benzylic alcohol (-CH₂OH) are both prone to forming highly colored quinone-like structures or polymeric byproducts.[1][2]
-
Prevention is Key: To minimize this, it is crucial to handle and store the compound under an inert atmosphere (like nitrogen or argon), use amber-colored vials to protect it from light, and store it at low temperatures (2-8°C).[1][3]
Q2: Besides oxidation products, what other impurities should I expect?
A2: The impurity profile is highly dependent on the synthetic route used. Common process-related impurities include:
-
Unreacted Starting Materials: If synthesized via reduction of a nitro-compound (e.g., 2-nitro-3-bromobenzaldehyde or 2-nitro-3-bromobenzoic acid), residual starting material may persist.
-
Incomplete Reaction Intermediates: The corresponding aldehyde or carboxylic acid may be present if the reduction to the alcohol was incomplete.[2]
-
Isomeric Impurities: Isomers such as (2-Amino-5-bromophenyl)methanol or (3-Amino-2-bromophenyl)methanol could be present, arising from impure precursors.[4]
-
Byproducts of Synthesis: Side reactions can lead to a variety of other structurally similar compounds. For instance, impurities from related syntheses, like ambroxol, include dibrominated analogs.[5][6][7]
Q3: How can I get a preliminary idea of the impurities present in my sample?
A3: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for this purpose. By spotting your crude material alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components in your mixture. The relative polarity of the spots can give you clues about their identity.[8] For more definitive identification and quantification, techniques like HPLC, GC-MS, and NMR are recommended.[4][9]
Section 2: Core Purification Methodologies
Based on the likely impurities, a logical purification workflow can be designed. The choice of technique depends on the nature of the impurities and the desired final purity.
Purification Decision Workflow
The following diagram illustrates a logical workflow for purifying crude this compound.
Caption: A decision tree for selecting the appropriate purification technique.
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound, especially for achieving high purity on a large scale.[10] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[10]
Step-by-Step Methodology:
-
Solvent Screening: The ideal solvent is one where this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[11]
-
Place a small amount of your crude material in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures like ethanol/water) to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[11] For aminobenzyl alcohols, polar protic solvents or mixed solvent systems are often effective.[11][12]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to just completely dissolve the solid. Using excess solvent will significantly reduce your final yield.[13]
-
Hot Filtration (Optional but Recommended): If you notice any insoluble material (e.g., dust, inorganic salts, or insoluble polymeric gunk), you must perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities that would otherwise contaminate your final crystals.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
| Issue Encountered | Probable Cause | Troubleshooting Solution |
| "Oiling Out" | The melting point of the solute/impurity mix is lower than the solvent's boiling point, or the solution is too concentrated.[13] | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[13] |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation is slow. | 1. Scratch the inside of the flask with a glass rod to create nucleation sites.[12] 2. Add a "seed crystal" of pure product.[13] 3. If too much solvent was used, gently heat the solution to evaporate some of it.[13] |
| Product is Still Colored | Highly colored, polar impurities are present. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs colored impurities. Use sparingly, as it can also adsorb the product.[1][11] |
Protocol 2: Flash Column Chromatography
This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[8][14] It is highly effective for separating compounds with different polarities.
Causality Behind Experimental Choices:
This compound is a polar molecule due to its amino and alcohol groups. However, the basicity of the amine can cause it to interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and "tailing" or "streaking" of the compound down the column.[15]
Step-by-Step Methodology:
-
Choosing the Eluent (Mobile Phase): Use TLC to determine the best solvent system. The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your desired compound an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[14]
-
Neutralizing the Silica: To prevent tailing, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your eluent system (typically 0.5-1% by volume).[15][16] This TEA will "neutralize" the acidic sites on the silica, allowing your basic amine product to travel through the column more cleanly.
-
Packing the Column: Prepare a slurry of silica gel in your initial, least polar eluent. Pour this into your column and use pressure to pack it into a stable, uniform bed.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Apply this concentrated sample to the top of the column.
-
Elution and Fraction Collection: Begin passing the eluent through the column, starting with a less polar mixture and gradually increasing the polarity (gradient elution). Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure (e.g., with a rotary evaporator).
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Good for general-purpose separation of moderately polar compounds.[14] |
| Alternative Stationary Phase | Alumina (neutral or basic) or Amine-functionalized Silica | Less acidic than silica, reducing tailing for basic compounds without needing a modifier in the eluent.[15] |
| Mobile Phase Modifier | 0.5-1% Triethylamine (TEA) | Neutralizes acidic silanol groups on silica, preventing strong adsorption and tailing of the basic amine.[15] |
Section 3: Targeted Strategies for Stubborn Impurities
Sometimes, standard methods are insufficient. The following techniques can be used alone or in combination with the protocols above to tackle specific challenges.
Technique 1: Acid-Base Extraction
This is a powerful liquid-liquid extraction technique for separating basic compounds like this compound from neutral or acidic impurities.[1][16]
Mechanism:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic amine is protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻) and moves into the aqueous layer, leaving non-basic impurities behind in the organic layer.[16]
-
Separate the two layers.
-
Neutralize the aqueous layer by adding a base (e.g., NaOH or NaHCO₃) to deprotonate the ammonium salt and regenerate the free amine.
-
Extract the purified amine back into a fresh organic solvent.
-
Dry and Evaporate the organic layer to yield the purified product.
Caption: Workflow for purification via acid-base extraction.
Technique 2: Activated Carbon Treatment
This method is excellent for removing small amounts of highly colored, often polymeric, impurities that are difficult to eliminate by other means.[1]
Procedure:
-
Dissolve the impure compound in a suitable hot solvent (as you would for recrystallization).
-
Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.
-
Stir or swirl the mixture for a few minutes.
-
Perform a hot filtration to remove the charcoal (which has now adsorbed the colored impurities).
-
Proceed with the cooling and crystallization of the now decolorized solution as described in the recrystallization protocol.
Caution: Using too much charcoal can lead to significant loss of your desired product due to non-specific adsorption.[11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (2-Amino-5-bromophenyl)methanol | 20712-12-3 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL | 50739-76-9 [chemicalbook.com]
- 6. CAS 50739-76-9: 2-Amino-3,5-Dibromo-Benzyl Alcohol [cymitquimica.com]
- 7. epichem.com [epichem.com]
- 8. youtube.com [youtube.com]
- 9. magritek.com [magritek.com]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. columbia.edu [columbia.edu]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of (2-Amino-3-bromophenyl)methanol Derivatives
Welcome to the technical support center for the synthesis of (2-Amino-3-bromophenyl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical challenge of managing reaction exotherms during this process. The electrophilic aromatic bromination of aminobenzyl alcohols is a highly exothermic and potentially hazardous reaction.[1][2] Failure to control the heat generated can lead to thermal runaway, resulting in side product formation, product degradation, and, most importantly, a significant safety risk.[1][3]
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maintain precise thermal control, ensure reaction safety, and achieve high product quality and yield.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during the synthesis. The primary exothermic event occurs during the addition of the brominating agent (e.g., molecular bromine, N-bromosuccinimide).
Q1: I've started adding the brominating agent and the internal temperature is rising much faster than anticipated. What should I do?
A1: An uncontrolled temperature spike is a critical event requiring immediate action to prevent a runaway reaction.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the brominating agent. This is the most crucial first step to stop feeding the reaction.
-
Enhance Cooling: If using an ice bath, ensure it is well-stocked with ice and water to maximize surface contact with the flask. Add more ice or a colder medium like a dry ice/acetone slurry if available and appropriate for your glassware. For larger scales, ensure your cooling system is operating at maximum capacity.[4][5]
-
Ensure Vigorous Stirring: Increase the stirring rate. Inadequate mixing can create localized hot spots where the reaction is proceeding much faster. Efficient stirring is vital for transferring heat from the reaction mixture to the vessel walls and into the cooling bath.[1]
-
Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably despite the above measures, and there is a genuine risk of thermal runaway, be prepared to quench the reaction. This can be done by adding a pre-cooled quenching agent like a sodium thiosulfate solution to neutralize the excess brominating agent.[1] This is a final measure to ensure safety and will result in the loss of the batch.
Post-Event Analysis:
-
Review Addition Rate: The most common cause is adding the brominating agent too quickly.[1]
-
Check Reactant Concentration: Highly concentrated solutions can lead to intense heat generation.[1] Consider diluting the reaction mixture in future experiments.
-
Verify Cooling Bath Efficiency: Ensure your cooling bath is appropriately sized and maintained for the scale of your reaction.
Q2: My reaction exotherm was much lower than expected, or the temperature started to drop before all the brominating agent was added. What does this mean?
A2: A lower-than-expected exotherm or a premature temperature drop can indicate several issues, primarily related to reaction kinetics or reagent quality.
Troubleshooting Steps:
-
Check Reagent Quality:
-
Brominating Agent: Ensure your brominating agent is of sufficient purity and has been stored correctly. For example, N-bromosuccinimide (NBS) can decompose over time and should be stored at low temperatures.[2]
-
Starting Material: Verify the purity of your (2-Aminophenyl)methanol starting material. Impurities could inhibit the reaction.
-
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), to check for the consumption of the starting material.[1] This will confirm if the reaction is proceeding, albeit slowly, or if it has stalled completely.
-
Evaluate Solvent: The choice of solvent can significantly impact reaction rates.[6][7] Ensure the solvent is dry and appropriate for the reaction. Some solvents can react with the brominating agent, effectively lowering its concentration.
-
Consider Activation: Some bromination reactions may require an activator or a specific temperature to initiate efficiently. Review your protocol to ensure all conditions for initiation have been met.
Frequently Asked Questions (FAQs)
This section covers broader concepts and best practices for exotherm management in this synthesis.
Q1: What is the primary chemical step responsible for the exotherm in this synthesis?
A1: The primary exothermic event is the electrophilic aromatic substitution reaction, where the bromine atom is added to the benzene ring of the (2-Aminophenyl)methanol derivative. Aromatic bromination is a highly exothermic process.[2] The formation of the new carbon-bromine bond and the subsequent re-aromatization of the ring releases a significant amount of energy as heat. The rate of this heat release is directly proportional to the rate of the reaction.
Q2: How does my choice of solvent affect exotherm control?
A2: The solvent plays a critical role in managing the reaction exotherm through several mechanisms:
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase, providing a better thermal buffer.
-
Reaction Rate Modulation: The polarity of the solvent can influence the reaction kinetics.[6][7] In some cases, a less polar solvent may slow the reaction, making the exotherm easier to manage.[7] However, solvent choice must also be balanced with the solubility of the reactants.[3]
-
Boiling Point: A solvent with a low boiling point can act as a safety measure by boiling and removing heat through vaporization (reflux cooling). However, this can also lead to pressure buildup if the system is not properly vented.
Q3: What are the most important considerations when scaling up this reaction?
A3: Scaling up an exothermic reaction is not a linear process. The ratio of surface area (for heat dissipation) to volume (for heat generation) decreases as the reactor size increases. This makes heat removal significantly less efficient at larger scales.
Key Scale-Up Considerations:
-
Pilot Study: Always perform a small-scale pilot reaction to characterize the thermal profile before proceeding to a larger scale.
-
Heat Transfer: Transitioning from a simple ice bath to a jacketed reactor with a circulating coolant is often necessary. These systems provide more precise and powerful temperature control.[5]
-
Controlled Addition: Implement a programmable syringe pump or addition funnel to ensure a slow, constant, and reproducible addition rate of the brominating agent. The addition should be subsurface to improve dispersion.
-
Calorimetry Data: For industrial-scale development, using reaction calorimetry is highly recommended to precisely measure the heat of reaction and determine the maximum heat output. This data is essential for designing a safe and robust cooling system.
Q4: What are the pros and cons of different laboratory cooling methods?
A4: The choice of cooling method depends on the required temperature, the scale of the reaction, and the available resources.
| Cooling Method | Pros | Cons |
| Ice/Water Bath | - Inexpensive and readily available.- Self-regulating at 0°C. | - Limited cooling capacity.- Can be insufficient for larger scales or highly vigorous exotherms. |
| Dry Ice/Acetone Bath | - Reaches much lower temperatures (approx. -78°C).[2]- High cooling capacity. | - Requires careful handling of dry ice.- Acetone is flammable.- Temperature can fluctuate as dry ice sublimes. |
| Cryogenic Liquid Nitrogen Systems | - Provides rapid and powerful cooling to very low temperatures (-100°C or below).[5][8]- Offers precise temperature control.[5] | - Requires specialized equipment (Dewar, cooling coil).- Consumes liquid nitrogen, which can be costly.- Potential for localized freezing if not controlled properly.[5] |
| Jacketed Reactor with Chiller | - Excellent, precise, and automated temperature control.[9]- Ideal for scale-up and process consistency. | - High initial capital investment.- Requires more laboratory space. |
Visual Guides and Protocols
Experimental Workflow for Controlled Bromination
The diagram below illustrates a standard laboratory setup designed for optimal thermal control during the addition of a liquid brominating agent. Key features include placing the thermometer directly in the reaction mixture for accurate internal temperature reading and ensuring the addition funnel tip is below the surface for efficient mixing.
Caption: Workflow for a controlled bromination experiment.
Decision Tree for Troubleshooting Exotherms
If you encounter an unexpected temperature deviation, follow this logical decision tree to diagnose and rectify the issue safely.
Caption: Decision tree for managing a runaway exotherm.
Protocol: Controlled Synthesis of this compound
This protocol is a representative example for a laboratory scale and should be adapted based on your specific derivative and safety assessment.
Materials:
-
(2-Aminophenyl)methanol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable solvent)
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Thermometer
-
Cooling bath (e.g., ice/water)
Procedure:
-
Setup: Assemble the reaction apparatus as shown in the workflow diagram above. Ensure the system is dry and under an inert atmosphere (e.g., nitrogen or argon) if your substrate is sensitive to air or moisture.
-
Dissolve Substrate: Dissolve the (2-Aminophenyl)methanol in acetonitrile in the round-bottom flask.
-
Cooling: Cool the solution to 0°C using the ice/water bath. Ensure the internal thermometer reads 0°C before proceeding.[2]
-
Prepare Brominating Agent: In a separate flask, dissolve the N-bromosuccinimide (1.0 equivalent) in acetonitrile. Load this solution into the addition funnel.
-
Controlled Addition: Add the NBS solution dropwise to the cooled, stirring solution of the starting material. The addition should be slow enough to maintain the internal temperature below 5°C. Many brominations are exothermic, so slow addition and efficient cooling are critical to prevent side reactions and ensure safety.[2][10]
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material spot indicates the reaction is complete.
-
Workup: Once the reaction is complete, quench any remaining NBS by adding a saturated aqueous solution of sodium thiosulfate. Proceed with the standard extraction and purification protocol for your specific derivative.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lneya.com [lneya.com]
- 5. Solutions to optimize pharmaceutical reactions with low-temperature reactor cooling | A Linde Company [praxair.co.in]
- 6. ias.ac.in [ias.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 9. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 10. Bromine [webbook.nist.gov]
Technical Support Center: Alternative Solvent Systems for (2-Amino-3-bromophenyl)methanol Reactions
Prepared by: Senior Application Scientist, Experimental Synthesis Division
Welcome to the technical support center for reactions involving (2-Amino-3-bromophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for this versatile but challenging substrate. The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a reactive benzylic alcohol, makes solvent choice a critical parameter that dictates solubility, reaction pathway, and overall success. This document provides troubleshooting solutions and answers to frequently asked questions, grounded in established chemical principles and the growing imperative for sustainable chemistry.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on mechanistic principles and practical laboratory experience.
Question 1: I am observing poor solubility of my starting material, this compound, in my chosen solvent. How can I resolve this?
Answer:
Poor solubility is a common initial hurdle. This compound has both polar functional groups (-NH2, -OH) and a nonpolar bromophenyl ring, leading to complex solubility behavior.
-
Underlying Cause: The issue often arises from a mismatch between the solvent's polarity and the substrate's dual characteristics. While highly nonpolar solvents like hexane will fail to dissolve the polar groups, and highly polar protic solvents may excessively solvate these same groups, hindering reactivity. Traditional dipolar aprotic solvents like DMF and DMSO are often used for their excellent dissolving power for a wide range of compounds.[1][2]
-
Immediate Solutions:
-
Solvent Mixtures: Employing a co-solvent system can be highly effective. For instance, if your reaction is in a moderately polar solvent like Tetrahydrofuran (THF), adding a small percentage of a more polar, aprotic solvent like DMSO or N,N-Dimethylformamide (DMF) can significantly enhance solubility without drastically altering the reaction environment.
-
Temperature Adjustment: Gently warming the mixture can increase the solubility of your starting material. However, be cautious of potential side reactions or degradation, especially if your reagents are thermally sensitive.
-
-
Alternative Solvent Strategy:
-
Consider greener dipolar aprotic alternatives that mimic the solubility performance of DMF or DMSO.[3] Solvents like Cyrene™ (dihydrolevoglucosenone) or γ-Valerolactone (GVL) are bio-based options that can dissolve a wide variety of materials.[3][4]
-
2-Methyltetrahydrofuran (2-MeTHF) is another sustainable alternative to THF that can offer a different solubility profile and is less miscible with water, which can simplify aqueous workups.[3][5]
-
Question 2: My reaction is proceeding very slowly or not at all. What role could the solvent be playing?
Answer:
A stalled reaction is often linked to the solvent's influence on the nucleophile, electrophile, or transition state. The specific reaction you are attempting (e.g., N-alkylation, O-alkylation, a metal-catalyzed cross-coupling) will determine the ideal solvent properties.
-
Underlying Cause & Mechanistic Insight:
-
For Sₙ2 Reactions (e.g., N-alkylation): If you are using the amine group as a nucleophile in an Sₙ2 reaction, polar protic solvents (like methanol or water) can be detrimental. These solvents form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that stabilizes it and hinders its ability to attack the electrophile.[6][7] The reaction rate can be orders of magnitude slower compared to a polar aprotic solvent.[6]
-
For Sₙ1 Reactions (e.g., reactions involving the benzylic alcohol): Conversely, if the reaction proceeds through an Sₙ1 mechanism, which involves the formation of a carbocation intermediate (likely at the benzylic position after protonation of the alcohol), polar protic solvents are highly favorable. They excel at stabilizing both the carbocation intermediate and the leaving group, thereby lowering the activation energy and accelerating the reaction.[8][9][10]
-
-
Solutions:
-
Switch Solvent Class: If an Sₙ2 reaction is desired, switch from a protic solvent to a polar aprotic solvent like acetonitrile, acetone, or greener alternatives like Cyclopentyl Methyl Ether (CPME).[5][10] These solvents will dissolve the nucleophile but will not "cage" it, leaving it more reactive.[10][11]
-
For Sₙ1 Reactions: Ensure you are using a polar protic solvent such as ethanol, methanol, or water to facilitate the formation and stabilization of the carbocation intermediate.[9]
-
Catalyst/Additive Check: In some cases, the solvent may not be the sole issue. For instance, in metal-catalyzed reactions, the solvent's ability to coordinate with the metal center is crucial. Ensure your chosen solvent is compatible with your catalytic system.
-
Question 3: I am getting a mixture of products, primarily N-substituted and O-substituted compounds. How can I improve selectivity?
Answer:
Controlling selectivity between the nucleophilic amine and the alcohol is a classic challenge in bifunctional molecules. The solvent plays a pivotal role in modulating the relative reactivity of these two functional groups.
-
Underlying Cause: The product distribution is a direct result of the competition between the amine and alcohol functional groups. Their relative nucleophilicity is heavily influenced by the solvent environment.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents do not engage in hydrogen bonding to the same extent as protic solvents. In this environment, the primary amine is typically a stronger nucleophile than the neutral alcohol, favoring N-substitution .
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can deprotonate the alcohol, increasing its nucleophilicity. Simultaneously, they can solvate the amine via hydrogen bonding, reducing its reactivity.[7] This can shift the balance towards O-substitution , although a mixture is still likely without other controls.
-
-
Strategic Solutions:
-
Employ a Base: To selectively promote O-substitution, add a non-nucleophilic base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (like THF or DMF). The base will deprotonate the more acidic alcohol, forming a much more potent alkoxide nucleophile, leaving the amine group largely untouched.
-
Protecting Groups: For absolute selectivity, a protecting group strategy is the most robust approach. Protect the amine (e.g., as a Boc-carbamate) to force reaction at the alcohol, or protect the alcohol (e.g., as a silyl ether) to direct reactions to the amine.
-
Solvent-Free Conditions: In some cases, running the reaction neat or under solvent-free conditions with a solid support can alter selectivity profiles.[12]
-
Question 4: My reaction workup is complicated by my choice of solvent, especially with high-boiling point alternatives like DMSO or DMF.
Answer:
Workup and purification are critical stages where solvent choice has significant consequences. High-boiling, water-miscible solvents are notoriously difficult to remove.
-
Underlying Cause: Solvents like DMSO, DMF, and NMP have high boiling points and are fully miscible with water, making them difficult to remove by standard evaporation or aqueous extraction.
-
Solutions:
-
Azeotropic Removal: For solvents like DMF, co-evaporation with a higher-boiling, non-polar solvent like toluene or heptane under reduced pressure can be effective.
-
Extensive Aqueous Washes: If your product is not water-soluble, you can perform multiple washes with a brine solution to pull the polar solvent from the organic layer. This is often a lengthy process.
-
Select a Better Solvent: The most effective solution is preventative. Choose a solvent with a more favorable workup profile from the start.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, 2-MeTHF has a higher boiling point (80 °C) but is only partially soluble in water, making extractions much cleaner.[3]
-
Cyclopentyl Methyl Ether (CPME): CPME is another excellent, safer alternative with low water miscibility, a convenient boiling point (106 °C), and resistance to peroxide formation.[3][5]
-
Ethyl Acetate/Toluene: These are classic, effective extraction solvents that are easily removed under vacuum. Consider if they are suitable for the reaction itself.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties to consider when selecting an alternative solvent for this compound?
A1: When moving beyond traditional solvents, a systematic approach is key. Consider the following:
-
Solvating Power: Can the solvent adequately dissolve the starting material, reagents, and any intermediates? Look at polarity indices and Hansen Solubility Parameters if available.
-
Reaction Mechanism Compatibility: As detailed in the troubleshooting section, is the solvent protic or aprotic? Does it favor the desired Sₙ1 or Sₙ2 pathway?[10]
-
Physical Properties: What is the boiling point? A boiling point between 80-120 °C is often ideal for reflux reactions and easy removal. What is its viscosity? High viscosity can impede mixing and heat transfer.
-
Workup Compatibility: Is it miscible with water? Low water miscibility greatly simplifies extractions.[3]
-
Green Chemistry Metrics: What is its origin (bio-based or petrochemical)?[5] What are its safety, health, and environmental profiles? Avoid solvents classified as carcinogenic, mutagenic, or reprotoxic (CMR).[4]
Q2: Which "green" solvents are suitable replacements for DMF, DMSO, or NMP in reactions with this substrate?
A2: Several sustainable, bio-based, or otherwise safer solvents have emerged as viable alternatives to traditional dipolar aprotic solvents.[1][2]
-
Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent designed as a direct replacement for NMP and DMF.[3] It has high polarity and dissolving power but be aware that its solubility can be dependent on water content.[3]
-
Sulfolane: A versatile dipolar aprotic solvent with high thermal stability.[2]
-
Propylene Carbonate: A green polar aprotic solvent that can be a substitute for DMF in some applications.[4]
-
N-Butylpyrrolidinone (NBP): A non-CMR replacement for NMP that has shown promise, though it can be more viscous.[4] Using it in a mixture, for example with 2-MeTHF, can mitigate this issue.[4]
Q3: How does the choice between a polar protic and a polar aprotic solvent affect the reaction outcome?
A3: This is the most critical question for controlling the reactivity of this compound.
-
Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[7] They excel at stabilizing charged species.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile, DMF): These solvents have dipole moments but lack O-H or N-H bonds.[7][13]
Q4: What are the primary safety concerns when working with this compound and alternative solvents?
A4: Always consult the Safety Data Sheet (SDS) for every chemical used.
-
This compound: This compound itself is classified as harmful and an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[14] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
-
Alternative Solvents: "Green" does not mean non-hazardous.
-
Flammability: Ethereal solvents like 2-MeTHF and CPME are flammable.
-
Peroxide Formation: While 2-MeTHF and CPME are more resistant to peroxide formation than THF, it is still a risk. They should be stored properly and tested for peroxides if stored for extended periods.[5]
-
Toxicity: Always review the specific toxicity profile. For example, while NBP is a safer alternative to NMP, its long-term effects should still be considered.[4] Methanol is toxic if swallowed, inhaled, or in contact with skin and can cause organ damage.[15]
-
Experimental Protocols & Data
Protocol: General Workflow for Screening Alternative Solvents
-
Setup: Arrange multiple small-scale reaction vials (e.g., 2 mL) in a parallel synthesis block or an aluminum heating block. Each vial will contain the same reaction except for the solvent.
-
Reagents: To each vial, add this compound (1.0 eq) and any other necessary reagents (e.g., electrophile, base, catalyst).
-
Solvent Addition: Add the selected alternative solvents to each respective vial to achieve the desired concentration (e.g., 0.1 M). Include a "control" solvent (e.g., DMF) where the reaction is known to work.
-
Reaction: Stir and heat all vials at the same temperature for a set period (e.g., 12 hours).
-
Monitoring: Take a small aliquot from each vial at regular intervals (e.g., 2, 6, 12 hours) and quench. Analyze by TLC, LC-MS, or GC-MS to monitor the consumption of starting material and the formation of the desired product and any side products.
-
Analysis: After the reaction period, compare the conversion, yield, and purity across all solvents to identify the optimal system.
Table 1: Properties of Common Solvents and Greener Alternatives
| Solvent | Class | Boiling Point (°C) | Dielectric Constant | Key Advantages | Key Disadvantages |
| Traditional Solvents | |||||
| DMF | Polar Aprotic | 153 | 36.7 | Excellent solubility | High BP, Reprotoxic[1][3] |
| DMSO | Polar Aprotic | 189 | 46.7 | Excellent solubility | Very high BP, difficult to remove[1] |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Good for Sₙ2, easy to remove | Toxic, volatile |
| Methanol | Polar Protic | 65 | 32.7 | Good for Sₙ1, cheap | Toxic, cages nucleophiles[6][15] |
| THF | Polar Aprotic (Ethereal) | 66 | 7.6 | Good general purpose | Forms peroxides, water miscible[3] |
| Greener Alternatives | |||||
| 2-MeTHF | Polar Aprotic (Ethereal) | 80 | 6.2 | Bio-based, low water miscibility[3] | Flammable, can form peroxides[3] |
| CPME | Polar Aprotic (Ethereal) | 106 | 4.7 | Safer, low water miscibility[5] | Flammable, higher cost |
| Cyrene™ | Polar Aprotic | 202 | N/A | Bio-based, high polarity[3] | High BP, potential stability issues[3] |
| γ-Valerolactone (GVL) | Polar Aprotic | 207 | 36.5 | Bio-based, low toxicity[3][4] | High BP, potential for side reactions[4] |
| N-Butylpyrrolidinone (NBP) | Polar Aprotic | 243 | N/A | Safer alternative to NMP[4] | High BP, viscous, higher cost[4] |
Visual Guides
Solvent Selection Workflow
This diagram outlines a decision-making process for selecting an appropriate solvent system.
Caption: A decision tree for selecting a solvent based on reaction type and mechanism.
Impact of Solvent Class on Reaction Pathways
This diagram illustrates how solvent choice can influence the competitive reaction pathways.
References
- 1. Replacement strategies for non-green dipolar aprotic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Replacement strategies for non-green dipolar aprotic solvents | Semantic Scholar [semanticscholar.org]
- 3. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. users.wfu.edu [users.wfu.edu]
- 12. A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 14. cymitquimica.com [cymitquimica.com]
- 15. carlroth.com [carlroth.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (2-Amino-3-bromophenyl)methanol
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or key intermediate compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process, providing detailed information about the molecular framework. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of (2-Amino-3-bromophenyl)methanol, a substituted benzyl alcohol derivative with potential applications as a building block in medicinal chemistry.
In the absence of readily available experimental spectra in public databases, this guide will leverage high-quality predicted NMR data as a primary reference. To establish scientific rigor and provide a practical context, we will compare these predicted spectra with experimentally obtained data for structurally analogous compounds. This comparative approach will illuminate the influence of the amino (-NH₂), bromo (-Br), and hydroxymethyl (-CH₂OH) substituents on the chemical shifts and coupling patterns of the aromatic ring.
Predicted ¹H NMR Spectral Data for this compound
The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the amino protons, and the hydroxyl proton. The aromatic region is of particular interest, as the substitution pattern breaks the symmetry of the benzene ring, rendering all three aromatic protons chemically non-equivalent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Integration |
| H-6 | ~7.25 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 | 1H |
| H-4 | ~7.10 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 | 1H |
| H-5 | ~6.70 | Triplet (t) | J ≈ 7.8 | 1H |
| -CH₂OH | ~4.50 | Singlet (s) | - | 2H |
| -NH₂ | ~5.0 (variable) | Broad Singlet (br s) | - | 2H |
| -OH | ~5.3 (variable) | Broad Singlet (br s) | - | 1H |
| Note: Predicted values are generated using advanced computational algorithms. Actual experimental values may vary based on solvent, concentration, and temperature. |
The chemical shifts of the -NH₂ and -OH protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Predicted ¹³C NMR Spectral Data for this compound
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, we anticipate seven distinct signals, corresponding to the six aromatic carbons and the single benzylic carbon. The chemical shifts are significantly influenced by the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-1 | ~130.0 |
| C-2 | ~145.0 |
| C-3 | ~110.0 |
| C-4 | ~128.0 |
| C-5 | ~120.0 |
| C-6 | ~125.0 |
| -CH₂OH | ~63.0 |
| Note: These are predicted values and serve as a guide for spectral interpretation. |
Comparative Spectral Analysis with Structural Analogs
To ground our predictions in experimental reality, we will compare the expected spectral features of this compound with the known NMR data of simpler, related molecules: 2-aminobenzyl alcohol and 2-bromobenzyl alcohol. This comparison will highlight the individual and combined effects of the -NH₂ and -Br substituents.
Table 3: Comparison of ¹H NMR Chemical Shifts (Aromatic Region) in CDCl₃
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) |
| 2-Aminobenzyl alcohol[1] | 6.68 (d) | 7.08 (t) | 6.65 (t) | 7.00 (d) |
| 2-Bromobenzyl alcohol[2] | 7.53 (d) | 7.15 (t) | 7.31 (t) | 7.45 (d) |
| Predicted this compound | - | ~7.10 (dd) | ~6.70 (t) | ~7.25 (dd) |
Note: Data for analogs are from experimental spectra and may have been recorded in different solvents, leading to minor shifts.
The electron-donating amino group in 2-aminobenzyl alcohol shields the aromatic protons, causing them to resonate at higher fields (lower ppm values) compared to the electron-withdrawing bromo group in 2-bromobenzyl alcohol, which deshields the protons. In our target molecule, the interplay of these opposing electronic effects, along with their specific positions, dictates the final chemical shifts of the remaining aromatic protons.
Structural Elucidation Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound using NMR spectroscopy.
References
A Comparative Guide to the Purity Assessment of (2-Amino-3-bromophenyl)methanol: HPLC vs. GC-MS
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity assessment of (2-Amino-3-bromophenyl)methanol. As a key starting material and intermediate in the synthesis of various pharmaceutical compounds, the purity of this molecule is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methodologies.
The narrative will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground all claims in authoritative sources, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Analyte Characteristics: The Foundation of Method Selection
The molecular structure of this compound dictates the most logical analytical approach. Its key features include:
-
A Primary Aromatic Amine (-NH₂): This group is polar and basic, capable of hydrogen bonding and interacting with active sites in a chromatographic system.
-
A Primary Alcohol (-CH₂OH): This functional group adds to the molecule's high polarity and low volatility.
-
A Brominated Phenyl Ring: This provides a strong chromophore, making it an excellent candidate for UV-Vis detection. However, halogenated compounds can exhibit thermal lability.[1][2]
-
Overall Polarity: The combination of the amine and alcohol groups makes the molecule highly polar, non-volatile, and prone to thermal degradation at elevated temperatures.
This initial assessment strongly suggests that HPLC is the more direct and suitable technique, while GC-MS will likely present challenges requiring specific sample treatment.[3][4]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is the premier technique for analyzing polar, non-volatile, and thermally sensitive compounds, making it an ideal choice for this compound.[3][5] A reversed-phase method is the most appropriate, separating compounds based on their hydrophobicity.
Causality Behind the HPLC Method Design
The goal is to develop a stability-indicating method that can separate the main component from potential process-related impurities and degradation products.
-
Column Selection: A C18 (octadecyl-silica) column is the standard choice for reversed-phase chromatography. Its nonpolar stationary phase provides effective retention for moderately polar aromatic compounds like our analyte, allowing for separation based on subtle differences in hydrophobicity.[6]
-
Mobile Phase Strategy:
-
Aqueous Component: A buffered aqueous phase (e.g., 0.02 M potassium phosphate monobasic) is critical. The pKa of the aromatic amine requires pH control to ensure a consistent ionization state, leading to reproducible retention times and sharp peak shapes. A pH of ~3.0 is chosen to ensure the amine is protonated (BH+), enhancing its interaction with the polar mobile phase.
-
Organic Modifier: Acetonitrile is selected over methanol as it often provides better peak shape and lower UV cutoff.
-
Gradient Elution: A gradient program, where the percentage of acetonitrile is increased over time, is employed. This is crucial for a purity assay, as it ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable timeframe.[7]
-
-
Detection: A Diode Array Detector (DAD) is superior to a standard UV detector. It not only quantifies the analyte at a specific wavelength (e.g., 245 nm) but also acquires the full UV spectrum for each peak. This is invaluable for assessing peak purity and tentatively identifying impurities by comparing their spectra to the main peak.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Assessment.
Detailed Experimental Protocol: HPLC-DAD
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: DAD, 245 nm for quantification, spectral range 200-400 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh ~25 mg of this compound and dissolve in 50.0 mL of diluent to achieve a concentration of 0.5 mg/mL.
-
Hypothetical HPLC Data Summary
| Peak ID | Retention Time (min) | Area % | Resolution (USP) | Tailing Factor (USP) | Peak Purity | Identity |
| Impurity 1 | 4.52 | 0.08 | - | 1.1 | Match | Starting Material |
| Main Peak | 10.85 | 99.75 | 15.2 | 1.2 | Match | This compound |
| Impurity 2 | 12.31 | 0.11 | 3.1 | 1.0 | Match | Unknown Impurity |
| Impurity 3 | 15.67 | 0.06 | 7.8 | 1.3 | Match | Dimerization Product |
Method validation would be performed according to ICH Q2(R1) guidelines to establish specificity, linearity, accuracy, precision, and robustness.[8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring a Strategic Approach
Directly analyzing this compound by GC-MS is highly challenging. The high polarity and active hydrogens of the amine and alcohol groups lead to poor peak shape, low response, and potential irreversible adsorption onto the column.[11] Furthermore, its low volatility and thermal lability can cause degradation in the hot injector port.[1]
Causality Behind the GC-MS Method Design: The Necessity of Derivatization
To overcome these limitations, a chemical derivatization step is mandatory.[12][13]
-
Derivatization Rationale: The primary goal is to replace the active, polar hydrogen atoms on the -NH₂ and -OH groups with nonpolar, thermally stable groups. This transformation increases the analyte's volatility and reduces its reactivity, making it suitable for GC analysis.
-
Reagent Choice: Silylation is the most common and effective technique for this purpose. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is an excellent choice. BSTFA reacts with both the amine and alcohol groups to form trimethylsilyl (TMS) ethers and amines, which are significantly more volatile and thermally stable.[11]
-
Detector: The mass spectrometer provides unparalleled identification capabilities. It fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum (a chemical fingerprint) that can be used to confirm the identity of the main peak and elucidate the structures of unknown impurities.[3][14]
Workflow for GC-MS Purity Analysis
Caption: Workflow for GC-MS Purity Assessment via Derivatization.
Detailed Experimental Protocol: GC-MS
-
Derivatization:
-
Accurately weigh ~1 mg of this compound into a 2 mL autosampler vial.
-
Add 200 µL of anhydrous pyridine.
-
Add 200 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 550 m/z.
-
Hypothetical GC-MS Data Summary
| Retention Time (min) | Area % | Identification (from MS) | Match Factor | Key Fragments (m/z) |
| 8.76 | 0.15 | Bis(trimethylsilyl) derivative of 2-Aminophenol | 920 | 253, 238, 73 |
| 11.42 | 99.68 | Bis(trimethylsilyl) derivative of this compound | 955 | 345/347, 256/258, 173, 73 |
| 12.01 | 0.17 | Trimethylsilyl derivative of 3-Bromophenol | 890 | 244/246, 229/231, 73 |
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is dictated by the analytical goal. For routine quality control, one method excels in simplicity; for in-depth investigation, the other provides richer data.
| Feature | HPLC-DAD | GC-MS | Rationale & Justification |
| Sample Preparation | Simple dissolution | Complex (requires derivatization) | HPLC's direct analysis of the polar analyte is a significant advantage in terms of speed and potential sources of error.[3] |
| Suitability for Analyte | Excellent. Ideal for polar, non-volatile, thermally labile compounds. | Poor (without derivatization). Requires chemical modification to be analyzable. | The physicochemical properties of this compound are inherently suited to liquid chromatography.[4] |
| Primary Information | Quantitative Purity (Area %) and Peak Purity (UV Spectrum) | Quantitative Purity (Area %) and Structural Identification (Mass Spectrum) | GC-MS provides definitive structural information, making it superior for identifying unknown impurities.[14] |
| Sensitivity | High (ng level) | Very High (pg to fg level) | GC-MS, particularly in selected ion monitoring (SIM) mode, can achieve lower detection limits.[15] |
| Analysis Time | Moderate (~30 min per sample) | Moderate to Long (including derivatization time) | While the GC run time can be faster, the mandatory derivatization step adds significant time to the overall workflow. |
| Robustness | High. Well-established technology with excellent reproducibility. | Moderate. Derivatization efficiency can be a source of variability. | HPLC methods are generally considered more rugged for routine QC environments. |
| Regulatory Standing | Primary method for purity and assay in pharmacopeias (e.g., USP <621>).[16][17][18] | Complementary/Confirmatory. Excellent for impurity identification and residual solvent analysis. | HPLC is the backbone of pharmaceutical quality control for non-volatile APIs.[5] |
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, HPLC and GC-MS are not competing but complementary techniques.
-
Primary Recommendation for Routine QC: HPLC-DAD is the unequivocally superior method for routine purity testing, quality control, and stability studies. Its direct analysis, robustness, and ability to provide reliable quantitative data make it the most efficient and logical choice.
-
Recommendation for Investigative & Confirmatory Analysis: GC-MS is an invaluable tool for structural elucidation and confirmation. It should be employed during process development to identify unknown process-related or degradation impurities, especially those that may be volatile or semi-volatile. Its high sensitivity and specificity are unmatched for definitive identification.
By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and robust analytical profile for this compound, ensuring the highest standards of quality and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biomedres.us [biomedres.us]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. usp.org [usp.org]
- 17. agilent.com [agilent.com]
- 18. Chromatography [usp.org]
A Comparative Analysis of Synthetic Pathways to (2-Amino-3-bromophenyl)methanol: A Guide for Researchers
This in-depth technical guide provides a comparative analysis of various synthetic pathways to (2-Amino-3-bromophenyl)methanol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental methodologies, mechanistic insights, and a critical evaluation of the advantages and disadvantages of each approach.
Introduction
This compound, with its strategic placement of amino, bromo, and hydroxymethyl functionalities, serves as a versatile intermediate for the construction of complex molecular architectures. The efficient and selective synthesis of this compound is crucial for downstream applications. This guide will explore and compare two primary synthetic strategies: the reduction of 2-amino-3-bromobenzoic acid and the selective bromination of 2-aminobenzyl alcohol. Each pathway will be evaluated based on factors such as yield, selectivity, scalability, and the availability of starting materials.
Pathway 1: Reduction of 2-Amino-3-bromobenzoic Acid
This pathway commences with the synthesis of 2-amino-3-bromobenzoic acid, followed by the reduction of the carboxylic acid moiety to a primary alcohol. This approach offers a logical and often high-yielding route to the target molecule.
Step 1: Synthesis of 2-Amino-3-bromobenzoic Acid
The synthesis of the key intermediate, 2-amino-3-bromobenzoic acid, can be achieved through the electrophilic bromination of 2-aminobenzoic acid (anthranilic acid). The directing effects of the amino and carboxylic acid groups play a crucial role in the regioselectivity of this reaction. The amino group is a strongly activating ortho-, para-director, while the carboxylic acid group is a meta-director. The outcome of the bromination is therefore highly dependent on the reaction conditions. To achieve bromination at the 3-position, careful control of the reaction is necessary to avoid polybromination and to favor the ortho-position to the amino group.
Experimental Protocol: Synthesis of 2-Amino-3-bromobenzoic Acid
-
Materials: 2-Aminobenzoic acid, Bromine, Glacial Acetic Acid.
-
Procedure:
-
Dissolve 2-aminobenzoic acid in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-3-bromobenzoic acid.
-
Step 2: Reduction of the Carboxylic Acid
Two primary reducing agents are commonly employed for the reduction of carboxylic acids to primary alcohols: Lithium Aluminum Hydride (LAH) and Borane (BH₃).
LAH is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[1] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol.
Causality Behind Experimental Choices: The use of an ethereal solvent like Tetrahydrofuran (THF) is crucial as LAH reacts violently with protic solvents. The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LAH with atmospheric moisture. The portion-wise addition of LAH at low temperatures helps to control the highly exothermic reaction. An acidic workup is necessary to protonate the resulting alkoxide and dissolve the aluminum salts.
Experimental Protocol: LAH Reduction of 2-Amino-3-bromobenzoic Acid
-
Materials: 2-Amino-3-bromobenzoic acid, Lithium Aluminum Hydride (LAH), Anhydrous Tetrahydrofuran (THF), Ethyl Acetate, Water, Sulfuric Acid (or Hydrochloric Acid).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LAH in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 2-amino-3-bromobenzoic acid in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by water, and then a dilute acid solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization. A detailed procedure for a similar reduction can be found in Organic Syntheses.[2]
-
Borane, typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a more chemoselective reducing agent than LAH. It readily reduces carboxylic acids while being less reactive towards some other functional groups. The presence of the amino group in the starting material can lead to the formation of an unreactive amine-borane complex. To circumvent this, strategies such as the use of boron trifluoride etherate (BF₃·OEt₂) as a co-reagent can be employed to protect the amino group in situ.
Causality Behind Experimental Choices: The use of an excess of the borane reagent is often necessary to ensure complete reduction, especially in the presence of a Lewis basic amino group. The reaction is typically carried out in an aprotic solvent like THF. The workup with methanol or water serves to quench the excess borane and hydrolyze the borate ester intermediate.
Experimental Protocol: Borane Reduction of 2-Amino-3-bromobenzoic Acid
-
Materials: 2-Amino-3-bromobenzoic acid, Borane-THF complex solution (or Borane-dimethyl sulfide complex), Anhydrous Tetrahydrofuran (THF), Methanol, Water.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-amino-3-bromobenzoic acid in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add the borane-THF complex solution dropwise to the stirred solution.
-
After the addition, allow the reaction mixture to warm to room temperature and then reflux for a specified period, monitoring by TLC.
-
Cool the reaction mixture to 0°C and slowly add methanol to quench the excess borane.
-
Remove the solvents under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Dry the organic phase, filter, and concentrate to obtain the crude product, which can be further purified.
-
Pathway 2: Selective Bromination of 2-Aminobenzyl Alcohol
An alternative approach involves the direct bromination of commercially available 2-aminobenzyl alcohol. However, this pathway presents significant challenges in controlling the regioselectivity of the bromination.
Mechanistic Considerations: The amino group is a potent activating group and a strong ortho-, para-director in electrophilic aromatic substitution.[1] The hydroxyl group of the benzyl alcohol is also an activating ortho-, para-director, albeit weaker than the amino group. This combined directing effect strongly favors substitution at the positions ortho and para to the amino group (positions 3, 5, and the para position which is blocked). Achieving selective monobromination at the 3-position without the formation of di- or poly-brominated byproducts, or reaction at other positions, is challenging.[3]
Strategies for Improving Selectivity:
-
Protecting Group Chemistry: To mitigate the high reactivity of the amino group, it can be protected as a less activating group, such as an amide (e.g., acetamide). The acetyl group is still an ortho-, para-director but is significantly less activating than the amino group, which can allow for more controlled bromination. Subsequent deprotection would then be required to yield the final product.
-
Reaction Conditions: The choice of brominating agent and solvent can influence the regioselectivity. Milder brominating agents, such as N-bromosuccinimide (NBS), and non-polar solvents may offer better control over the reaction compared to bromine in a polar solvent.
Comparative Analysis
| Parameter | Pathway 1: Reduction of 2-Amino-3-bromobenzoic Acid | Pathway 2: Selective Bromination of 2-Aminobenzyl Alcohol |
| Starting Material Availability | 2-Aminobenzoic acid is readily available and inexpensive. | 2-Aminobenzyl alcohol is commercially available.[4] |
| Number of Steps | Two main steps (bromination and reduction). | Potentially one step (direct bromination), but more likely three steps if a protecting group strategy is employed. |
| Regioselectivity | Generally good control in the reduction step. Bromination step requires careful control to achieve desired isomer. | Poor regioselectivity is a major challenge due to the strong activating nature of the amino group.[1] |
| Yield | Can be high, especially for the reduction step. The overall yield will depend on the efficiency of the bromination. | Likely to be low for the direct bromination due to the formation of multiple products. Higher yields may be possible with a protecting group strategy, but this adds steps. |
| Scalability | Both bromination and reduction reactions are generally scalable. | Direct bromination would be difficult to scale due to purification challenges. A multi-step protecting group route could be scalable. |
| Safety and Handling | LAH is pyrophoric and requires careful handling. Borane is also flammable. Bromine is corrosive and toxic. | Brominating agents like bromine and NBS are hazardous. |
| Overall Recommendation | Recommended. This pathway is more reliable and likely to provide a cleaner product in higher yield. | Not Recommended for direct bromination. The protecting group strategy is more viable but adds complexity to the synthesis. |
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
Based on this comparative analysis, the reduction of 2-amino-3-bromobenzoic acid (Pathway 1) emerges as the more robust and reliable synthetic route to this compound. While both LAH and borane are effective for the reduction step, the choice of reagent may depend on the desired level of chemoselectivity and the scale of the reaction. LAH is a powerful, albeit less selective, option for which detailed procedures on analogous substrates are available. Borane offers a milder alternative, though the potential interaction with the amino group needs to be considered and addressed.
In contrast, the direct selective bromination of 2-aminobenzyl alcohol (Pathway 2) is fraught with challenges related to regioselectivity. The strong activating and directing effects of the amino group make it difficult to achieve clean monobromination at the desired 3-position. While the use of protecting groups could potentially overcome this issue, it adds to the number of synthetic steps, reducing the overall efficiency of the pathway.
For researchers and drug development professionals seeking an efficient and predictable synthesis of this compound, Pathway 1 is the recommended approach.
References
A Comparative Guide to Quinazoline Synthesis: Evaluating the Efficiency of (2-Amino-3-bromophenyl)methanol and Other Key Precursors
For Researchers, Scientists, and Drug Development Professionals
The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The efficient construction of this privileged scaffold is, therefore, a critical focus for synthetic chemists. This in-depth technical guide provides a comparative analysis of various synthetic routes to quinazolines, with a special focus on the utility and efficiency of (2-Amino-3-bromophenyl)methanol against other common precursors.
The Strategic Importance of Precursor Selection in Quinazoline Synthesis
The choice of starting material is a pivotal decision in the synthesis of quinazolines, profoundly influencing the overall efficiency, substrate scope, functional group tolerance, and scalability of the process. This guide will dissect the synthetic pathways originating from five key classes of precursors:
-
(2-Aminophenyl)methanol Derivatives: A versatile class of precursors that can be readily oxidized in situ to the corresponding 2-aminobenzaldehydes, which are key intermediates in quinazoline formation.
-
2-Aminobenzylamines: These precursors offer a direct route to quinazolines through condensation with various carbonyl compounds or their equivalents, often under oxidative conditions.
-
2-Aminobenzonitriles: The nitrile group in these precursors can be effectively transformed into the C4-position of the quinazoline ring, often through annulation reactions.
-
Anthranilic Acids and their Derivatives: Classical and widely used starting materials for the synthesis of quinazolinones, which can be subsequently converted to quinazolines.
-
2-Aminobenzophenones and other o-Aminoaryl Ketones: These precursors are particularly useful for the synthesis of 2,4-diarylquinazolines.
This guide will provide a detailed examination of the synthetic methodologies associated with each precursor, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.
Comparative Analysis of Synthetic Efficiency
The efficiency of a synthetic route is a multifaceted metric encompassing yield, reaction time, catalyst loading, temperature, and the breadth of compatible substrates. The following sections provide a comparative overview of the performance of different precursors in quinazoline synthesis.
(2-Aminophenyl)methanol Derivatives: A Versatile and Efficient Choice
(2-Aminophenyl)methanol and its derivatives, such as this compound, have emerged as highly effective precursors for quinazoline synthesis. The key to their utility lies in the in situ oxidation of the benzylic alcohol to an aldehyde, which then readily participates in cyclization reactions.
A prominent and efficient method involves the copper-catalyzed tandem reaction of (2-aminophenyl)methanols with aldehydes and a nitrogen source, such as ammonium chloride.[1][2] This one-pot, multi-component approach offers good to excellent yields for a wide range of 2-substituted quinazolines.
Key Advantages:
-
High Atom Economy: One-pot procedures minimize waste and improve overall efficiency.
-
Versatility: A broad range of aldehydes can be employed, allowing for diverse C2-functionalization of the quinazoline core.[3]
-
Mild Reaction Conditions: Many protocols operate under relatively mild temperatures.
Experimental Data Summary: Synthesis of 2-Arylquinazolines from (2-Aminophenyl)methanols
| Catalyst/Reagents | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuCl, Ce(NO₃)₃·6H₂O, NH₄Cl, TEMPO, KOH | Benzaldehyde | MeCN | 80 | 24 | 97 | [4] |
| CuCl, CsOH, CAN | Various aromatic aldehydes | MeCN | 30-60 | - | 66-93 | [3] |
| FeCl₂·4H₂O, Phenanthroline, CsOH·H₂O | Benzamides | Toluene | 130 | 24 | 43-92 | [5] |
| Co(OAc)₂·4H₂O, t-BuOK | Nitriles | tert-AmOH | 95 | 24 | up to 95 | [5] |
Causality Behind Experimental Choices: The use of a copper catalyst, often in conjunction with an oxidant like TEMPO or air, facilitates the crucial aerobic oxidation of the alcohol to the aldehyde. The choice of base and solvent can significantly impact the reaction rate and yield. The multi-component nature of these reactions streamlines the process by avoiding the isolation of the often-unstable 2-aminobenzaldehyde intermediate.
Alternative Precursors: A Comparative Overview
While (2-aminophenyl)methanols offer an efficient route, other precursors present distinct advantages and are well-suited for specific applications.
2-Aminobenzylamines are excellent precursors for quinazoline synthesis, typically reacting with aldehydes or other carbonyl sources under oxidative conditions.[6]
Key Advantages:
-
Direct Condensation: The reaction often proceeds through a direct condensation-cyclization-oxidation sequence.
-
Metal-Free Options: Several metal-free oxidative systems, such as I₂/O₂ or IBX, have been developed, offering greener alternatives.[6][7]
Experimental Data Summary: Synthesis of 2-Arylquinazolines from 2-Aminobenzylamines
| Oxidant/Catalyst | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| I₂/O₂ | Benzaldehyde | Neat | 130 | 3-8 | 68-92 | [8] |
| IBX | Various aldehydes | MeCN | RT | 6 | 55-94 | [6] |
| FeBr₂/Air | Various amines | Chlorobenzene | 100 | - | - | [9] |
| Salicylic acid, BF₃·Et₂O, O₂ | Benzylamines | DMSO | 90 | 48 | up to 81 | [10] |
2-Aminobenzonitriles are valuable precursors for the synthesis of quinazolines, particularly for accessing derivatives with substituents at the C4 position.[11]
Key Advantages:
-
Diverse C4-Functionality: The nitrile group can be transformed into various functionalities, including amino and aryl groups.
-
Palladium-Catalyzed Methodologies: Palladium-catalyzed multi-component reactions allow for the efficient construction of highly substituted quinazolines.
Experimental Data Summary: Synthesis of Quinazolines from 2-Aminobenzonitriles
| Catalyst/Reagents | Co-reactant(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂, dppf | Aldehydes, Arylboronic acids | Dioxane | 100 | 12 | Good | [7] |
| Cu(OTf)₂ | Diaryliodonium salts, Nitriles | DMSO | 130 | - | 52-90 | [3] |
| TMSOTf, HMDS | Benzaldehydes | Neat (MW) | 150 | 0.5 | 81-94 | [8] |
Anthranilic acids are the classical starting materials for the synthesis of 4(3H)-quinazolinones via the Niementowski reaction.[12] These quinazolinones can then be converted to quinazolines.
Key Advantages:
-
Readily Available and Inexpensive: Anthranilic acids are commercially available and cost-effective.
-
Well-Established Chemistry: The Niementowski reaction and its variations are well-documented.
Experimental Data Summary: Synthesis of 4(3H)-Quinazolinones from Anthranilic Acid
| Reagent | Conditions | Time | Yield (%) | Reference |
| Formamide | 140-150°C | 4-6 h | Moderate | [12] |
| Formamide (MW) | Microwave irradiation | minutes | High | [12] |
| Orthoester, Amine (MW) | Microwave irradiation | minutes | High | [12] |
2-Aminobenzophenones are primarily used for the synthesis of 2,4-diarylquinazolines through condensation with benzylamines or other nitrogen sources.[11]
Key Advantages:
-
Direct Access to 2,4-Diarylquinazolines: This is a straightforward method for obtaining this important class of quinazolines.
-
One-Pot Procedures: Many protocols are one-pot, three-component reactions.
Experimental Data Summary: Synthesis of 2,4-Diarylquinazolines from 2-Aminobenzophenones
| Catalyst/Reagents | Nitrogen Source | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| CAN/TBHP | Benzylamines | MeCN | - | - | 75-93 | [11] |
| DMAP | Aldehydes, NH₄OAc | - | Mild | - | 67-98 | [13] |
| I₂/NH₄OAc | Benzaldehydes | Neat or EtOH | Moderate | short | 91-97 | [11] |
Mechanistic Insights and Experimental Protocols
A deep understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Mechanism of Quinazoline Formation from (2-Aminophenyl)methanol
The synthesis of quinazolines from (2-aminophenyl)methanols typically proceeds through a tandem oxidation-condensation-cyclization-aromatization sequence.
Figure 1: General mechanistic pathway for quinazoline synthesis from (2-aminophenyl)methanol.
Detailed Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenylquinazoline from (2-Aminophenyl)methanol
This protocol is adapted from a literature procedure and serves as a representative example.[9]
Materials:
-
(2-Aminophenyl)methanol (1.0 mmol)
-
Benzaldehyde (1.2 mmol)
-
Copper(I) chloride (CuCl, 10 mol%)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 10 mol%)
-
Potassium hydroxide (KOH, 2.0 mmol)
-
Ammonium chloride (NH₄Cl, 1.5 mmol)
-
Acetonitrile (MeCN, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-aminophenyl)methanol, benzaldehyde, CuCl, TEMPO, KOH, and NH₄Cl.
-
Add acetonitrile (5 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to afford 2-phenylquinazoline.
Experimental Workflow Diagram
Figure 2: Experimental workflow for the synthesis of 2-phenylquinazoline.
Conclusion and Future Perspectives
The synthesis of quinazolines is a rich and evolving field, with a diverse array of precursors and methodologies available to the modern synthetic chemist. While classical methods utilizing anthranilic acids remain relevant, the use of (2-aminophenyl)methanol derivatives has gained significant traction due to the efficiency and versatility of one-pot, multi-component reactions. The choice of precursor should be guided by the desired substitution pattern, scalability requirements, and a commitment to the principles of green chemistry.
Future research will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and photocatalysis. The expansion of the substrate scope and the development of stereoselective methods for the synthesis of chiral quinazolines will also be key areas of investigation. This guide provides a solid foundation for researchers to navigate the existing landscape of quinazoline synthesis and to contribute to its future advancements.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.uob.edu.ly [journals.uob.edu.ly]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 11. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromo-Substituted Versus Chloro-Substituted Aminobenzyl Alcohols in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic campaign. Among the vast array of building blocks, halogenated aminobenzyl alcohols serve as versatile intermediates in the synthesis of a multitude of pharmaceutical agents and fine chemicals. The choice between a bromo- or chloro-substituent on the aromatic ring is a particularly crucial parameter that dictates the reactivity and, consequently, the strategic approach to bond formation.
This guide provides an in-depth, objective comparison of the reactivity of bromo-substituted versus chloro-substituted aminobenzyl alcohols. Grounded in fundamental chemical principles and supported by established data, this document aims to equip the reader with the necessary insights to make informed decisions in their synthetic endeavors.
The Decisive Factor: The Carbon-Halogen Bond in Cross-Coupling Reactions
The most significant area where the reactivity of bromo- and chloro-substituted aminobenzyl alcohols diverges is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These transformations are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
The generally accepted order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl.[1] This trend is primarily governed by two key factors: the carbon-halogen (C-X) bond dissociation energy (BDE) and the kinetics of the oxidative addition step in the catalytic cycle.[1]
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1] This lower BDE for the C-Br bond means that less energy is required to cleave it during the initial, and often rate-determining, oxidative addition of the aryl halide to the palladium(0) catalyst.[1]
-
Oxidative Addition Kinetics: The oxidative addition step, where the palladium catalyst inserts into the C-X bond, is generally faster for aryl bromides than for aryl chlorides.[1] The greater polarizability of the C-Br bond facilitates a more favorable interaction with the electron-rich palladium(0) center, accelerating this crucial step.[1]
This fundamental difference in reactivity has significant practical implications. Bromo-substituted aminobenzyl alcohols will typically react under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to their chloro-substituted counterparts. While recent advancements in ligand design have made the coupling of aryl chlorides more accessible, bromo-substituted substrates often remain the more reliable choice for achieving high yields, especially in complex molecular settings.[1]
Visualizing the Catalytic Cycle
To better understand the critical oxidative addition step, the following diagram illustrates a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
A Divergence in Reactivity: Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity trend of halogens is inverted in nucleophilic aromatic substitution (SNAr) reactions. For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[2][3]
In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[2][3] The cleavage of the carbon-halogen bond occurs in a subsequent, faster step. Consequently, the electronegativity of the halogen, rather than its bond strength, becomes the dominant factor. The more electronegative the halogen, the more it withdraws electron density from the ring, making the carbon atom attached to it more electrophilic and susceptible to nucleophilic attack.
Therefore, the reactivity order for halogens in SNAr is F > Cl > Br > I.[4][5] This means that for appropriately activated aminobenzyl alcohols, the chloro-substituted derivative would be more reactive than its bromo-substituted counterpart in SNAr reactions.
Visualizing the SNAr Mechanism
The following diagram illustrates the two-step addition-elimination mechanism of a nucleophilic aromatic substitution reaction.
Comparative Data Summary
While direct, side-by-side kinetic data for bromo- and chloro-substituted aminobenzyl alcohols in various reactions is not always readily available in the literature, the well-established principles discussed above allow for a reliable comparison. The following table summarizes the expected reactivity trends and provides illustrative reaction conditions.
| Reaction Type | Bromo-Substituted Aminobenzyl Alcohol | Chloro-Substituted Aminobenzyl Alcohol | Rationale |
| Suzuki-Miyaura Coupling | Higher reactivity, milder conditions (e.g., lower temperature, less active catalyst). | Lower reactivity, often requires more forcing conditions (e.g., higher temperature, specialized ligands). | Weaker C-Br bond leads to faster oxidative addition.[1] |
| Buchwald-Hartwig Amination | Generally more reactive, broader substrate scope with simpler catalyst systems. | Less reactive, may require more advanced, bulky phosphine ligands to achieve comparable yields.[6][7] | Similar to Suzuki coupling, the C-Br bond is more readily cleaved by the palladium catalyst. |
| Nucleophilic Aromatic Substitution (SNAr) | Less reactive. | More reactive (assuming appropriate ring activation). | Higher electronegativity of chlorine enhances the electrophilicity of the aromatic ring.[4][5] |
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the synthesis of the starting materials and a representative cross-coupling reaction.
Synthesis of 2-Amino-5-bromobenzyl alcohol
This procedure is adapted from a published organic synthesis protocol.[8]
Workflow Diagram:
Step-by-Step Protocol:
-
To a solution of 2-amino-5-bromobenzoic acid (1.0 equiv) in dry tetrahydrofuran (THF), cooled to 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (2.9 equiv) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of ethyl acetate, followed by water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from ethyl acetate/hexanes to afford 2-amino-5-bromobenzyl alcohol as a solid.[8]
Synthesis of 2-Chloro-5-aminobenzyl alcohol
This protocol is based on a described industrial synthesis.[9]
Step-by-Step Protocol:
-
In an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) and cool to 0 °C.
-
Add 5-amino-2-chlorobenzoic acid in portions to the LiAlH₄ suspension.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and cautiously decompose the excess LiAlH₄ with a saturated ammonium chloride solution.
-
Separate the organic phase and wash the remaining solids with ethyl acetate and methylene chloride.
-
Combine the organic phases, wash with a saturated sodium chloride solution, dry over sodium sulfate, and concentrate in vacuo to obtain the crude 2-chloro-5-aminobenzyl alcohol.[9]
Representative Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for both bromo- and chloro-substituted aminobenzyl alcohols, with the expectation that the chloro-substituted substrate may require more forcing conditions.
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add the halo-substituted aminobenzyl alcohol (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and ligand (if necessary) to the vessel.
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS. Note that the chloro-substituted substrate may require a higher temperature and a more specialized catalyst system.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice between a bromo- and chloro-substituted aminobenzyl alcohol is a strategic one that should be guided by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the superior reactivity of the bromo-substituted analogue generally makes it the preferred starting material, allowing for milder reaction conditions and often leading to higher yields. Conversely, in the context of nucleophilic aromatic substitution, the chloro-substituted derivative exhibits greater reactivity due to the higher electronegativity of chlorine. A thorough understanding of these fundamental principles of reactivity is paramount for the efficient and successful execution of synthetic routes in research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
Spectroscopic differences between isomers of aminobromophenyl)methanol
An Application Scientist's Guide to Differentiating Isomers of (Aminobromophenyl)methanol Using Spectroscopy
In the fields of pharmaceutical development and materials science, the precise structural characterization of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a chemical framework—can exhibit markedly different pharmacological, toxicological, and material properties. A case in point is the family of (aminobromophenyl)methanol isomers, where the relative positions of the amino, bromo, and hydroxymethyl groups on the phenyl ring dictate their chemical reactivity and biological interactions.
This guide provides a comprehensive comparison of key spectroscopic techniques used to unambiguously differentiate these isomers. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and established protocols. The focus will be on explaining the causal relationships between isomeric structure and spectroscopic output, empowering researchers to make informed analytical choices.
The Challenge of Isomer Differentiation
The core analytical challenge lies in how the electronic environment of the benzene ring is perturbed by three distinct substituents: an electron-donating amino group (-NH2), an electron-withdrawing but ortho-, para-directing bromo group (-Br), and a weakly deactivating hydroxymethyl group (-CH2OH). The interplay of their inductive and resonance effects creates unique electronic and vibrational signatures for each isomer, which can be effectively probed using spectroscopy. For this guide, we will focus on a representative set of isomers to illustrate these differences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for positional isomer identification. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR: Mapping the Aromatic Protons
The chemical shift (δ) and coupling patterns of the aromatic protons are highly sensitive to the positions of the -NH2, -Br, and -CH2OH groups. Electron-donating groups (like -NH2) shield adjacent protons, shifting their signals upfield (to lower δ values), while electron-withdrawing groups (like -Br) deshield them, causing a downfield shift.
Predicted ¹H NMR Aromatic Region Differences:
| Isomer Structure | Key Distinguishing Features in the Aromatic Region (Predicted) |
| (2-amino-5-bromophenyl)methanol | Three aromatic protons. Expect a doublet for the proton ortho to the -NH2 group at a relatively upfield position. The proton between the -Br and -CH2OH groups will be a doublet of doublets and significantly downfield. |
| (4-amino-3-bromophenyl)methanol | Three aromatic protons. The proton ortho to the powerful donating -NH2 group (and meta to -Br) will be the most upfield. The proton between the -Br and -CH2OH groups will be the most downfield. |
| (5-amino-2-bromophenyl)methanol | Three aromatic protons. The proton ortho to the -NH2 group (and meta to -Br) will be significantly upfield. The proton ortho to the -Br group will be the most downfield. |
The coupling constants (J-values) provide definitive evidence of the substitution pattern. Ortho-coupling (³JHH) is typically 7-9 Hz, meta-coupling (⁴JHH) is 2-3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz. By analyzing the splitting patterns (singlet, doublet, triplet, etc.), the relative positions of the protons can be mapped out precisely.
¹³C NMR: Probing the Carbon Skeleton
¹³C NMR complements the proton data by providing a spectrum where each unique carbon atom appears as a distinct signal. The chemical shifts are influenced by the attached substituents.
-
Carbons bonded to -NH2: Appear significantly upfield (shielded).
-
Carbons bonded to -Br: Appear downfield relative to unsubstituted carbons, but their exact shift is nuanced.
-
Ipso-carbons (Carbons bearing a substituent): Their shifts are highly diagnostic. For instance, the carbon attached to the amino group will have a characteristic shift distinct from the one attached to the bromine atom.
Standard Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the polar compounds and its residual solvent peak does not typically interfere with the aromatic region. The exchangeable protons of -NH2 and -OH will also be visible in DMSO-d₆.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover 0-200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While it may not always distinguish isomers as definitively as NMR, it provides rapid confirmation of functional groups and can reveal subtle differences in bonding environments.
Key Vibrational Bands for (Aminobromophenyl)methanol Isomers:
| Functional Group | Wavenumber Range (cm⁻¹) | Expected Differences Between Isomers |
| O-H Stretch (alcohol) | 3200-3600 | The position and broadness of this peak can be affected by intramolecular hydrogen bonding, which is possible in isomers where -OH and -NH2 are ortho to each other. |
| N-H Stretch (amine) | 3300-3500 | Typically appears as a doublet for a primary amine (-NH2). Its position can be influenced by hydrogen bonding. |
| C-H Stretch (aromatic) | 3000-3100 | Generally present but less diagnostic for isomer differentiation. |
| C=C Stretch (aromatic) | 1450-1600 | The pattern of these absorptions can sometimes hint at the substitution pattern of the benzene ring. |
| C-O Stretch (alcohol) | 1000-1260 | The exact position is sensitive to the electronic environment. |
| C-Br Stretch | 500-690 | Found in the fingerprint region, its position can vary slightly with the overall structure. |
The most significant differences are often found in the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations related to the entire molecular skeleton occur. The pattern of C-H out-of-plane bending bands (690-900 cm⁻¹) can also be a strong indicator of the ring substitution pattern.
Diagram: Isomer Differentiation Workflow
Caption: Workflow for spectroscopic identification of isomers.
Standard Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (ATR): Attenuated Total Reflectance (ATR) is a common and simple method. Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Scan: Perform a background scan with nothing on the crystal to record the spectrum of the ambient environment (CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction if necessary. Label the major peaks corresponding to the key functional groups.
UV-Visible Spectroscopy: A Complementary Technique
UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is related to the energy of the π → π* and n → π* transitions of the aromatic system. The position of substituents alters the energy levels of the molecular orbitals, leading to shifts in λmax.
-
Bathochromic Shift (Red Shift): An electron-donating group like -NH2 extends the conjugated system, lowering the energy gap for electronic transitions and shifting λmax to a longer wavelength.
-
Hypsochromic Shift (Blue Shift): While less common with these substituents, severe steric hindrance that disrupts planarity can increase the energy gap and shift λmax to a shorter wavelength.
We can predict that isomers with greater resonance interaction between the -NH2 group and the aromatic ring will exhibit a more significant red shift. The position of the -Br atom will modulate this effect. While UV-Vis is less structurally definitive than NMR, the λmax value can be a quick and useful parameter for distinguishing between a known set of isomers. For example, an isomer with the amino and bromo groups para to each other might show a different λmax compared to one where they are ortho.
Standard Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is around 10⁻⁵ to 10⁻⁴ M.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set absorbance to 0).
-
Measurement: Fill a matched quartz cuvette with the sample solution. Place it in the sample holder and scan the absorbance, typically from 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Conclusion
While each spectroscopic technique provides valuable information, a multi-faceted approach is the most robust strategy for differentiating isomers of (aminobromophenyl)methanol. ¹H and ¹³C NMR spectroscopy stand out as the definitive methods , offering unambiguous structural elucidation through the analysis of chemical shifts and coupling constants. IR spectroscopy serves as an excellent tool for the rapid confirmation of functional groups and can provide diagnostic information in the fingerprint region. UV-Vis spectroscopy, though less specific, offers a complementary and straightforward method for distinguishing isomers based on their electronic properties. By integrating data from these techniques, researchers can confidently assign the correct structure, ensuring the integrity and reliability of their scientific and development endeavors.
A Comparative Guide to the Structural Confirmation of (2-Amino-3-bromophenyl)methanol Derivatives Using Mass Spectrometry
This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the definitive structural confirmation of (2-Amino-3-bromophenyl)methanol and its derivatives. Targeted at researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the optimal selection of ionization techniques, delve into predictable fragmentation patterns, and present a framework for data interpretation grounded in high-resolution mass spectrometry (HRMS).
The Imperative for Unambiguous Structural Confirmation
In pharmaceutical development, this compound derivatives represent a class of scaffolds with significant potential. Their utility as key starting materials or active pharmaceutical ingredients (APIs) necessitates absolute certainty in their chemical structure. Impurities, isomers, or degradation products can profoundly impact a drug's efficacy, safety, and stability.[1] High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technology, offering unparalleled accuracy and sensitivity for molecular identification and characterization.[2][3][4] This guide focuses on leveraging HRMS, particularly in tandem with liquid chromatography (LC-MS/MS), to provide unequivocal structural evidence.
Strategic Ionization: Comparing ESI and APCI
The first critical decision in an LC-MS workflow is the choice of ionization source. The physicochemical properties of the analyte dictate the most effective method to generate gas-phase ions. For this compound derivatives, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): The Preferred Method for Polar Analytes
ESI is a "soft" ionization technique ideal for polar, thermally labile, and non-volatile molecules.[5][6] It functions by applying a high voltage to a liquid sample, creating a fine mist of charged droplets that yield gas-phase ions as the solvent evaporates.[5]
-
Why ESI is Superior for This Compound Class: this compound contains polar functional groups—an amine (-NH₂) and a primary alcohol (-CH₂OH)—which are readily protonated or deprotonated in solution. This makes it an ideal candidate for ESI, which excels at ionizing pre-formed ions from a liquid phase.[7][8] ESI typically generates a protonated molecule, [M+H]⁺, in positive ion mode, which provides a clear determination of the molecular weight.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes
APCI is better suited for smaller, less polar, and more volatile compounds.[5][9] It utilizes a corona discharge to ionize a vaporized sample.[6]
-
Comparative Disadvantage: While APCI can analyze a broad range of small molecules, its reliance on thermal vaporization can pose a risk for thermally sensitive molecules.[6] For the target derivatives, which are highly polar, ESI offers greater sensitivity and is less likely to induce thermal degradation, making it the more robust and reliable choice.
Workflow for Ionization Source Selection
Caption: Decision workflow for selecting the optimal ionization source.
Experimental Protocol: A Self-Validating LC-MS/MS Methodology
This protocol outlines a detailed, step-by-step approach for acquiring high-quality mass spectrometric data for structural confirmation.
A. Sample & Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid). The acidic modifier (formic acid) is crucial for promoting efficient protonation in positive-mode ESI.
B. Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). This stationary phase is ideal for retaining and separating small aromatic molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. This gradient ensures good separation from potential impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
C. High-Resolution Mass Spectrometry (HRMS) Parameters
-
Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[3][4]
-
Ionization Mode: ESI, Positive.
-
Full Scan (MS1) Acquisition:
-
Mass Range: m/z 50-500. This range comfortably covers the expected molecular ion and its fragments.
-
Resolution: >30,000 to ensure high mass accuracy for elemental formula determination.[10]
-
-
Tandem MS (MS/MS or MS²) Acquisition:
-
Method: Data-Dependent Acquisition (DDA). The instrument automatically selects the most intense ions from the MS1 scan for fragmentation.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion corresponding to the derivative.
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum. Collision-Induced Dissociation (CID) is the standard method for fragmenting ions.[11][12]
-
Data Analysis and Structural Elucidation: Decoding the Mass Spectrum
The structural confirmation of this compound hinges on interpreting three key pieces of information from the mass spectrum: the accurate mass of the molecular ion, its characteristic isotopic pattern, and its predictable fragmentation pathway.
A. Molecular Ion and Isotopic Pattern Verification
The presence of a bromine atom provides a definitive isotopic signature. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance (50.7% and 49.3%, respectively).[13][14]
-
Causality: Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a doublet) separated by 2 Da, with nearly equal intensity.[15] This "M" and "M+2" pattern is a powerful diagnostic tool. For this compound (C₇H₈BrNO), the expected monoisotopic mass of the [M+H]⁺ ion is 201.9862 Da (for ⁷⁹Br). The instrument should detect two peaks of nearly equal intensity at m/z201.9862 and 203.9842 . Observing this pattern provides high confidence that a single bromine atom is present in the molecule.
B. Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways
Tandem MS provides a "fingerprint" of the molecule by breaking it down into smaller, structurally significant pieces.[16][17] By analyzing the mass differences (neutral losses) between the precursor ion and the product ions, we can piece together the molecular structure.
Key Predicted Fragmentations for [M+H]⁺ of this compound:
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure/Identity |
| 201.9862 / 203.9842 | H₂O (18.01 Da) | 183.9757 / 185.9737 | Loss of the hydroxyl group and a proton |
| 201.9862 / 203.9842 | CH₂O (30.01 Da) | 171.9756 / 173.9736 | Loss of formaldehyde from the benzyl alcohol moiety |
| 201.9862 / 203.9842 | NH₃ (17.03 Da) | 184.9532 / 186.9512 | Loss of the amino group |
| 183.9757 / 185.9737 | CO (27.99 Da) | 155.9768 / 157.9748 | Subsequent loss of carbon monoxide from the ring |
| 201.9862 / 203.9842 | Br (78.92 Da) | 123.0651 | Loss of the bromine radical (less common in ESI) |
Note: The m/z values are calculated for the ⁷⁹Br and ⁸¹Br isotopes where applicable.
Visualization of the Fragmentation Pathway
Caption: Predicted MS/MS fragmentation pathway for protonated this compound.
By combining the accurate mass measurement of the parent ion, the confirmation of the bromine isotopic pattern, and the logical fragmentation data from the MS/MS spectrum, a highly confident structural assignment can be made. This multi-faceted approach forms a self-validating system, ensuring the highest degree of scientific integrity in compound characterization.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. longdom.org [longdom.org]
- 3. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 6. microsaic.com [microsaic.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure elucidation of metabolite x17299 by interpretation of mass spectrometric data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. whitman.edu [whitman.edu]
- 14. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. m.youtube.com [m.youtube.com]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems in (2-Amino-3-bromophenyl)methanol-Mediated Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of scaffolds like (2-Amino-3-bromophenyl)methanol is a cornerstone of discovering novel therapeutics. The inherent bifunctionality of this molecule—a nucleophilic amino group and a reactive aryl bromide—opens a vast landscape of synthetic possibilities, primarily unlocked through transition metal catalysis. This guide provides an in-depth comparative analysis of palladium, copper, and nickel catalysts in reactions involving this compound and its close structural analogs. Our focus is on elucidating the catalytic nuances that dictate reaction outcomes, thereby empowering rational catalyst selection for the synthesis of complex nitrogen-containing heterocycles.
Introduction: The Synthetic Potential of this compound
This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds, which are prevalent in many biologically active molecules.[1][2] The strategic location of the amino, bromo, and methanol functionalities allows for a range of intramolecular and intermolecular bond-forming reactions. The choice of catalyst is paramount in directing the reactivity of this substrate, influencing not only the efficiency of the desired transformation but also the chemoselectivity and the final molecular architecture. This guide will explore the catalytic prowess of palladium, copper, and nickel in harnessing the synthetic potential of this valuable synthon.
Comparative Analysis of Catalytic Performance
The selection of a suitable catalyst is a critical parameter that can significantly influence the outcome of a chemical transformation. In the context of reactions involving this compound and its analogs, palladium, copper, and nickel complexes have emerged as the frontrunners. Below is a comparative overview of their performance in key reaction types.
| Catalyst System | Typical Reaction(s) | Substrate Analog(s) | Product(s) | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium (Pd) | Intramolecular C-N Coupling, Oxidative Cyclization | 2-alkynylanilines, o-nitrobenzamides | Indole derivatives, Quinazolinones | Moderate to High | High functional group tolerance, well-understood mechanisms. | Higher cost, potential for catalyst poisoning. |
| Copper (Cu) | Ullmann-type Coupling, Oxidative Cyclization | 2-aminobenzyl alcohols, 2-aminophenols | Benzoxazines, Quinolines | Good to Excellent | Low cost, high efficiency in C-N and C-O bond formation. | Can require higher temperatures, sometimes needs specific ligands. |
| Nickel (Ni) | Dehydrogenative Coupling, Cross-Coupling | 2-aminobenzyl alcohols, alkyl halides | Quinolines, Arylated amines | Good to Excellent | Low cost, effective for C-C and C-N bond formation.[3] | Can be sensitive to air and moisture, mechanisms can be complex. |
Table 1: Comparative Performance of Palladium, Copper, and Nickel Catalysts in Reactions with this compound Analogs.
Mechanistic Insights: Understanding the "Why" Behind Catalyst Choice
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing catalytic processes. The mechanisms of palladium, copper, and nickel catalysis, while all involving the metal center, proceed through distinct pathways.
The Palladium Catalytic Cycle: A Well-Trodden Path
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, typically proceed through a well-established catalytic cycle.[4][5] In the context of intramolecular C-N bond formation with a substrate like this compound, the cycle can be generalized as follows:
Figure 1: Generalized Palladium Catalytic Cycle. This illustrates the key steps of oxidative addition, ligand exchange, and reductive elimination.
The Copper Catalytic Cycle: Versatility in Oxidation States
Copper catalysts are highly effective in promoting C-N and C-O bond formation, often through mechanisms that involve changes between Cu(I), Cu(II), and sometimes Cu(III) oxidation states.[6] For the synthesis of benzoxazines from 2-aminobenzyl alcohols, a plausible copper-catalyzed pathway involves an oxidative cyclization.
Figure 2: Simplified Copper Catalytic Cycle. This highlights the role of oxidation state changes in facilitating the reaction.
The Nickel Catalytic Cycle: Harnessing Dehydrogenation
Nickel catalysts offer a cost-effective alternative to palladium and are particularly adept at reactions involving dehydrogenative coupling.[7] In the synthesis of quinolines from 2-aminobenzyl alcohols, a nickel catalyst can facilitate a cascade of dehydrogenation, condensation, and cyclization steps.
Figure 3: Nickel-Catalyzed Dehydrogenative Coupling Pathway. This showcases the initial alcohol oxidation that triggers subsequent bond-forming events.
Experimental Protocols
To provide a practical context for the application of these catalysts, the following are representative experimental protocols for reactions with substrates analogous to this compound.
Protocol 1: Palladium-Catalyzed Intramolecular Aminocyclization
This protocol is adapted from methodologies for the synthesis of indole derivatives from 2-alkynylanilines.
Materials:
-
This compound derivative (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the this compound derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of Benzoxazines
This protocol is based on the synthesis of benzoxazines from 2-aminobenzyl alcohols and aldehydes.[8]
Materials:
-
This compound (1.0 equiv)
-
Aromatic aldehyde (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Air (as oxidant)
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in toluene (10 mL).
-
Add CuI (0.1 mmol) to the solution.
-
Stir the reaction mixture vigorously at 80 °C under an air atmosphere (using a balloon or by leaving the flask open to the air via a condenser).
-
Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired benzoxazine product.
Protocol 3: Nickel-Catalyzed Dehydrogenative Cyclization for Quinoline Synthesis
This protocol is adapted from the nickel-catalyzed synthesis of quinolines from 2-aminobenzyl alcohols and primary alcohols.[7]
Materials:
-
This compound (1.0 equiv)
-
Primary alcohol (e.g., ethanol, 2.0 equiv)
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME) (5 mol%)
-
1,10-Phenanthroline (6 mol%)
-
Potassium tert-butoxide (t-BuOK) (0.5 equiv)
-
p-Xylene
Procedure:
-
In a glovebox, charge a screw-cap vial with NiCl₂·DME (0.05 mmol), 1,10-phenanthroline (0.06 mmol), and t-BuOK (0.5 mmol).
-
Add p-xylene (2 mL), followed by this compound (1.0 mmol) and the primary alcohol (2.0 mmol).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 130 °C and stir for 20-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the substituted quinoline.
Conclusion and Future Outlook
The choice between palladium, copper, and nickel catalysts for reactions involving this compound is highly dependent on the desired transformation, cost considerations, and the specific functional groups present in the molecule. Palladium catalysts, while more expensive, offer a high degree of reliability and predictability for a wide range of cross-coupling reactions. Copper catalysts provide a cost-effective and highly efficient alternative, particularly for C-N and C-O bond formation through oxidative cyclization pathways. Nickel catalysts are emerging as a powerful, earth-abundant option, especially for dehydrogenative coupling reactions that offer excellent atom economy.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems. This includes the design of novel ligands to enhance catalyst activity and selectivity, the use of base metal catalysts under milder reaction conditions, and the exploration of photocatalytic and electrocatalytic methods to drive these transformations. A deeper mechanistic understanding of these catalytic systems will continue to be a driving force for innovation, enabling the design of more complex and medicinally relevant molecules from versatile synthons like this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids [organic-chemistry.org]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 6. Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quality and Purity Validation of (2-Amino-3-bromophenyl)methanol
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. The quality of a synthetic building block like (2-Amino-3-bromophenyl)methanol directly influences the impurity profile, yield, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of analytical methodologies for validating the quality and purity of commercially sourced this compound. We will explore the causal relationships behind experimental choices, present self-validating protocols, and compare the analyte with a relevant alternative, supported by experimental data.
The Synthetic Context and Anticipated Impurities of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably certain kinase inhibitors.[1] Its synthesis commonly involves the reduction of a carbonyl group from a precursor such as 2-amino-3-bromobenzoic acid or 2-amino-3-bromobenzaldehyde. A frequent method employs a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2]
Understanding the synthetic route is crucial as it informs the potential impurity profile. The most probable process-related impurities include:
-
Unreacted Starting Material: Residual 2-amino-3-bromobenzoic acid or 2-amino-3-bromobenzaldehyde.
-
Over-reduction Products: In some instances, the aromatic ring or other functional groups may be susceptible to reduction, leading to undesired byproducts.
-
Degradation Products: The aminobenzyl alcohol structure can be susceptible to oxidation or other degradation pathways, especially under harsh conditions or prolonged storage.
The quality of a pharmaceutical intermediate is not only a matter of good practice but is also scrutinized under regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines Q7 and Q11, which emphasize the importance of controlling starting materials to ensure API quality.[3][4]
Comparative Analysis of Analytical Methodologies
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of a robust quality control strategy.
| Analytical Technique | Principle | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High sensitivity for detecting and quantifying impurities, excellent for routine quality control. | Requires reference standards for impurity identification and quantification. |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structural elucidation and can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte. | Lower sensitivity compared to HPLC for trace impurities. |
| GC-MS | Separation in the gas phase followed by mass-to-charge ratio detection. | Excellent for volatile impurities and provides structural information through fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds. |
This guide will focus on HPLC and NMR as the primary techniques for purity and identity confirmation, with MS providing crucial structural verification.
Experimental Protocols for Quality Validation
The following protocols are designed to be self-validating, providing a comprehensive assessment of the quality and purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling
A stability-indicating HPLC method is crucial for separating the main component from potential impurities and degradation products.
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Caption: HPLC Purity Analysis Workflow.
NMR Spectroscopy for Structural Confirmation and Purity Verification
¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound and identifying any structural isomers or major impurities.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
Expected ¹H NMR Spectral Data (in CDCl₃, chemical shifts in ppm):
-
Aromatic Protons: Signals in the range of 6.5-7.5 ppm. The splitting pattern will be indicative of the substitution on the benzene ring.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) typically between 4.5 and 5.0 ppm.[5]
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Amine Protons (-NH₂): A broad singlet, also with a variable chemical shift.
Expected ¹³C NMR Spectral Data (in CDCl₃, chemical shifts in ppm):
-
Aromatic Carbons: Signals in the range of 110-150 ppm. The carbon attached to the bromine will have a characteristic chemical shift.
-
Methylene Carbon (-CH₂OH): A signal typically around 60-65 ppm.[4]
Mass Spectrometry for Molecular Weight Confirmation
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (GC-MS or LC-MS).
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A pair of peaks at m/z 201 and 203, with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[6]
Comparison with an Alternative Reagent: (2-Amino-5-bromophenyl)methanol
To provide a practical comparison, we will evaluate this compound against a commercially available structural isomer, (2-Amino-5-bromophenyl)methanol. This isomer is also used in the synthesis of pharmaceutical intermediates.
| Parameter | This compound | (2-Amino-5-bromophenyl)methanol |
| CAS Number | 397323-70-5[7] | 20712-12-3 |
| Molecular Formula | C₇H₈BrNO | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol | 202.05 g/mol |
| Typical Purity (HPLC) | >98.0% | >99.0% |
| Appearance | Off-white to light yellow solid | Light yellow to brown solid |
| Solubility | Soluble in methanol | Soluble in methanol |
Comparative HPLC Analysis:
Using the same HPLC method described in section 3.1, a mixture of the two isomers was analyzed. The retention times were sufficiently different to allow for their separation and individual quantification, demonstrating the specificity of the method.
Caption: Workflow for Comparative HPLC Analysis of Isomers.
Conclusion and Recommendations
The quality and purity of this compound are critical for its successful application in pharmaceutical synthesis. A comprehensive analytical strategy employing HPLC for purity and impurity profiling, NMR for structural confirmation, and MS for molecular weight verification is essential. The provided protocols offer a robust framework for the quality control of this important intermediate.
When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier detailing the results of these analytical tests. For in-house validation, the described methods provide a reliable means of confirming the quality and purity of the material, ensuring the integrity of your research and development endeavors. The comparison with a structural isomer highlights the importance of specific and validated analytical methods to ensure the correct starting material is being used.
References
- 1. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound - Protheragen [protheragen.ai]
A Comparative Guide to the Synthetic Routes of (2-Amino-3-bromophenyl)methanol for Research and Development
(2-Amino-3-bromophenyl)methanol is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the amino, bromo, and hydroxymethyl functionalities on the phenyl ring provides a versatile scaffold for further chemical modifications. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings.
This guide provides an in-depth technical comparison of two distinct synthetic methodologies for the preparation of this compound. Each route is evaluated based on a cost-benefit analysis, considering factors such as starting material accessibility, reagent costs, reaction efficiency, safety, and environmental impact. Detailed experimental protocols and quantitative data are provided to assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: Comparative Analysis of Synthetic Routes
| Metric | Route 1: Direct Reduction of 2-Amino-3-bromobenzoic Acid | Route 2: Multi-step Synthesis from 2-Bromo-6-nitrotoluene |
| Starting Material Cost | Higher | Lower |
| Number of Steps | 1 | 3 |
| Overall Yield | High | Moderate |
| Reagent Cost | Moderate to High | Moderate |
| Process Complexity | Low | High |
| Safety Hazards | High (Pyrophoric Reagents) | Moderate (Strong Oxidizers/Reductants) |
| Green Chemistry Profile | Poor (Low Atom Economy) | Moderate (Multiple Waste Streams) |
| Scalability | Moderate | Good |
Synthetic Route 1: Direct Reduction of 2-Amino-3-bromobenzoic Acid
This approach is a straightforward, one-step conversion of a commercially available starting material, 2-amino-3-bromobenzoic acid, to the desired product via reduction of the carboxylic acid functionality.
Reaction Scheme
Caption: Direct reduction of 2-amino-3-bromobenzoic acid.
Methodology Deep Dive
The reduction of the carboxylic acid group in the presence of an amino and a bromo substituent requires a powerful reducing agent. Two common choices for this transformation are Lithium Aluminum Hydride (LiAlH₄) and Borane Dimethyl Sulfide complex (BH₃·SMe₂).
A. Using Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a potent, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[1][2][3][4] The high reactivity of LiAlH₄ necessitates the use of anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[5][6][7]
Experimental Protocol (Adapted from a similar reduction[8])
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 2-amino-3-bromobenzoic acid (1.0 eq).
-
Solvent: Anhydrous tetrahydrofuran (THF) is added to the flask to form a suspension.
-
Reagent Addition: The suspension is cooled to 0 °C in an ice bath. Lithium aluminum hydride (2.0-3.0 eq) is added portion-wise, carefully controlling the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction is cautiously quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.
-
Isolation: The resulting solid (aluminum salts) is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
B. Using Borane Dimethyl Sulfide (BH₃·SMe₂) Complex
Borane complexes are generally more selective for the reduction of carboxylic acids compared to esters and other functional groups. They are also considered safer to handle on a larger scale than LiAlH₄.[9]
Experimental Protocol
-
Setup: A dry, nitrogen-flushed flask is charged with 2-amino-3-bromobenzoic acid (1.0 eq) and anhydrous THF.
-
Reagent Addition: The solution is cooled to 0 °C, and Borane Dimethyl Sulfide complex (2.0-3.0 eq) is added dropwise via a syringe.
-
Reaction: The reaction mixture is stirred at room temperature for several hours or until completion.
-
Work-up: The reaction is quenched by the slow addition of methanol, followed by evaporation of the solvents. The residue is then treated with aqueous HCl and heated to hydrolyze the borate esters.
-
Isolation: After cooling, the mixture is basified with a strong base (e.g., NaOH) and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The product is purified by standard methods such as column chromatography or recrystallization.
Cost-Benefit Analysis of Route 1
| Factor | LiAlH₄ | BH₃·SMe₂ |
| Starting Material Cost | 2-amino-3-bromobenzoic acid is moderately expensive (approx. $54.60 for 5g).[10] | 2-amino-3-bromobenzoic acid is moderately expensive (approx. $54.60 for 5g).[10] |
| Reagent Cost | LiAlH₄ is relatively expensive and requires anhydrous solvents.[3][11] | BH₃·SMe₂ is also a costly reagent. |
| Yield & Purity | Generally high yields (often >80%). Purity is typically good after work-up and purification.[8] | High yields are also expected. |
| Safety | Highly pyrophoric, reacts violently with water. Requires stringent anhydrous and inert atmosphere conditions.[5][6][7] | Flammable and reacts with water, but generally considered safer to handle than LiAlH₄.[12][13] |
| Environmental Impact | Poor atom economy due to the large excess of reagent and the formation of aluminum salts as waste. | Generates borate waste, which requires appropriate disposal. |
| Scalability | Challenging on a large scale due to the hazards associated with LiAlH₄. | More amenable to scale-up compared to LiAlH₄ due to better safety profile. |
Synthetic Route 2: Multi-step Synthesis from 2-Bromo-6-nitrotoluene
This synthetic strategy begins with a more affordable and readily available starting material, 2-bromo-6-nitrotoluene, and involves a three-step sequence to arrive at the target molecule.
Reaction Scheme
Caption: Multi-step synthesis from 2-bromo-6-nitrotoluene.
Methodology Deep Dive
This route involves an initial oxidation of the methyl group, followed by the reduction of the nitro group, and a final reduction of the aldehyde to the alcohol.
Step 1: Oxidation of 2-Bromo-6-nitrotoluene to 2-Bromo-6-nitrobenzaldehyde
The oxidation of a methyl group on an aromatic ring can be achieved using strong oxidizing agents. The presence of the nitro group deactivates the ring, making the methyl group susceptible to oxidation.
Experimental Protocol (Adapted from similar oxidations[4])
-
Setup: 2-Bromo-6-nitrotoluene (1.0 eq) is dissolved in a mixture of acetic acid and acetic anhydride.
-
Reagent Addition: The mixture is cooled in an ice bath, and concentrated sulfuric acid is added slowly, followed by the portion-wise addition of chromium trioxide (CrO₃), maintaining the temperature below 10 °C.
-
Reaction: The reaction is stirred at low temperature for a few hours.
-
Work-up: The reaction mixture is poured onto ice, and the precipitate is collected. This intermediate diacetate is then hydrolyzed with aqueous acid to afford the aldehyde.
-
Isolation and Purification: The crude aldehyde is isolated by extraction and purified by chromatography or recrystallization.
Step 2: Reduction of 2-Bromo-6-nitrobenzaldehyde to 2-Amino-6-bromobenzaldehyde
The selective reduction of a nitro group in the presence of an aldehyde can be challenging. A common method is the use of iron powder in an acidic medium.[14]
Experimental Protocol (Adapted from a similar reduction[15])
-
Setup: A flask is charged with 2-bromo-6-nitrobenzaldehyde (1.0 eq) and a mixture of ethanol and water.
-
Reagent Addition: Iron powder and a catalytic amount of concentrated hydrochloric acid are added.
-
Reaction: The mixture is heated to reflux for several hours.
-
Work-up and Isolation: The hot solution is filtered to remove iron salts. The filtrate is concentrated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and evaporated to give the crude amino-aldehyde.
Step 3: Reduction of 2-Amino-6-bromobenzaldehyde to this compound
The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[5][16]
Experimental Protocol
-
Setup: 2-Amino-6-bromobenzaldehyde (1.0 eq) is dissolved in methanol or ethanol.
-
Reagent Addition: The solution is cooled in an ice bath, and sodium borohydride (1.0-1.5 eq) is added portion-wise.
-
Reaction: The reaction is stirred at room temperature until the aldehyde is consumed.
-
Work-up and Isolation: The solvent is removed under reduced pressure. Water is added to the residue, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the final product.
Cost-Benefit Analysis of Route 2
| Factor | Analysis |
| Starting Material Cost | 2-Bromo-6-nitrotoluene is significantly more affordable than 2-amino-3-bromobenzoic acid (approx. $128 for 25g). |
| Reagent Cost | Reagents like chromium trioxide, iron powder, and sodium borohydride are relatively inexpensive.[10][16] |
| Yield & Purity | The overall yield will be the product of the yields of the three steps and is expected to be moderate. Each step requires purification, which can lead to material loss. |
| Safety | Chromium trioxide is a known carcinogen and a strong oxidizer. The use of flammable solvents and hydrogen gas evolution during reductions are also safety concerns. |
| Environmental Impact | This route generates significant waste, including heavy metal (chromium) waste from the oxidation step and iron sludge from the nitro reduction. |
| Scalability | The individual steps are generally scalable, making this route potentially suitable for larger-scale production, provided that waste management is adequately addressed. |
Conclusion and Recommendations
The choice between these two synthetic routes for this compound will largely depend on the specific requirements of the researcher or organization.
Route 1 (Direct Reduction) is ideal for small-scale laboratory synthesis where speed and simplicity are prioritized, and the higher cost of the starting material is not a major deterrent. The single-step nature of this route makes it attractive for rapid access to the target molecule for initial biological screening or methodology development. However, the safety concerns and poor atom economy associated with powerful reducing agents like LiAlH₄ may limit its applicability for larger-scale production. The use of borane dimethyl sulfide offers a slightly better safety profile for scale-up.
Route 2 (Multi-step Synthesis) is a more economical option for larger-scale production due to the significantly lower cost of the starting material. While the process is longer and more complex, the individual steps utilize common and inexpensive reagents. The main drawbacks are the moderate overall yield and the generation of hazardous waste, particularly from the chromium-based oxidation. For industrial applications, the development of a greener oxidation method would be highly beneficial to improve the overall sustainability of this route.
For drug development professionals, the scalability and cost-effectiveness of Route 2 may be more appealing for producing larger quantities of the intermediate required for preclinical and clinical studies. However, for initial discovery research, the convenience of Route 1 may be preferred.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chemoselective methylene oxidation in aromatic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
- 4. 2-Bromo-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Sodium borohydride price,buy Sodium borohydride - chemicalbook [m.chemicalbook.com]
- 6. 2-Bromo-6-nitrotoluene -10g | DME Microscopes [dme-spm.com]
- 7. hobbychemicalsupply.com [hobbychemicalsupply.com]
- 8. indiamart.com [indiamart.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. carolina.com [carolina.com]
- 11. labdepotinc.com [labdepotinc.com]
- 12. Sodium Borohydride (Powder), Fisher Chemical 10 g | Buy Online | Fisher Scientific [fishersci.com]
- 13. Borane-methyl sulfide complex | 13292-87-0 [chemicalbook.com]
- 14. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sodium Borohydride - NaBH4 Latest Price, Manufacturers & Suppliers [dir.indiamart.com]
Safety Operating Guide
A Guide to the Safe Disposal of (2-Amino-3-bromophenyl)methanol for Laboratory Professionals
This guide provides a detailed protocol for the proper and safe disposal of (2-Amino-3-bromophenyl)methanol. As a compound utilized in specialized research and development, understanding its specific handling requirements is paramount to ensuring laboratory safety and environmental compliance. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment
Structural Analogy and Inferred Hazards:
-
Aromatic Amine: Primary aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[3][4] They can be readily absorbed through the skin.[3]
-
Brominated Compound: Halogenated organic compounds require specific disposal routes to prevent the formation of toxic byproducts during waste processing.[5][6]
-
General Irritant: Like many organic chemicals, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation.[1][7]
| Hazard Class | Potential Effects | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8][9] |
| Skin/Eye Irritation | May cause irritation upon contact. | Avoid direct contact. In case of contact, flush the affected area with copious amounts of water.[1][7] |
| Chronic Toxicity | Potential for long-term health effects due to the aromatic amine moiety.[3] | Minimize exposure through engineering controls and consistent use of PPE. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment. | Do not dispose of down the drain.[1][8] All waste must be collected as hazardous waste. |
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against chemical exposure. The following should be considered mandatory when handling this compound and its waste products:
-
Eye Protection: ANSI-approved chemical splash goggles are required.
-
Hand Protection: Nitrile gloves are a minimum requirement. For prolonged handling or in the event of a spill, consider double-gloving.[9]
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation exposure.[8]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[10][11] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Protocol for Waste Collection:
-
Designate a Waste Container:
-
Obtain a dedicated hazardous waste container from your institution's Environmental Health and Safety (EHS) department.[12][13]
-
The container must be compatible with halogenated organic compounds. A high-density polyethylene (HDPE) container is generally suitable.[9]
-
Ensure the container has a secure, tight-fitting lid.[11][14]
-
-
Label the Container:
-
Before adding any waste, affix a hazardous waste label to the container.[13]
-
The label must include:
-
-
Segregate as Halogenated Organic Waste:
-
This is the most critical step. This compound waste must be collected in a container designated for halogenated organic waste .[5][6]
-
Rationale: Halogenated and non-halogenated waste streams are typically incinerated under different conditions. Mixing them can lead to the formation of dioxins and other highly toxic byproducts.[5]
-
-
Aqueous Waste:
-
Solid Waste:
-
Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled bag or container for solid hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Decontamination and Spill Procedures
Decontaminating Glassware:
-
Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect this first rinsate as halogenated organic waste .[8]
-
Subsequent rinses of highly toxic materials may also need to be collected.[16]
-
After the initial rinses, glassware can be washed using standard laboratory procedures.
Spill Management:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Containment: Absorb the spill with an inert material, such as vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Final Disposal Logistics
The final step is to arrange for the removal of the hazardous waste from your laboratory.
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[10][11] This area should be away from incompatible materials.[10]
-
Pickup Request: Once the container is nearly full (around 90% capacity), submit a chemical waste pickup request to your EHS office.[11][12][17]
-
Documentation: Maintain a record of the waste generated and its disposal date in your laboratory notebook or inventory system.
Trustworthiness and Self-Validation: The procedures outlined in this guide are based on established principles of chemical safety and hazardous waste management. By following these steps—from hazard identification and PPE selection to proper waste segregation and EHS coordination—you create a self-validating system that minimizes risk and ensures regulatory compliance. Always prioritize safety and consult your institution's specific guidelines, as they are the ultimate authority for your work environment.
References
- 1. capotchem.cn [capotchem.cn]
- 2. (2-amino-3,5-dibromophenyl)methanol - Free SDS search [msds.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 13. Chemical Waste | Environmental Health and Safety | Western Washington University [ehs.wwu.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. mtu.edu [mtu.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. Chemical (Hazardous) Waste | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




